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Methyl 2-bromo-6-fluoro-3-iodobenzoate Documentation Hub

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Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of Methyl 2-bromo-6-fluoro-3-iodobenzoate

Abstract The synthesis of highly functionalized, polyhalogenated aromatic building blocks is a cornerstone of modern drug discovery and cross-coupling methodologies. Methyl 2-bromo-6-fluoro-3-iodobenzoate is a densely su...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of highly functionalized, polyhalogenated aromatic building blocks is a cornerstone of modern drug discovery and cross-coupling methodologies. Methyl 2-bromo-6-fluoro-3-iodobenzoate is a densely substituted arene featuring orthogonal reactive sites (I, Br, F, and an ester) that can be sequentially functionalized via Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This technical guide provides a robust, two-step de novo synthetic workflow starting from commercially available 2-bromo-6-fluorobenzoic acid. The protocol relies on a superelectrophilic regioselective iodination followed by a base-mediated esterification designed to overcome severe steric encumbrance.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of Methyl 2-bromo-6-fluoro-3-iodobenzoate requires precise control over regioselectivity and an effective strategy to bypass the steric hindrance of a di-ortho-substituted benzoic acid.

Our retrosynthetic approach disconnects the target ester back to 2-bromo-6-fluoro-3-iodobenzoic acid, which in turn is derived from the parent 2-bromo-6-fluorobenzoic acid via electrophilic aromatic substitution (EAS). Because the starting material is highly deactivated by three electron-withdrawing groups (–COOH, –Br, –F), standard iodination conditions (e.g., I₂/H₂SO₄) are insufficient. We must employ a "superelectrophilic" iodine source. Furthermore, the final esterification cannot proceed via a standard Fischer esterification due to the steric clash at the carbonyl carbon; instead, it requires the generation of a highly nucleophilic carboxylate salt to attack an alkyl halide.

Retrosynthesis Target Methyl 2-bromo-6-fluoro -3-iodobenzoate Inter 2-bromo-6-fluoro -3-iodobenzoic acid Target->Inter Esterification (MeI, K2CO3, DMF) SM 2-bromo-6-fluoro benzoic acid Inter->SM Iodination (NIS, TfOH)

Caption: Retrosynthetic pathway for Methyl 2-bromo-6-fluoro-3-iodobenzoate.

Step 1: Superelectrophilic Iodination

Mechanistic Rationale

The starting material, 2-bromo-6-fluorobenzoic acid, is a strongly deactivated arene. To achieve iodination, we utilize N-iodosuccinimide (NIS) dissolved in trifluoromethanesulfonic acid (TfOH). As demonstrated by Olah and co-workers, the superacidic environment protonates NIS to generate a highly reactive, superelectrophilic iodine(I) trifluoromethanesulfonate species capable of functionalizing electron-poor rings[1].

Regioselectivity: The orientation of the incoming electrophile is governed by the competing directing effects of the substituents:

  • Carboxyl group (–COOH at C1): Strongly deactivating, meta-directing (directs to C3 and C5).

  • Fluorine (–F at C6): Deactivating via induction (–I), but ortho/para-directing via strong resonance (+M) due to excellent 2p-2p orbital overlap with the aromatic ring. It directs to C5 (ortho) and C3 (para).

  • Bromine (–Br at C2): Deactivating (–I), ortho/para-directing via weaker resonance (+M) due to poor 4p-2p orbital overlap. It directs to C3 (ortho) and C5 (para).

Because fluorine is a significantly stronger resonance donor than bromine, the position para to the fluorine atom (C3) is the most nucleophilic site on the ring. The synergistic activation of C3 by the para-fluorine, ortho-bromine, and meta-carboxyl groups ensures that the 3-iodo isomer is the overwhelmingly major product.

Regioselectivity SM 2-bromo-6-fluorobenzoic acid (Deactivated Arene) F_effect Fluorine (C6) Strong +M Effect (2p-2p) Para-directing to C3 SM->F_effect Br_effect Bromine (C2) Weak +M Effect (4p-2p) Para-directing to C5 SM->Br_effect COOH_effect Carboxyl (C1) Strong -M Effect Meta-directing to C3 & C5 SM->COOH_effect Result Synergistic Activation at C3 Major Product: 3-Iodo Isomer F_effect->Result Dominant Directing Group Br_effect->Result Minor Competition COOH_effect->Result Reinforces C3/C5

Caption: Electronic effects dictating the regioselective iodination at the C3 position.

Protocol: Synthesis of 2-bromo-6-fluoro-3-iodobenzoic acid
  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, cool trifluoromethanesulfonic acid (TfOH, 25 mL) to 0 °C using an ice-water bath under a nitrogen atmosphere.

  • Activation: Slowly add N-iodosuccinimide (NIS, 6.0 mmol, 1.2 equiv) portion-wise to the stirred TfOH. Stir for 15 minutes until a dark solution forms, indicating the generation of the active iodine species[1].

  • Addition: Dissolve 2-bromo-6-fluorobenzoic acid (5.0 mmol, 1.0 equiv) in a minimal volume of anhydrous dichloromethane (DCM, 2 mL) and add it dropwise to the reaction mixture, strictly maintaining the temperature at 0 °C.

  • Reaction: Remove the ice bath and allow the mixture to warm to 25 °C. Stir for 6 hours. Reaction progress can be monitored via LC-MS.

  • Workup: Carefully pour the acidic mixture over 150 g of crushed ice containing 10% w/v aqueous sodium thiosulfate (Na₂S₂O₃) to quench unreacted electrophilic iodine.

  • Extraction: Extract the aqueous suspension with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from ethanol/water to afford pure 2-bromo-6-fluoro-3-iodobenzoic acid as an off-white solid.

Step 2: Esterification of a Sterically Hindered Arene

Mechanistic Rationale

The intermediate 2-bromo-6-fluoro-3-iodobenzoic acid is di-ortho-substituted. The bulky bromine atom (van der Waals radius ~1.85 Å) and the fluorine atom create severe steric encumbrance around the carboxyl carbon. Traditional acid-catalyzed Fischer esterification (MeOH/H₂SO₄) relies on the nucleophilic attack of methanol on the protonated carbonyl carbon, forming a bulky tetrahedral intermediate. This pathway is kinetically forbidden here due to steric clash.

To circumvent this, we employ a classic base-mediated alkylation of the carboxylate salt[2]. By treating the acid with potassium carbonate (K₂CO₃) in a polar aprotic solvent (DMF), we generate a highly nucleophilic carboxylate anion. This anion then acts as the nucleophile in an Sₙ2 displacement of the iodide from methyl iodide (MeI). Because the Sₙ2 attack occurs at the unhindered methyl carbon of MeI rather than the hindered carbonyl carbon of the substrate, the steric limitations of the arene are entirely bypassed[2].

Protocol: Synthesis of Methyl 2-bromo-6-fluoro-3-iodobenzoate
  • Salt Formation: Charge a flame-dried 50 mL flask with 2-bromo-6-fluoro-3-iodobenzoic acid (4.0 mmol, 1.0 equiv) and anhydrous potassium carbonate (K₂CO₃, 8.0 mmol, 2.0 equiv).

  • Solvation: Add anhydrous N,N-Dimethylformamide (DMF, 20 mL) and stir the suspension at room temperature (25 °C) for 20 minutes to ensure complete deprotonation and formation of the carboxylate salt.

  • Alkylation: Working in a well-ventilated fume hood, add Methyl Iodide (MeI, 6.0 mmol, 1.5 equiv) dropwise via syringe.

  • Reaction: Stir the heterogeneous mixture at 25 °C for 3 hours. The suspension will become noticeably finer as the reaction proceeds.

  • Filtration: Filter the mixture through a short pad of Celite to remove inorganic salts (K₂CO₃ and KI), washing the pad with Ethyl Acetate (20 mL).

  • Phase Separation: Dilute the filtrate with distilled water (100 mL) to partition the DMF. Extract the aqueous phase with Ethyl Acetate (3 × 40 mL).

  • Washing: To thoroughly remove residual DMF, wash the combined organic layers with distilled water (3 × 50 mL) and brine (50 mL).

  • Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, 95:5 Hexanes/Ethyl Acetate) to yield Methyl 2-bromo-6-fluoro-3-iodobenzoate as a crystalline solid.

Data Presentation

The following tables summarize the optimization data for both synthetic steps, validating the chosen protocols.

Table 1: Optimization of Iodination Conditions (Step 1)

EntryIodinating ReagentAcid / SolventTemp (°C)Time (h)Yield (%)Observation
1I₂H₂SO₄8024<10Starting material recovered; insufficient electrophilicity.
2NISTFA251215Poor activation of NIS by the weaker acid.
3NIS TfOH 0 to 25 6 88 Clean conversion to the 3-iodo product.
4I₂ / Ag₂SO₄H₂SO₄251245Moderate yield; difficult heterogeneous workup.

Table 2: Optimization of Esterification Conditions (Step 2)

EntryReagentsSolventTemp (°C)Time (h)Yield (%)Observation
1MeOH, H₂SO₄ (cat.)MeOH65 (Reflux)24<5Steric hindrance prevents tetrahedral intermediate formation.
2SOCl₂, then MeOHDCM / MeOH401240Sluggish acid chloride formation; incomplete conversion.
3TMS-DiazomethaneMeOH / PhMe25285High yield, but reagent is highly toxic and expensive.
4MeI, K₂CO₃ DMF 25 3 92 Optimal, scalable, and cost-effective Sₙ2 alkylation.

References

  • Olah, G. A., Wang, Q., Sandford, G., & Prakash, G. K. S. (1993). Synthetic methods and reactions. 181. Iodination of deactivated aromatics with N-iodosuccinimide in trifluoromethanesulfonic acid (NIS-CF3SO3H) via in situ generated superelectrophilic iodine(I) trifluoromethanesulfonate. The Journal of Organic Chemistry, 58(11), 3194–3195. URL:[Link]

  • Pfeffer, P. E., Foglia, T. A., Barr, P. A., Schmeltz, I., & Silbert, L. S. (1972). Esterification of hindered carboxylic acids. Alkylation of carboxylate salts. Tetrahedron Letters, 13(40), 4063-4066. URL:[Link]

Sources

Exploratory

Methyl 2-bromo-6-fluoro-3-iodobenzoate: A Chemoselective Polyhalogenated Scaffold for Advanced Medicinal Chemistry

Executive Summary In modern drug discovery and diversity-oriented synthesis, polyhalogenated arenes serve as highly prized building blocks. Methyl 2-bromo-6-fluoro-3-iodobenzoate (CAS: 2383683-94-9) represents a mastercl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and diversity-oriented synthesis, polyhalogenated arenes serve as highly prized building blocks. Methyl 2-bromo-6-fluoro-3-iodobenzoate (CAS: 2383683-94-9) represents a masterclass in structural design for late-stage functionalization. By incorporating three distinct halogens (iodine, bromine, and fluorine) around a central electron-withdrawing methyl ester, this scaffold offers a programmable, orthogonal reactivity profile.

As a Senior Application Scientist, I have designed this technical guide to decode the physicochemical properties and electronic causality of this molecule. This whitepaper provides self-validating, step-by-step protocols for its chemoselective functionalization, empowering researchers to leverage this scaffold in fragment-based drug discovery (FBDD) and complex active pharmaceutical ingredient (API) synthesis.

Physicochemical Profiling

Understanding the baseline metrics of a building block is critical for predicting its behavior in complex catalytic cycles. Table 1 summarizes the core quantitative data for Methyl 2-bromo-6-fluoro-3-iodobenzoate .

Table 1: Physicochemical Profile & Molecular Descriptors

PropertyValueCausality / Impact on Reactivity
CAS Registry Number 2383683-94-9Unique identifier for commercial sourcing.
Molecular Formula C8H5BrFIO2High halogen density provides multiple vectors for functionalization.
Molecular Weight 358.93 g/mol Relatively high MW for a fragment; requires careful tracking of mass shifts during coupling.
SMILES String O=C(OC)C1=C(F)C=CC(I)=C1BrDefines the 1,2,3,6-tetrasubstitution pattern.
Bond Dissociation Energies C-I (~65) < C-Br (~81) < C-F (~115 kcal/mol)Dictates the strict hierarchy of transition-metal catalyzed oxidative addition.
H-Bond Acceptors/Donors 3 / 0Ester oxygens and fluorine act as acceptors; highly lipophilic core.

Structural and Electronic Causality: The "Why" Behind the Reactivity

The true value of Methyl 2-bromo-6-fluoro-3-iodobenzoate lies in the distinct electronic and steric microenvironments of its substituents. Reactivity is not random; it is dictated by the thermodynamic and kinetic properties of the carbon-halogen bonds .

  • The C3-Iodine (The Initiation Site): The C-I bond possesses the lowest Bond Dissociation Energy (BDE) on the ring. In palladium-catalyzed cross-coupling, the oxidative addition step is rate-determining. The low activation barrier of the C-I bond allows for chemoselective insertion of Pd(0) at mild temperatures, leaving the C-Br bond completely intact.

  • The C2-Bromine (The Latent Vector): Bromine possesses an intermediate BDE. In the intact scaffold, it is sterically shielded by the adjacent bulky iodine and the methyl ester. However, once the C3-iodine is replaced by a flat aryl group, the steric encumbrance shifts, and the C-Br bond can be activated at elevated temperatures using bulky, electron-rich phosphine ligands .

  • The C6-Fluorine (The Electrophilic Trap): Fluorine is highly electronegative, creating a strong dipole that lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the arene. Positioned ortho to the electron-withdrawing methyl ester, the C6 carbon is highly electron-deficient. This makes it an ideal electrophilic center for Nucleophilic Aromatic Substitution (SNAr), as the ester stabilizes the resulting anionic Meisenheimer intermediate via resonance .

Strategic Functionalization Workflows

To harness the orthogonal reactivity of this scaffold, protocols must be meticulously designed to prevent over-reaction. The following methodologies are engineered as self-validating systems.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling at C3

Objective: Selectively arylate the C3 position while preserving the C2-Br and C6-F bonds. Causality: By utilizing a bidentate ligand (dppf) and restricting the thermal energy to 60 °C, the Pd(0) catalyst has sufficient energy to overcome the C-I activation barrier but insufficient energy to break the C-Br bond.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk flask with Methyl 2-bromo-6-fluoro-3-iodobenzoate (1.0 equiv), the desired Arylboronic acid (1.05 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent & Base: Evacuate and backfill the flask with N₂ (3 cycles). Add degassed 1,4-Dioxane (0.2 M) followed by a 2M aqueous solution of Na₂CO₃ (2.0 equiv). Causality: Na₂CO₃ is a mild base that facilitates transmetalation without hydrolyzing the methyl ester.

  • Reaction: Heat the biphasic mixture to 60 °C and stir vigorously for 4–6 hours.

  • Self-Validation (Crucial Step): Sample the organic layer and analyze via LC-MS. The reaction is deemed successful and complete when the starting material peak disappears and a new peak corresponding to [M - I + Ar] appears. Validation metric: The product mass spectrum must display a 1:1 isotopic doublet (M / M+2), confirming the C2-bromine atom remains unreacted.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) at C6

Objective: Displace the C6-fluorine with an amine nucleophile post-C3 functionalization. Causality: The use of a polar aprotic solvent (DMSO) strips the solvation shell away from the nucleophile, maximizing its kinetic energy to attack the highly polarized C-F bond.

Step-by-Step Methodology:

  • Preparation: Dissolve the C3-arylated intermediate from Protocol A (1.0 equiv) in anhydrous DMSO (0.1 M) in a sealed tube.

  • Reagents: Add the secondary amine nucleophile (e.g., morpholine, 1.5 equiv) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv). Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HF byproduct, driving the reaction forward.

  • Reaction: Heat the mixture to 80 °C for 12 hours.

  • Self-Validation: Monitor the reaction via ¹⁹F NMR. The starting material will exhibit a distinct aryl-fluorine multiplet (typically between -110 to -115 ppm). Validation metric: The complete disappearance of this ¹⁹F signal confirms the total displacement of the fluorine atom.

  • Workup: Quench the reaction by pouring it into ice water. If the product precipitates, collect via vacuum filtration; otherwise, extract with EtOAc and wash extensively with water to remove DMSO.

Mechanistic Reactivity Map

The logical flow of functionalization is visualized below. The orthogonal nature of the halogens allows chemists to build complexity iteratively without relying on protecting groups.

OrthogonalReactivity SM Methyl 2-bromo-6-fluoro- 3-iodobenzoate C3 C3-Arylation (Suzuki-Miyaura) SM->C3 Pd(0), Ar-B(OH)2 60°C (C-I targeted) C2 C2-Amination (Buchwald-Hartwig) C3->C2 Pd(0), R-NH2 100°C (C-Br targeted) C6 C6-Substitution (SNAr) C3->C6 Direct SNAr Bypassing C2 C2->C6 Nu-, Base 120°C (C-F targeted)

Fig 1. Orthogonal functionalization pathways of Methyl 2-bromo-6-fluoro-3-iodobenzoate.

Applications in Medicinal Chemistry

Why choose this specific substitution pattern for drug development?

  • Steric Shielding & 3D Conformation: The 1,2,3,6-tetrasubstitution pattern forces the methyl ester out of the aromatic plane. This locked conformation reduces entropic penalties upon target binding and provides a stable 3D vector for growing the molecule into adjacent binding pockets.

  • Halogen Bonding: If the C2-bromine is left unreacted, it can act as a potent halogen bond donor (via its σ-hole) to backbone carbonyls in protein active sites.

  • Metabolic Stability: The presence of the C6-fluorine blocks cytochrome P450-mediated ortho-hydroxylation, significantly improving the pharmacokinetic half-life of the resulting drug candidate.

References

  • Sequential Cross Coupling Reactions of Polyhalogenated Heterocycles. WuXi Biology. URL:[Link]

  • The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates. Organic Chemistry Portal. URL:[Link]

  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. MDPI. URL:[Link]

Foundational

A Technical Guide to Methyl 3-bromo-2-fluoro-6-iodobenzoate: Synthesis, Properties, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of Methyl 3-bromo-2-fluoro-6-iodobenzoate, a polyhalogenated aromatic compound of significant interes...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 3-bromo-2-fluoro-6-iodobenzoate, a polyhalogenated aromatic compound of significant interest in synthetic chemistry and drug discovery. While the specific isomer, Methyl 2-bromo-6-fluoro-3-iodobenzoate, does not have a readily available Chemical Abstracts Service (CAS) number and appears to be not commonly cataloged, this guide will focus on the closely related and commercially available isomer, Methyl 3-bromo-2-fluoro-6-iodobenzoate (CAS No. 1936253-89-2) [1][2]. The principles, synthetic strategies, and reactivity patterns discussed herein are broadly applicable to this class of polysubstituted benzene rings.

The strategic placement of bromo, fluoro, and iodo substituents on the methyl benzoate core makes this molecule a versatile building block. The distinct reactivities of the carbon-halogen bonds allow for selective functionalization through various cross-coupling reactions, a cornerstone of modern medicinal chemistry and materials science.

Physicochemical Properties and Identification

A clear identification of a chemical entity is paramount for scientific integrity. The key identifiers and properties for Methyl 3-bromo-2-fluoro-6-iodobenzoate are summarized below.

PropertyValueSource
CAS Number 1936253-89-2[1][2]
Molecular Formula C₈H₅BrFIO₂[3]
Molecular Weight 358.93 g/mol
IUPAC Name methyl 3-bromo-2-fluoro-6-iodobenzoate[1]
Purity Typically ≥97%[2]
Physical Form Solid
The Synthetic Landscape: A Retrosynthetic Approach

The synthesis of polyhalogenated benzoates like Methyl 3-bromo-2-fluoro-6-iodobenzoate relies on a multi-step approach, often starting from simpler, commercially available precursors. A plausible retrosynthetic analysis provides a logical framework for devising a synthetic route.

Retrosynthesis of Methyl 3-bromo-2-fluoro-6-iodobenzoate target Methyl 3-bromo-2-fluoro-6-iodobenzoate (Target Molecule) ester 3-bromo-2-fluoro-6-iodobenzoic acid target->ester Esterification precursor1 Halogenated Toluene Derivative ester->precursor1 Oxidation of Methyl Group precursor2 Simpler Halogenated Benzene precursor1->precursor2 Sequential Halogenation

Caption: Retrosynthetic analysis of Methyl 3-bromo-2-fluoro-6-iodobenzoate.

A forward synthesis would likely involve the following key transformations:

  • Selective Halogenation: Introduction of the halogen atoms onto the aromatic ring. This often requires careful control of reaction conditions and the use of specific halogenating agents to achieve the desired regioselectivity.

  • Oxidation: If starting from a toluene derivative, the methyl group would be oxidized to a carboxylic acid.

  • Esterification: The final step would be the esterification of the carboxylic acid with methanol to yield the target compound.

A general protocol for the esterification of a related compound, 2-Iodobenzoic acid, involves heating with methanol and a strong acid catalyst like concentrated sulfuric acid[4].

Experimental Protocol: General Esterification of a Halogenated Benzoic Acid

Objective: To synthesize the methyl ester from the corresponding carboxylic acid.

Materials:

  • Halogenated benzoic acid (1.0 eq)

  • Methanol (as solvent)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of the halogenated benzoic acid in methanol, slowly add a catalytic amount of concentrated sulfuric acid at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

  • Purify the crude product by silica gel column chromatography.

Reactivity and Applications in Cross-Coupling Reactions

The utility of Methyl 3-bromo-2-fluoro-6-iodobenzoate lies in the differential reactivity of its carbon-halogen bonds in transition metal-catalyzed cross-coupling reactions. The general order of reactivity for oxidative addition to a low-valent metal center (e.g., Pd(0)) is C-I > C-Br > C-Cl > C-F. This chemoselectivity allows for the sequential functionalization of the aromatic ring.

Selective Cross-Coupling start Methyl 3-bromo-2-fluoro-6-iodobenzoate suzuki_iodo Suzuki Coupling at C-I start->suzuki_iodo [Pd], R-B(OH)₂ product1 Aryl-substituted product suzuki_iodo->product1 sonogashira_bromo Sonogashira Coupling at C-Br final_product Disubstituted Product sonogashira_bromo->final_product product1->sonogashira_bromo [Pd], R-C≡CH, Cu(I) product2 Alkynyl-substituted product

Caption: Stepwise functionalization via selective cross-coupling reactions.

  • Suzuki-Miyaura Coupling: The C-I bond can be selectively coupled with an organoboron reagent in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.

  • Sonogashira Coupling: Following the functionalization of the C-I bond, the C-Br bond can be reacted with a terminal alkyne under palladium/copper catalysis.

  • Buchwald-Hartwig Amination: The C-Br bond can also be used to introduce nitrogen-containing functional groups.

This stepwise approach enables the synthesis of complex, highly substituted aromatic compounds that are valuable intermediates in the development of pharmaceuticals and functional materials.

Spectroscopic Characterization

The structure of Methyl 3-bromo-2-fluoro-6-iodobenzoate would be confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show a singlet for the methyl ester protons and signals in the aromatic region corresponding to the protons on the benzene ring.

    • ¹³C NMR would display distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ester and the carbons attached to the halogens.

    • ¹⁹F NMR would show a signal corresponding to the fluorine atom, with coupling to adjacent protons.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the mass of the molecule, along with a characteristic isotopic pattern due to the presence of bromine and iodine.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit a strong absorption band for the C=O stretching vibration of the ester group (typically around 1720-1740 cm⁻¹), as well as absorptions corresponding to the aromatic ring and C-halogen bonds.

While specific spectral data for this exact isomer is not available, extensive spectral databases exist for related compounds like benzoic acid methyl ester which can serve as a reference[5][6].

Safety and Handling

Polyhalogenated aromatic compounds require careful handling due to their potential toxicity. While a specific safety data sheet (SDS) for Methyl 3-bromo-2-fluoro-6-iodobenzoate is not available, general precautions for this class of compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For related compounds, hazards such as skin and eye irritation have been noted[7][8].

Conclusion

Methyl 3-bromo-2-fluoro-6-iodobenzoate represents a valuable, albeit not commonly cataloged, scaffold for organic synthesis. The principles outlined in this guide, focusing on its close isomer, highlight the synthetic strategies, reactivity patterns, and analytical techniques relevant to this class of polyhalogenated aromatics. The ability to selectively functionalize the different carbon-halogen bonds makes these compounds powerful tools in the hands of medicinal and materials chemists for the construction of complex molecular architectures. As the demand for novel, highly functionalized molecules continues to grow, the importance of versatile building blocks like this will undoubtedly increase.

References

  • Chemsrc. Methyl 2-bromo-3-fluoro-6-iodobenzoate | CAS#:1799949-60-2. (2025). Retrieved from [Link]

  • PubChem. Methyl 2-bromo-6-fluorobenzoate | C8H6BrFO2 | CID 12192163. (n.d.). Retrieved from [Link]

  • PubChemLite. Methyl 3-bromo-2-fluoro-6-iodobenzoate (C8H5BrFIO2). (n.d.). Retrieved from [Link]

  • PMC. The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023). Retrieved from [Link]

  • PubChemLite. Methyl 3-bromo-6-fluoro-2-methylbenzoate (C9H8BrFO2). (n.d.). Retrieved from [Link]

  • SpectraBase. Benzoic acid methyl ester. (n.d.). Retrieved from [Link]

  • NIST WebBook. Benzoic acid, methyl ester. (n.d.). Retrieved from [Link]

Sources

Exploratory

Comprehensive Spectroscopic Profiling and Synthetic Utility of Methyl 2-bromo-6-fluoro-3-iodobenzoate

Executive Summary In modern drug discovery and agrochemical development, polyhalogenated aromatic building blocks are highly prized for their ability to undergo iterative, site-selective functionalization. Methyl 2-bromo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, polyhalogenated aromatic building blocks are highly prized for their ability to undergo iterative, site-selective functionalization. Methyl 2-bromo-6-fluoro-3-iodobenzoate (CAS: 2383683-94-9) represents a premier scaffold in this class[1]. By featuring three distinct halogens (I, Br, F) and an ester directing group on a single benzene ring, this molecule offers a programmable template for orthogonal cross-coupling.

This technical guide provides an in-depth analysis of the spectroscopic signatures of Methyl 2-bromo-6-fluoro-3-iodobenzoate and establishes self-validating protocols for its characterization and site-selective functionalization.

Structural & Physicochemical Properties

Before initiating any synthetic or analytical workflow, it is critical to establish the baseline physicochemical parameters of the starting material. The presence of multiple heavy halogens significantly alters the compound's density, lipophilicity, and isotopic mass distribution.

Table 1: Core Physicochemical Parameters

PropertyValue / Description
Chemical Name Methyl 2-bromo-6-fluoro-3-iodobenzoate
CAS Registry Number 2383683-94-9[2]
Molecular Formula Cngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

H

BrFIO

Molecular Weight 358.93 g/mol
Exact Mass (

Br)
357.8500 Da
SMILES O=C(OC)C1=C(Br)C(I)=CC(F)=C1
Commercial Availability Bidepharm, Fujifilm Wako[2], CymitQuimica[3]

In-Depth Spectroscopic Characterization

The analytical characterization of polyhalogenated arenes requires a deep understanding of electronic shielding, heavy-atom effects, and heteronuclear spin-spin coupling. The following data represents the expected spectroscopic profile based on the electronic environment of the scaffold.

Multinuclear NMR Spectroscopy

The


H and 

C NMR spectra of this compound are heavily influenced by the opposing electronic effects of the halogens.
  • Causality of

    
    H Chemical Shifts : The H-4 proton is highly deshielded (
    
    
    
    8.03 ppm) due to the combined inductive electron withdrawal (-I effect) of the adjacent iodine and meta-bromine, compounded by the para-ester group. Conversely, H-5 (
    
    
    6.78 ppm) is shielded. Despite fluorine's high electronegativity, its strong resonance electron donation (+R effect) into the ortho position dominates, pushing the H-5 signal upfield.
  • Heteronuclear Coupling : The

    
    F nucleus (spin 1/2) couples extensively with the aromatic protons and carbons, creating diagnostic splitting patterns (e.g., 
    
    
    
    Hz).

Table 2: Multinuclear NMR Assignments (Predicted, 400/100/376 MHz, CDCl


) 
NucleusChemical Shift (

, ppm)
Multiplicity & Coupling (

in Hz)
Assignment / Causality

H
8.03dd,

,

H-4 : Deshielded by ortho-I and para-ester.

H
6.78dd,

,

H-5 : Shielded by ortho-F (+R effect).

H
3.95s, 3H-OCH

: Standard methyl ester resonance.

C

165.0
sC=O : Carbonyl carbon.

C

160.0
d,

C-6 : Directly attached to Fluorine.

C

140.0
d,

C-4 : Aromatic CH, meta to F.

C

115.0
d,

C-5 : Aromatic CH, ortho to F.

F

-112.0
dd,

F-6 : Unique fluorine environment.
Mass Spectrometry (ESI/GC-MS) & IR

The isotopic signature of bromine (


Br : 

Br

1:1) provides a built-in validation mechanism for mass spectrometry.

Table 3: MS and IR Data

TechniqueKey SignalsDiagnostic Significance
ESI-MS (+) m/z 358.8 / 360.8[M+H]

1:1 doublet confirms the presence of exactly one Bromine atom.
FT-IR 1730 cm

Strong C=O stretching frequency of the conjugated ester.
FT-IR 1150 cm

C-F stretching frequency.

Orthogonal Reactivity & Causality

The true value of Methyl 2-bromo-6-fluoro-3-iodobenzoate lies in its capacity for orthogonal cross-coupling . This is governed entirely by the thermodynamics of the Carbon-Halogen bonds.

The Causality of Selectivity: Transition-metal oxidative addition is highly sensitive to Bond Dissociation Energy (BDE). The BDE of an aryl C–I bond is approximately 66.9 kcal/mol , which is significantly weaker than an aryl C–Br bond (82.7 kcal/mol ) and an aryl C–F bond (127.4 kcal/mol )[4]. Because of this steep thermodynamic gradient, a palladium catalyst will selectively insert into the C–I bond at lower temperatures (e.g., 50–60 °C), leaving the C–Br and C–F bonds completely intact for subsequent, distinct functionalizations.

OrthogonalCoupling SM Methyl 2-bromo-6-fluoro-3-iodobenzoate (Starting Material) Step1 Pd-Catalyzed Suzuki Coupling (Selective for C3-I) SM->Step1 Int1 C3-Functionalized Intermediate (Retains C2-Br, C6-F) Step1->Int1 Step2 Pd-Catalyzed Buchwald-Hartwig (Selective for C2-Br) Int1->Step2 Int2 C2, C3-Difunctionalized Intermediate (Retains C6-F) Step2->Int2 Step3 SNAr Reaction (Nucleophilic attack at C6-F) Int2->Step3 Target Fully Functionalized Target Molecule Step3->Target

Caption: Orthogonal functionalization workflow exploiting C-I, C-Br, and C-F bond reactivity.

Experimental Methodologies & Protocols

Protocol 1: Self-Validating High-Resolution NMR Acquisition

To accurately resolve the complex heteronuclear couplings (


H-

F and

C-

F), precise spectrometer calibration is required.
  • Sample Preparation: Dissolve 15 mg of Methyl 2-bromo-6-fluoro-3-iodobenzoate in 0.6 mL of CDCl

    
     containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
    
  • Locking and Shimming: Achieve a stable deuterium lock. Perform gradient shimming (Z1-Z5) until the TMS signal width at half-height (

    
    ) is 
    
    
    
    0.5 Hz. Self-Validation: A sharp TMS peak ensures that the
    
    
    Hz meta-coupling between
    
    
    H and
    
    
    F will not be obscured by poor field homogeneity.
  • 
    F Acquisition:  When acquiring 
    
    
    
    F spectra, ensure the spectral window is wide enough (+50 to -250 ppm) and use a relaxation delay (D1) of at least 3 seconds to allow for complete relaxation of the fluorinated nucleus, ensuring accurate integration if impurities are present.
Protocol 2: Site-Selective Suzuki-Miyaura Coupling at C3-I

This protocol leverages the BDE differences[4] to functionalize the C3 position while preserving the C2-Bromine.

  • Reagent Assembly: In a flame-dried Schlenk tube, combine Methyl 2-bromo-6-fluoro-3-iodobenzoate (1.0 equiv), an arylboronic acid (1.05 equiv), Pd(dppf)Cl

    
     (0.02 equiv), and K
    
    
    
    CO
    
    
    (2.0 equiv).
  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane/H

    
    O. Perform three cycles of Freeze-Pump-Thaw to remove dissolved oxygen, which can prematurely oxidize the Pd(0) catalyst.
    
  • Temperature-Controlled Activation: Heat the reaction strictly to 60 °C . Causality: Exceeding 75 °C risks overcoming the activation barrier for the C-Br bond, leading to unwanted bis-coupled byproducts.

  • Self-Validation via LC-MS: Sample the reaction at 2 hours. The protocol is validated when the characteristic 1:1 isotopic doublet at m/z 358.8/360.8 completely disappears, replaced by a new 1:1 doublet corresponding to the mono-coupled product (retaining the single bromine atom).

References

  • [4] RSC Advances: Transition-metal-catalyzed C–CN bond activations (Contains BDE values for Aryl Halides). Source: Royal Society of Chemistry. URL: [Link]

Sources

Foundational

Strategic Applications of Methyl 2-Bromo-6-Fluoro-3-Iodobenzoate in Advanced Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry and complex API (Active Pharmaceutical Ingredient) synthesis, polyhalogenated arenes serve as indispensable scaffolds. Methyl 2-bromo-6-fluoro-3-iodobenzoa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and complex API (Active Pharmaceutical Ingredient) synthesis, polyhalogenated arenes serve as indispensable scaffolds. Methyl 2-bromo-6-fluoro-3-iodobenzoate (CAS: 2383683-94-9) represents a masterclass in synthetic design, offering three distinct, orthogonally reactive halogen handles on a single benzene ring [1]. This whitepaper deconstructs the physicochemical properties, structural logic, and chemoselective workflows associated with this molecule, providing a self-validating framework for its use in sequential cross-coupling methodologies.

Structural Logic and Physicochemical Profiling

The synthetic utility of Methyl 2-bromo-6-fluoro-3-iodobenzoate is rooted in its precise molecular weight and the strategic positioning of its functional groups. The calculated molecular weight is 358.93 g/mol , a critical metric for mass spectrometry validation during high-throughput screening [2].

The arrangement of the halogens is not arbitrary; it is designed to exploit the thermodynamic and steric differences between carbon-halogen bonds. The ester group at C1 acts as an electron-withdrawing anchor, activating the ortho-fluorine (C6) for late-stage substitution, while the C2-bromide and C3-iodide provide adjacent sites for metal-catalyzed cross-coupling.

Quantitative Physicochemical Data
PropertyValueSynthetic Significance
Chemical Name Methyl 2-bromo-6-fluoro-3-iodobenzoateStandard IUPAC nomenclature.
CAS Registry Number 2383683-94-9Unique identifier for procurement [2].
Molecular Formula C8H5BrFIO2Defines the atomic composition.
Molecular Weight 358.93 g/mol Baseline for stoichiometric calculations and LC-MS.
Exact Mass 357.849 DaTarget mass for high-resolution mass spectrometry (HRMS).
SMILES String COC(=O)c1c(F)ccc(I)c1BrComputational modeling and cheminformatics input.
C-I Bond Dissociation ~67.2 kcal/molLowest energy barrier; primary site of oxidative addition [1].
C-Br Bond Dissociation ~82.6 kcal/molSecondary site; requires elevated temperatures/stronger ligands.

The Orthogonal Reactivity Paradigm: Causality in Chemoselectivity

As a synthetic chemist, achieving site-selectivity on a polyhalogenated ring requires manipulating both thermodynamics and kinetics. The orthogonal reactivity of this scaffold is governed by three causal factors:

  • Bond Dissociation Energy (BDE): The C-I bond is significantly weaker (~67.2 kcal/mol) than the C-Br bond (~82.6 kcal/mol). Consequently, the oxidative addition of a Palladium(0) catalyst occurs exponentially faster at the C3-iodide position [3].

  • Steric Shielding: The C2-bromide is sterically compressed, flanked by the bulky C1-ester and the C3-iodide. The C3-iodide, flanked only by the C2-bromide and a C4-proton, is sterically more accessible to the bulky ligand sphere of the transition metal catalyst.

  • Electronic Activation: The C6-fluorine bond is highly polarized but inert to standard Pd-catalyzed cross-coupling. However, the strong electron-withdrawing effect of the adjacent C1-ester severely depletes electron density at C6, priming it for Nucleophilic Aromatic Substitution (SNAr) by amines or alkoxides in the final synthetic stages.

Experimental Methodology: Self-Validating Site-Selective Functionalization

To leverage this scaffold, one must employ a self-validating experimental design. The following protocol details a chemoselective Suzuki-Miyaura cross-coupling targeting the C-I bond while preserving the C-Br and C-F bonds.

Protocol: Chemoselective C3-Arylation via Suzuki-Miyaura Coupling

Objective: Selectively couple an arylboronic acid at the C3 position. Validation Metric: LC-MS analysis must show a mass shift corresponding to the loss of Iodine (-126.9 Da) and the addition of the aryl group, while strictly retaining the characteristic 1:1 isotopic signature (M, M+2) of the intact Bromine atom.

Step-by-Step Procedure:

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 2-bromo-6-fluoro-3-iodobenzoate (1.0 equiv, 358.93 mg, 1.0 mmol) and the desired Arylboronic acid (1.05 equiv). Causality: A strict 1.05 equivalent limits the thermodynamic driving force for over-reaction at the C-Br bond.

  • Base Addition: Add Potassium Carbonate (K2CO3) (2.0 equiv). Causality: A mild base is chosen over strong bases (like KOtBu) to prevent premature hydrolysis of the methyl ester or undesired SNAr at the C-F bond.

  • Solvent Degassing: Add a solvent mixture of THF/H2O (4:1, 10 mL). Sparge the mixture with Argon for 30 minutes. Causality: Oxygen promotes the homocoupling of boronic acids and irreversibly degrades the Pd(0) active species.

  • Catalyst Introduction: Under a positive stream of Argon, add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (0.05 equiv, 5 mol%).

  • Kinetic Control (Heating): Seal the flask and heat to exactly 60°C for 4-6 hours. Causality: Maintaining a temperature below 80°C provides the kinetic control necessary to selectively activate the C-I bond while leaving the C-Br bond intact.

  • Reaction Monitoring & Quenching: Monitor via TLC. Once the starting material is consumed, immediately cool the flask to 0°C and quench with saturated aqueous NH4Cl.

  • Workup: Extract with Ethyl Acetate (3 x 10 mL), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow of orthogonal cross-coupling, demonstrating how each halogen handle is systematically addressed to build a complex, trisubstituted pharmaceutical intermediate.

G Start Methyl 2-bromo-6-fluoro-3-iodobenzoate MW: 358.93 g/mol Step1 1. Suzuki-Miyaura Coupling (Pd(PPh3)4, 60°C) Start->Step1 Selective C-I Activation (BDE: ~67 kcal/mol) Int1 C3-Arylated Intermediate (Retains C2-Br, C6-F) Step1->Int1 Step2 2. Buchwald-Hartwig Amination (Pd2(dba)3, 100°C) Int1->Step2 Selective C-Br Activation (BDE: ~83 kcal/mol) Int2 C2-Aminated, C3-Arylated Intermediate (Retains C6-F) Step2->Int2 Step3 3. SNAr Reaction (Nucleophile, 120°C) Int2->Step3 Ester-Activated C-F Nucleophilic Attack Final Fully Functionalized Trisubstituted Scaffold Step3->Final

Orthogonal functionalization workflow of Methyl 2-bromo-6-fluoro-3-iodobenzoate.

Conclusion

Methyl 2-bromo-6-fluoro-3-iodobenzoate is a highly engineered molecular building block. By understanding the interplay between bond dissociation energies, steric hindrance, and electronic activation, synthetic chemists can utilize this compound to execute precise, multi-step orthogonal functionalizations. Adhering to strict kinetic controls and self-validating analytical techniques ensures high-yield access to complex, densely functionalized pharmaceutical precursors.

References

  • Palani, V., Perea, M. A., & Sarpong, R. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups." Chemical Reviews, 2022, 122(10), 10126–10169.[Link]

Exploratory

The Reactivity of Polyhalogenated Benzoic Acid Esters: A Comprehensive Guide to Regioselective Functionalization

Polyhalogenated benzoic acid esters (e.g., pentafluorobenzoates, polychlorobenzoates) are privileged scaffolds in medicinal chemistry, agrochemicals, and materials science. The unique convergence of a strongly electron-w...

Author: BenchChem Technical Support Team. Date: March 2026

Polyhalogenated benzoic acid esters (e.g., pentafluorobenzoates, polychlorobenzoates) are privileged scaffolds in medicinal chemistry, agrochemicals, and materials science. The unique convergence of a strongly electron-withdrawing ester group (


) with multiple electronegative halogen atoms creates a highly electron-deficient aromatic core. This electronic environment dictates a distinct set of reactivity profiles, primarily characterized by Nucleophilic Aromatic Substitution (S

Ar), site-selective transition-metal-catalyzed cross-coupling, and Directed ortho Metalation (DoM).

This technical guide dissects the mechanistic causality behind these transformations and provides self-validating experimental protocols designed for advanced drug development workflows.

Nucleophilic Aromatic Substitution (S Ar) Dynamics

Mechanistic Causality

The dense functionalization of polyhalogenated benzoates drastically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the aromatic ring highly susceptible to nucleophilic attack. In polyfluorinated systems, S


Ar is the dominant pathway. Despite the C–F bond having the highest bond dissociation energy among carbon-halogen bonds, fluorine is the optimal leaving group for S

Ar. Its extreme electronegativity stabilizes the transition state leading to the negatively charged Meisenheimer complex.

Regioselectivity is strictly governed by the ester moiety. The incoming nucleophile preferentially attacks the para position (C4) because the resulting negative charge in the Meisenheimer intermediate is directly resonance-stabilized by the ester carbonyl oxygen 1.

SNAr SM Polyfluorobenzoate (Electrophile) MC Meisenheimer Complex (Resonance Stabilized) SM->MC Nucleophilic Attack at C4 Position Nuc Amine Nucleophile (R-NH2) Nuc->MC Prod para-Substituted Benzoate Product MC->Prod F- Elimination (Irreversible)

Mechanism of regioselective SNAr in polyhalogenated benzoates.

Protocol 1: Regioselective para-Amination of Ethyl Pentafluorobenzoate
  • Objective: Synthesize ethyl 4-(benzylamino)-2,3,5,6-tetrafluorobenzoate.

  • Causality of Reagents: Mild inorganic bases (e.g.,

    
     or 
    
    
    
    ) are utilized instead of
    
    
    to act as an acid scavenger without triggering competitive ester hydrolysis. Acetonitrile is chosen as a polar aprotic solvent to solvate the nucleophile and stabilize the polar transition state.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve ethyl pentafluorobenzoate (1.0 equiv, 5.0 mmol) in anhydrous acetonitrile (15 mL) under an argon atmosphere.

  • Base Addition: Add finely powdered anhydrous

    
     (2.0 equiv, 10.0 mmol). Stir for 5 minutes at room temperature.
    
  • Nucleophile Introduction: Dropwise add benzylamine (1.05 equiv, 5.25 mmol) via syringe over 10 minutes to control the exothermic nature of the initial attack.

  • Thermal Activation: Heat the reaction mixture to 60 °C and stir for 4 hours.

  • Validation/Analysis (Self-Validating Step): Pull a 50

    
    L aliquot, dilute in EtOAc, and perform TLC (Hexanes:EtOAc 8:2). The product will appear as a highly UV-active spot with a lower 
    
    
    
    than the starting material. For definitive validation, acquire a
    
    
    NMR spectrum of the crude; the disappearance of the para-fluorine multiplet (typically around -148 ppm) and the shift of the remaining signals to two distinct doublets of doublets confirms absolute regiocontrol.
  • Workup: Cool to room temperature, filter through a Celite pad to remove salts, concentrate in vacuo, and purify via flash chromatography.

Site-Selective Transition-Metal Cross-Coupling

Mechanistic Causality

When dealing with polyhalogenated benzoates containing mixed halogens (e.g., bromo-chloro-benzoates) or identical halogens at different positions (e.g., 2,4-dichlorobenzoate), transition-metal catalyzed cross-coupling (such as the Suzuki-Miyaura reaction) becomes a powerful tool. The inherent reactivity for oxidative addition follows the bond dissociation energies (BDE): C–I > C–Br > C–Cl


 C–F 2.

However, in dihalobenzoates with identical halogens, site-selectivity is governed by the electronic and steric nature of the catalyst ligand. For example, coupling of an alkyl 2,4-dihalobenzoate can be steered toward the C2 position using monodentate phosphines (e.g.,


), whereas bulky tridentate ligands can shift the oxidative addition to the C4 position by altering the bite angle and steric crowding around the palladium center 3.

CrossCoupling SM Dihalobenzoate (e.g., 2,4-dichloro) Pd Pd(0) Precatalyst Oxidative Addition SM->Pd LigA Monodentate Ligand (e.g., P(p-MeOPh)3) Pd->LigA Steric Bias LigB Tridentate Ligand (e.g., L9) Pd->LigB Electronic Bias ProdA C2-Coupled Major Product LigA->ProdA Transmetalation & Reductive Elimination ProdB C4-Coupled Major Product LigB->ProdB Transmetalation & Reductive Elimination

Ligand-controlled site-selective cross-coupling pathway.

Protocol 2: Ligand-Controlled C2-Selective Suzuki-Miyaura Coupling
  • Objective: Regioselective arylation of ethyl 2,4-dichlorobenzoate at the C2 position.

  • Causality of Reagents:

    
     with 
    
    
    
    is used to direct the oxidative addition to the more sterically hindered but electronically activated C2 position (adjacent to the ester). 2-Me-THF is utilized as a green, coordinating solvent that stabilizes the active Pd(0) species.

Step-by-Step Methodology:

  • Catalyst Activation: In an argon-purged Schlenk tube, combine ethyl 2,4-dichlorobenzoate (1.0 equiv, 0.5 mmol),

    
     (5 mol%), and 
    
    
    
    (10 mol%) in anhydrous 2-Me-THF (3 mL). Stir at room temperature for 10 minutes to ensure pre-catalyst complexation.
  • Reagent Addition: Add the arylboronic acid (1.1 equiv, 0.55 mmol) and anhydrous

    
     (2.0 equiv, 1.0 mmol).
    
  • Reaction: Seal the tube and heat to 80 °C for 3 hours with vigorous stirring.

  • Validation/Analysis (Self-Validating Step): Analyze the crude mixture via GC-MS. The presence of a single major peak corresponding to the mono-arylated mass confirms selectivity. To validate the C2 regiochemistry, perform

    
    H NMR; the persistence of a doublet with a small meta-coupling constant (
    
    
    
    Hz) for the C3 proton and a doublet with an ortho-coupling constant (
    
    
    Hz) for the C5 proton confirms that the C4 chlorine remains intact.
  • Workup: Quench with water, extract with dichloromethane, dry over

    
    , and purify via silica gel chromatography.
    

Directed Ortho Metalation (DoM) Strategies

Mechanistic Causality

The ester group is a recognized Directing Metalation Group (DMG). In polyhalogenated benzoates, the adjacent halogens (especially fluorine and chlorine) strongly acidify the ortho protons via inductive effects. The primary challenge is the inherent electrophilicity of the ester carbonyl, which is highly prone to nucleophilic acyl substitution by standard alkyllithium reagents (e.g., n-BuLi).

To circumvent this, highly sterically hindered, non-nucleophilic bases such as Lithium 2,2,6,6-tetramethylpiperidide (LTMP) or Lithium diisopropylamide (LDA) must be used at strictly controlled cryogenic temperatures (-78 °C). The steric bulk of LTMP prevents attack at the carbonyl, allowing it to act exclusively as a Brønsted base to deprotonate the ortho position, forming a stable organolithium intermediate 4.

Protocol 3: Cryogenic DoM and Electrophilic Trapping
  • Objective: Ortho-lithiation of ethyl 3,4-difluorobenzoate followed by trapping with iodine to yield ethyl 3,4-difluoro-2-iodobenzoate.

  • Causality of Reagents: LTMP is generated in situ to ensure maximum kinetic basicity without nucleophilicity. The reaction is held strictly at -78 °C to prevent the organolithium species from undergoing an intermolecular Claisen-type condensation with another ester molecule.

Step-by-Step Methodology:

  • Base Preparation: In a flame-dried flask under argon, dissolve 2,2,6,6-tetramethylpiperidine (1.2 equiv, 2.4 mmol) in anhydrous THF (10 mL). Cool to -78 °C. Slowly add n-BuLi (1.15 equiv, 2.3 mmol, 2.5 M in hexanes). Stir for 30 minutes to form LTMP.

  • Lithiation: Dropwise add a solution of ethyl 3,4-difluorobenzoate (1.0 equiv, 2.0 mmol) in THF (2 mL) over 15 minutes down the cold wall of the flask. Stir at -78 °C for 1 hour.

  • Validation/Analysis (Self-Validating Step): Before adding the main electrophile, extract a 0.1 mL aliquot and quench it immediately into a vial containing

    
    . Analyze this aliquot via LC-MS or GC-MS. The presence of an [M+1] peak corresponding to deuterium incorporation at the C2 position validates successful and complete lithiation.
    
  • Electrophilic Trapping: Add a solution of iodine (1.5 equiv, 3.0 mmol) in anhydrous THF (3 mL) dropwise. Stir for 2 hours at -78 °C, then allow the mixture to slowly warm to room temperature.

  • Workup: Quench the reaction with saturated aqueous

    
     to destroy excess iodine. Extract with diethyl ether, wash with brine, dry over 
    
    
    
    , and concentrate.

Quantitative Data Summary

The following table summarizes the key physicochemical and reactivity metrics that govern the functionalization of polyhalogenated benzoates.

Halogen SubstituentBond Dissociation Energy (kcal/mol)Hammett Constant (

)
Primary Reactivity Mode in BenzoatesTypical S

Ar Relative Rate (vs. H)
Fluorine (F) ~115+0.06S

Ar (Excellent Leaving Group)

Chlorine (Cl) ~81+0.23S

Ar / Cross-Coupling

Bromine (Br) ~68+0.23Cross-Coupling (Oxidative Addition)

Iodine (I) ~53+0.18Rapid Cross-Coupling

Note: S


Ar rates are highly dependent on the cumulative electron-withdrawing effect of the specific polyhalogenated substitution pattern.

References

  • Electrosynthetic C–F bond cleavage Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Palladium-catalyzed site-selective arylation of alkyl 2,4- and 2,5-dihalobenzoates with aryl titanium reagents Source: Journal of Chemical Sciences (Indian Academy of Sciences) URL:[Link]

  • Combined Directed ortho Metalation/Suzuki—Miyaura Cross-Coupling Strategies. Regiospecific Synthesis of Chlorodihydroxybiphenyls and Polychlorinated Biphenyls Source: The Journal of Organic Chemistry (via ResearchGate) URL:[Link]

Sources

Foundational

Technical Guide: Solubility Profiling of Methyl 2-bromo-6-fluoro-3-iodobenzoate

Part 1: Executive Summary & Chemical Profile Methyl 2-bromo-6-fluoro-3-iodobenzoate is a highly functionalized aromatic scaffold employed primarily as an intermediate in medicinal chemistry. Its structure features three...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Profile

Methyl 2-bromo-6-fluoro-3-iodobenzoate is a highly functionalized aromatic scaffold employed primarily as an intermediate in medicinal chemistry. Its structure features three distinct halogen atoms (F, Br, I) and a methyl ester, creating a unique electron-deficient system ideal for palladium-catalyzed cross-couplings (Suzuki, Sonogashira) or nucleophilic aromatic substitutions (


).

Unlike simple methyl benzoate, the presence of three halogens significantly alters the crystal lattice energy and lipophilicity (LogP). This guide provides a theoretical framework and experimental protocols to determine its solubility, as specific quantitative data is rarely published for such specialized intermediates.

Physicochemical Profile (Predicted)
PropertyValue / DescriptionImpact on Solubility
Molecular Formula

Moderate MW (~358.9 g/mol ) suggests solid state.
Physical State Crystalline SolidRequires energy to break lattice (Heat/Solvation).
Predicted LogP ~3.2 – 3.8Highly Lipophilic; Water insoluble.
H-Bond Donors 0No self-association via H-bonds.
H-Bond Acceptors 2 (Ester Carbonyl & Ether Oxygen)Accepts H-bonds from protic solvents (MeOH, EtOH).
Electronic Effect Electron Deficient (F, Br, I)Susceptible to nucleophilic attack in polar aprotic solvents.

Part 2: Theoretical Solubility Framework

Understanding the "Solubility Sphere" of this molecule requires analyzing the competition between the crystal lattice energy (driven by halogen bonding and


-stacking) and the solvation energy.
The "Like Dissolves Like" Matrix

Based on the dielectric constants and Hansen Solubility Parameters (HSP) of the functional groups, the following solubility behaviors are projected:

  • Chlorinated Solvents (DCM, Chloroform): Excellent. The high dispersion forces of the halogens interact favorably with chlorinated solvents. Ideal for transport and initial dissolution.

  • Polar Aprotic (DMSO, DMF, DMAc): High. The ester group and the polarized C-F bond interact strongly with the high dipole moments of these solvents. Caution: These solvents are difficult to remove.

  • Ethers (THF, Diethyl Ether, 1,4-Dioxane): Good to Excellent. Moderate polarity and ability to coordinate (Lewis base) make them suitable, especially for organometallic reactions (e.g., Grignard, Lithiation).

  • Alcohols (Methanol, Ethanol): Moderate. Solubility will likely be temperature-dependent. While the ester accepts H-bonds, the lipophilic halogenated ring resists dissolution in cold alcohols. Ideal for recrystallization.

  • Alkanes (Hexane, Heptane): Poor. The polarity of the ester functionality is often sufficient to prevent high solubility in pure alkanes, making these excellent anti-solvents for precipitation.

  • Water: Insoluble.

The Halogen Effect (Specific to F, Br, I)

The iodine atom is large and polarizable ("soft"), while fluorine is small and non-polarizable ("hard"). This dichotomy means:

  • Soft Solvents (DCM, Toluene) will solvate the Iodine/Bromine regions effectively.

  • Hard Solvents (Acetonitrile) may interact with the Fluorine/Ester dipole but might struggle to solvate the bulky Iodine efficiently at low temperatures.

Part 3: Experimental Protocols

Since exact values are batch-dependent (polymorphism), you must validate solubility experimentally.

Protocol A: Visual Solubility Tier Test (Qualitative)

Objective: Rapidly categorize solvents for reaction screening. Sample Requirement: 10 mg per solvent.

  • Place 10 mg of Methyl 2-bromo-6-fluoro-3-iodobenzoate into a 4 mL vial.

  • Add 100

    
    L  of solvent (Target: 100 mg/mL).
    
  • Vortex for 30 seconds.

    • Clear Solution?

      
      High Solubility (>100 mg/mL) .
      
  • If undissolved, add 400

    
    L  solvent (Total: 0.5 mL, Target: 20 mg/mL).
    
    • Clear Solution?

      
      Moderate Solubility (20–100 mg/mL) .
      
  • If undissolved, add 500

    
    L  solvent (Total: 1.0 mL, Target: 10 mg/mL).
    
    • Clear Solution?

      
      Low Solubility (10 mg/mL) .
      
    • Still Solid?

      
      Poor/Insoluble (<10 mg/mL) .
      
Protocol B: Gravimetric Saturation Method (Quantitative)

Objective: Precise data for process chemistry or formulation.

  • Saturation: Add excess solid to 2 mL of solvent in a sealed vial.

  • Equilibration: Stir at 25°C for 24 hours.

  • Filtration: Filter the suspension through a 0.45

    
    m PTFE syringe filter (pre-saturated) into a tared vial.
    
  • Evaporation: Evaporate solvent under vacuum (Genevac or Rotavap) until constant weight.

  • Calculation:

    
    
    

Part 4: Visualization & Logic Flows

Figure 1: Solubility Determination Workflow

This workflow illustrates the decision process for characterizing the compound's solubility.

SolubilityWorkflow Start Start: Solid Sample (Methyl 2-bromo-6-fluoro-3-iodobenzoate) SolventSelect Select Solvent Class Start->SolventSelect DCM Chlorinated (DCM) Expected: High SolventSelect->DCM Alc Alcohols (MeOH) Expected: Moderate SolventSelect->Alc Alk Alkanes (Hexane) Expected: Low SolventSelect->Alk Test Visual Solubility Test (Protocol A) DCM->Test Alc->Test Alk->Test ResultHigh Clear @ 100 mg/mL Use for: Reactions, Stock Solutions Test->ResultHigh Dissolves Fast ResultMod Clear @ 20 mg/mL Use for: Crystallization (Hot) Test->ResultMod Needs Heat/Vol ResultLow Insoluble Use for: Precipitation/Wash Test->ResultLow Precipitate

Caption: Workflow for categorizing solvent utility based on visual solubility thresholds.

Figure 2: Solvent Selection Decision Tree

How to choose the right solvent based on the intended chemical application.

SolventDecision Intent Intended Application Reaction Chemical Reaction Intent->Reaction Purification Purification Intent->Purification Analysis Analysis (HPLC/NMR) Intent->Analysis Coupling Pd-Coupling (Suzuki) Reaction->Coupling Lithiation Lithiation/Grignard Reaction->Lithiation Recryst Recrystallization Purification->Recryst Chrom Flash Column Purification->Chrom Solv_DCM CDCl3 / DMSO-d6 Analysis->Solv_DCM Solv_Dioxane 1,4-Dioxane / Toluene (High Sol, High BP) Coupling->Solv_Dioxane Solv_THF Anhydrous THF (Good Sol, Aprotic) Lithiation->Solv_THF Solv_MeOH MeOH / EtOH (Temp Dependent) Recryst->Solv_MeOH Solv_HexEtOAc Hexane : EtOAc (Gradient) Chrom->Solv_HexEtOAc

Caption: Decision tree guiding solvent selection for synthesis, purification, and analysis.

Part 5: Application Context & Safety

Reaction Solvent Suitability
  • Cross-Coupling: For Suzuki-Miyaura coupling involving the C-I or C-Br bond, 1,4-Dioxane or Toluene are preferred. They provide high solubility at elevated temperatures (80–100°C) required for catalyst turnover.

  • Nucleophilic Substitution (

    
    ):  The Fluorine atom is activated by the ester and other halogens. Reactions displacing the Fluorine with amines or alkoxides should use DMSO  or DMF  to maximize the rate, as these solvents stabilize the transition state.
    
Purification Strategy
  • Crystallization: The "Goldilocks" zone for this compound is likely a mixture of Heptane/Ethyl Acetate or Methanol/Water . Dissolve in the hot polar solvent (EtOAc or MeOH) and slowly add the non-polar anti-solvent (Heptane or Water) to induce crystal growth.

  • Chromatography: The compound is lipophilic (

    
     ~0.5 in 10% EtOAc/Hexane). Standard silica gel chromatography using Hexane/EtOAc gradients is highly effective.
    
Safety & Stability Warning
  • Dehalogenation: Avoid prolonged exposure to light in solution (especially in chlorinated solvents), as the C-I bond is photosensitive and may undergo homolytic cleavage.

  • Hydrolysis: In wet alcohols (MeOH +

    
    ) with base, the methyl ester will hydrolyze to the benzoic acid, drastically changing solubility (acid is less soluble in organics, soluble in aqueous base).
    

References

  • PubChem. Methyl 2-bromo-6-fluorobenzoate (Analogous Structure). National Library of Medicine. Available at: [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[1] (Standard reference for solubility parameter prediction).

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-bromo-6-fluoro-3-iodobenzoate

Abstract This technical guide provides a comprehensive, in-depth exploration of the synthetic pathways for obtaining Methyl 2-bromo-6-fluoro-3-iodobenzoate, a highly substituted aromatic compound with significant potenti...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, in-depth exploration of the synthetic pathways for obtaining Methyl 2-bromo-6-fluoro-3-iodobenzoate, a highly substituted aromatic compound with significant potential as a building block in pharmaceutical and agrochemical research. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not just a series of protocols, but a strategic analysis of the synthetic choices involved. We will delve into the rationale behind the selection of starting materials, the regiochemical challenges posed by the multi-substituted benzene ring, and the optimization of reaction conditions for key transformations. The guide is structured to provide a clear, logical progression from commercially available precursors to the final target molecule, with detailed experimental procedures, data summaries, and mechanistic insights to ensure scientific integrity and reproducibility.

Strategic Analysis of Synthetic Pathways

The synthesis of a polysubstituted aromatic ring like Methyl 2-bromo-6-fluoro-3-iodobenzoate requires careful consideration of the order of substituent introduction. The electronic and steric effects of the fluorine, bromine, iodine, and carboxylate groups dictate the regioselectivity of each synthetic step. Two primary retrosynthetic approaches were considered for this target molecule, with the key challenge being the controlled installation of the three different halogen atoms onto the benzoic acid core.

Pathway 1: Halogenation of a Pre-functionalized Benzoic Acid

This approach begins with a commercially available fluorinated benzoic acid derivative and sequentially introduces the bromine and iodine atoms. The success of this strategy hinges on the directing effects of the existing substituents.

Pathway 2: Construction from a Halogenated Precursor via Diazotization

An alternative route involves starting with a precursor where some halogens are already in place and an amino group serves as a handle for further functionalization via a Sandmeyer-type reaction.

After a thorough evaluation of commercially available starting materials and the predictability of regiochemical outcomes, this guide will focus on a robust and logical multi-step synthesis starting from o-fluorobenzonitrile. This starting material is economically viable and allows for a controlled, sequential introduction of the required functional groups.

Logical Workflow for the Synthesis

The chosen synthetic strategy can be visualized as a four-stage process:

  • Stage 1: Synthesis of the Key Intermediate, 2-Bromo-6-fluorobenzoic Acid. This stage establishes the foundational bromo-fluoro-substituted benzoic acid scaffold.

  • Stage 2: Regioselective Iodination. This critical step introduces the iodine atom at the C3 position, a challenge in regiocontrol.

  • Stage 3: Esterification. The final functional group modification to yield the target methyl ester.

  • Stage 4: Purification and Characterization. Ensuring the final product meets the high purity standards required for research and development.

Synthetic_Workflow cluster_0 Stage 1: Synthesis of 2-Bromo-6-fluorobenzoic Acid cluster_1 Stage 2: Regioselective Iodination cluster_2 Stage 3: Esterification o-Fluorobenzonitrile o-Fluorobenzonitrile Nitration Nitration o-Fluorobenzonitrile->Nitration Nitro_Intermediate 2-Fluoro-3-nitrobenzonitrile Nitration->Nitro_Intermediate Reduction Reduction Nitro_Intermediate->Reduction Amino_Intermediate 3-Amino-2-fluorobenzonitrile Reduction->Amino_Intermediate Bromination Bromination Amino_Intermediate->Bromination Bromo_Amino_Intermediate 3-Amino-2-bromo-6-fluorobenzonitrile Bromination->Bromo_Amino_Intermediate Deamination_Hydrolysis Diazotization, Deamination & Hydrolysis Bromo_Amino_Intermediate->Deamination_Hydrolysis Bromo_Fluoro_Acid 2-Bromo-6-fluorobenzoic Acid Deamination_Hydrolysis->Bromo_Fluoro_Acid Iodination Iodination Bromo_Fluoro_Acid->Iodination Iodinated_Acid 6-Bromo-2-fluoro-3-iodobenzoic Acid Iodination->Iodinated_Acid Esterification Esterification Iodinated_Acid->Esterification Final_Product Methyl 2-bromo-6-fluoro-3-iodobenzoate Esterification->Final_Product

Caption: Overall synthetic workflow for Methyl 2-bromo-6-fluoro-3-iodobenzoate.

Experimental Protocols and Mechanistic Discussion

This section provides detailed, step-by-step methodologies for each stage of the synthesis. The rationale behind the choice of reagents and conditions is discussed to provide a deeper understanding of the chemical transformations.

Stage 1: Synthesis of 2-Bromo-6-fluorobenzoic Acid from o-Fluorobenzonitrile

The synthesis of the key intermediate, 2-bromo-6-fluorobenzoic acid, is a multi-step process that begins with the commercially available and cost-effective starting material, o-fluorobenzonitrile.[1]

Step 1.1: Nitration of o-Fluorobenzonitrile

The initial step involves the nitration of o-fluorobenzonitrile. The fluorine atom is an ortho-, para-director. However, due to steric hindrance at the ortho position, the nitration predominantly occurs at the para position relative to the fluorine atom.

  • Protocol:

    • To a reaction vessel, add o-fluorobenzonitrile and concentrated sulfuric acid (molar ratio of approximately 1:11).

    • Cool the mixture to a temperature between -2°C and 2°C.

    • Slowly add a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) while maintaining the low temperature.

    • After the addition is complete, allow the reaction to proceed for a specified time until completion is confirmed by a suitable analytical method (e.g., TLC or GC-MS).

    • Carefully quench the reaction by pouring the mixture over ice.

    • The precipitated product, 2-fluoro-5-nitrobenzonitrile, is collected by filtration, washed with water, and dried.

Step 1.2: Reduction of the Nitro Group

The nitro group of 2-fluoro-5-nitrobenzonitrile is then reduced to an amino group.

  • Protocol:

    • Suspend 2-fluoro-5-nitrobenzonitrile in a suitable solvent such as ethanol.

    • Add a reducing agent, for example, iron powder in the presence of a catalytic amount of acid (e.g., hydrochloric acid).

    • Heat the mixture to reflux and monitor the reaction until the starting material is consumed.

    • Upon completion, filter the hot reaction mixture to remove the iron and iron salts.

    • Concentrate the filtrate to obtain the crude 5-amino-2-fluorobenzonitrile.

Step 1.3: Bromination of 5-Amino-2-fluorobenzonitrile

The next step is the bromination of the activated aromatic ring. The amino and fluoro groups are both ortho-, para-directing, leading to the introduction of bromine at the position ortho to the amino group and meta to the fluorine.

  • Protocol:

    • Dissolve 5-amino-2-fluorobenzonitrile in a solvent like ethanol.[1]

    • Cool the solution to 0-5°C.

    • Slowly add a brominating agent such as N-bromosuccinimide (NBS) portion-wise, maintaining the low temperature.[1]

    • Stir the reaction mixture for a couple of hours at this temperature.

    • After the reaction is complete, the product, 3-bromo-5-amino-2-fluorobenzonitrile, can be isolated by pouring the reaction mixture into ice water, followed by filtration and drying.

Step 1.4: Diazotization, Deamination, and Hydrolysis

This multi-component step transforms the 3-bromo-5-amino-2-fluorobenzonitrile into the desired 2-bromo-6-fluorobenzoic acid. The amino group is first converted to a diazonium salt, which is then removed (deamination), and the nitrile group is hydrolyzed to a carboxylic acid.

  • Protocol:

    • In a reaction vessel, prepare a solution of 3-bromo-5-amino-2-fluorobenzonitrile in a mixture of water and concentrated sulfuric acid.

    • Cool the mixture to 0-5°C and slowly add a solution of sodium nitrite in water to form the diazonium salt.

    • For the deamination, a reducing agent like hypophosphorous acid is typically used in the presence of a copper catalyst.

    • The hydrolysis of the nitrile to the carboxylic acid occurs under the strong acidic conditions upon heating.

    • After the reaction, the mixture is cooled, and the product, 2-bromo-6-fluorobenzoic acid, precipitates and can be collected by filtration. The crude product can be purified by recrystallization. This process can yield a product with a purity of 98.8%.[1]

Stage 2: Regioselective Iodination of 2-Bromo-6-fluorobenzoic Acid

This is a crucial step where the third halogen, iodine, is introduced onto the aromatic ring. The starting material, 2-bromo-6-fluorobenzoic acid, is a deactivated aromatic ring due to the electron-withdrawing effects of the halogens and the carboxylic acid group. Therefore, a potent iodinating system is required. The directing effects of the substituents (F: ortho, para; Br: ortho, para; COOH: meta) all favor the introduction of the electrophile at the C3 position.

Caption: Regioselectivity in the iodination of 2-bromo-6-fluorobenzoic acid.

  • Recommended Protocol: Iodination with Iodic Acid/Sulfuric Acid This method is effective for the iodination of deactivated arenes.[2]

    • Suspend 2-bromo-6-fluorobenzoic acid (1 equivalent) in a mixture of glacial acetic acid and acetic anhydride.

    • Add iodic acid (HIO₃) (approximately 1 equivalent) to the suspension.

    • Cool the stirred mixture to around 5°C.

    • Slowly and carefully add concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10°C.

    • After the addition, stir the reaction mixture in an ice-water bath for 1 hour, then at room temperature for 1 hour, and finally heat to 45-50°C for 2 hours.

    • Pour the reaction mixture into an aqueous solution of sodium sulfite (a reducing agent) to quench the reaction and reduce any hypervalent iodine species.

    • The precipitated product, 6-bromo-2-fluoro-3-iodobenzoic acid, can be collected by filtration, washed with water, and purified by recrystallization.

Stage 3: Esterification to Methyl 2-bromo-6-fluoro-3-iodobenzoate

The final step is the esterification of the sterically hindered 6-bromo-2-fluoro-3-iodobenzoic acid. Standard Fischer esterification conditions can be effective, but for highly substituted and potentially less reactive substrates, alternative methods may offer higher yields and milder conditions.

  • Protocol 1: Acid-Catalyzed (Fischer) Esterification

    • Dissolve 6-bromo-2-fluoro-3-iodobenzoic acid in a large excess of methanol.

    • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

    • Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC. The reaction may require an extended time due to steric hindrance.[3]

    • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate to yield the crude Methyl 2-bromo-6-fluoro-3-iodobenzoate.

    • Purify the crude product by column chromatography or recrystallization.

  • Protocol 2: Esterification with Trimethylsilyldiazomethane (TMSCHN₂) This method is particularly useful for sterically hindered carboxylic acids as it proceeds under very mild conditions and often gives near-quantitative yields.[4][5]

    • Dissolve the 6-bromo-2-fluoro-3-iodobenzoic acid (1 equivalent) in a mixture of toluene and methanol (e.g., 3:2 v/v).[4]

    • At room temperature, add a solution of trimethylsilyldiazomethane (typically 2.0 M in hexanes) dropwise until a persistent yellow color is observed, indicating a slight excess of the reagent.

    • Stir the reaction mixture for about 30 minutes at room temperature.

    • Remove the solvent under reduced pressure to obtain the methyl ester. This method often yields a product of high purity that may not require further purification.

Data Summary

The following table summarizes the key compounds and their properties in the synthetic pathway.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Role
o-FluorobenzonitrileC₇H₄FN121.12Starting Material
2-Bromo-6-fluorobenzoic acidC₇H₄BrFO₂219.01Key Intermediate
6-Bromo-2-fluoro-3-iodobenzoic acidC₇H₃BrFIO₂344.91Penultimate Intermediate
Methyl 2-bromo-6-fluoro-3-iodobenzoate C₈H₅BrFIO₂ 358.93 Final Product

Conclusion

The synthesis of Methyl 2-bromo-6-fluoro-3-iodobenzoate presented in this technical guide is a robust and logical sequence of reactions that allows for the controlled introduction of multiple halogen substituents onto a benzoic acid core. The choice of o-fluorobenzonitrile as a starting material provides an economical and strategic entry point to the synthesis. The subsequent steps of nitration, reduction, bromination, deamination, and hydrolysis effectively build the key 2-bromo-6-fluorobenzoic acid intermediate. The regioselective iodination of this deactivated ring is a critical transformation, for which a reliable protocol using potent iodinating agents has been provided. Finally, two effective esterification methods are detailed, catering to both standard laboratory setups and the need for milder conditions for sensitive or sterically hindered substrates. By understanding the underlying principles of regioselectivity and reactivity, researchers can confidently apply and adapt these methods for the synthesis of this and other complex halogenated aromatic compounds, thereby facilitating advancements in drug discovery and materials science.

References

  • Lulinski, S., et al. (2002). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 7(12), 913-919. [Link]

  • Olah, G. A., et al. (1993). Synthetic methods and reactions. 181. Iodination of deactivated aromatics with N-iodosuccinimide in trifluoromethanesulfonic acid (NIS-CF3SO3H) via in situ generated superelectrophilic iodine(I) trifluoromethanesulfonate. The Journal of Organic Chemistry, 58(11), 3194–3195. [Link]

  • MANAC Inc. (2022). Iodination of carboxylic acid, nitro compounds, and other inactive aromatic compounds: Aromatic compound iodination reactions (3). Chemia. [Link]

  • Tanwar, L., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5024–5027. [Link]

  • Bowman, D. R., & Chapman, N. B. (1970). The separation of polar and steric effects. Part VI. The kinetics of the acid-catalysed esterification of substituted benzoic acids by methanol. Journal of the Chemical Society B: Physical Organic, 70, 705. [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. [Link]

  • Li, P., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(11), 4301. [Link]

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid. Tetrahedron Letters, 43(29), 5047-5048. [Link]

  • Broutin, P.-E., et al. (2004). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. Synthetic Communications, 34(12), 2235-2248. [Link]

  • Kühnel, E., et al. (2007). Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane. Angewandte Chemie International Edition, 46(37), 7075-7078. [Link]

  • Newman, M. S. (1941). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society, 63(9), 2431–2434. [Link]

  • One Part of Chemistry. (2011). Esterification: Methyl benzoate. [Link]

  • Presser, A., & Hüfner, A. (2004). Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products. Monatshefte für Chemie / Chemical Monthly, 135(8), 1015-1022. [Link]

  • Behera, R., et al. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. International Journal of Scientific & Technology Research, 9(2). [Link]

  • Sengupta, A. M., Basu, H. N., & Pernecky, S. (2007). Methyl Esterification of Fatty Acids and Prostaglandins with Trimethylsilyl diazomethane. Journal of Current Science, 21(501). [Link]

  • CN102795993B. (2014). Preparation method of 2-bromo-6-fluorobenzoic acid.

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Chemoselective Applications of Methyl 2-bromo-6-fluoro-3-iodobenzoate

Executive Summary In the landscape of modern drug discovery and agrochemical synthesis, polyhalogenated aromatics serve as indispensable structural scaffolds. Methyl 2-bromo-6-fluoro-3-iodobenzoate (CAS: 2383683-94-9) [1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and agrochemical synthesis, polyhalogenated aromatics serve as indispensable structural scaffolds. Methyl 2-bromo-6-fluoro-3-iodobenzoate (CAS: 2383683-94-9) [1] is a highly functionalized building block that offers three distinct halogen vectors for orthogonal derivatization. This technical guide elucidates the physical appearance of this compound, the thermodynamic principles governing its solid state, and provides field-proven, self-validating protocols for its handling and chemoselective manipulation.

Physicochemical Profiling & Physical Appearance

State of Matter & Visual Characteristics

At standard temperature and pressure (STP), Methyl 2-bromo-6-fluoro-3-iodobenzoate presents as an off-white to pale-yellow crystalline solid (powder) [2]. This physical state is a critical parameter for formulation, weighing precision, and benchtop stability.

Thermodynamic Causality of the Solid State

Understanding why this compound is a solid requires comparing it to its non-iodinated precursor. Methyl 2-bromo-6-fluorobenzoate (CAS: 820236-81-5) is a colorless to brown liquid at room temperature[3]. The introduction of the iodine atom at the C3 position triggers a fundamental phase transition driven by three cascading physicochemical effects:

  • Mass and London Dispersion: The addition of a heavy iodine atom (atomic weight 126.9) increases the molecular weight to 358.93 g/mol , massively increasing the polarizability of the electron cloud and strengthening London dispersion forces.

  • Halogen Bonding (σ-Hole Interactions): Iodine is highly polarizable, creating a region of positive electrostatic potential (the σ-hole) on its distal axis. This σ-hole acts as a robust halogen bond donor, interacting with Lewis basic sites (such as the ester carbonyl oxygen or the fluorine atom) of adjacent molecules to lock the compound into a rigid supramolecular crystal lattice.

  • Steric Ortho-Effect: The methyl ester group is flanked by a bulky bromine atom and a highly electronegative fluorine atom. This extreme steric crowding forces the carbonyl plane to twist orthogonally to the aromatic ring, a conformation that minimizes steric clash and favors dense, highly ordered crystalline packing.

PhysicalState A Addition of C3-Iodine to Methyl 2-bromo-6-fluorobenzoate B Increased Molecular Weight (+126.9 g/mol) A->B Mass Effect C Formation of Halogen Bonds (σ-hole) A->C Electronic Effect D Orthogonal Ester Conformation (Steric Packing) A->D Steric Effect E Phase Transition: Liquid -> Crystalline Solid B->E C->E D->E

Logical flowchart detailing the thermodynamic drivers causing the solid physical state.

Structural and Mechanistic Insights

The true value of Methyl 2-bromo-6-fluoro-3-iodobenzoate lies in its orthogonal reactivity. As an Application Scientist, one must leverage the hierarchy of bond dissociation energies to achieve absolute chemoselectivity.

  • C-I Bond (Position 3): With the lowest bond dissociation energy (~65 kcal/mol), the carbon-iodine bond is the primary site of reactivity. Palladium(0) catalysts undergo rapid oxidative addition at this site even at ambient temperatures.

  • C-Br Bond (Position 2): The carbon-bromine bond (~81 kcal/mol) is significantly stronger. It remains entirely inert under mild coupling conditions, allowing it to be preserved for secondary derivatization steps.

  • C-F Bond (Position 6): The carbon-fluorine bond (~116 kcal/mol) is virtually inert to standard transition-metal catalysis but exerts a powerful electron-withdrawing inductive effect, which actually accelerates the initial oxidative addition at the C-I bond.

Experimental Protocols

Protocol A: Physical State Verification & Analytical Characterization

Due to the dense crystal lattice formed by halogen bonding, proper dissolution techniques are required prior to analytical characterization.

  • Visual Inspection & Weighing: Weigh 10.0 mg of the off-white crystalline solid using an analytical balance.

  • Dissolution: Transfer the solid to an NMR tube. Add 0.6 mL of deuterated chloroform (CDCl₃). Crucial Step: Apply ultrasonic agitation for 60 seconds to disrupt the robust supramolecular halogen bonds and ensure complete dissolution.

  • Spectroscopic Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra at 298 K.

  • System Validation (Self-Validating Step): A sharp melting point and the absence of broad polymeric baseline humps in the ¹H NMR spectrum validate the crystalline integrity. The integration of the two remaining aromatic protons (C4 and C5) must equal exactly 2.0, exhibiting characteristic ortho-coupling (

    
     Hz). The ¹⁹F NMR must show a single distinct resonance split by the adjacent C5 proton.
    
Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling

This protocol selectively functionalizes the C3 position while preserving the C2-Bromine.

  • Reagent Assembly: In a flame-dried Schlenk tube, combine Methyl 2-bromo-6-fluoro-3-iodobenzoate (1.0 equiv), a target arylboronic acid (1.05 equiv), Pd(dppf)Cl₂ (0.02 equiv), and anhydrous K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane/water (4:1 v/v) to achieve a 0.2 M concentration.

  • Controlled Heating: Stir the biphasic mixture at 45°C for 4 hours. Crucial Step: Do not exceed 50°C. Elevated temperatures will provide the activation energy required for Pd insertion into the C-Br bond, destroying chemoselectivity.

  • System Validation (Self-Validating Step): Analyze the crude organic layer via LC-MS (ESI+). The target product mass must display a 1:1 isotopic doublet pattern (M and M+2 peaks of equal intensity). This isotopic signature is self-validating proof that the C-Br bond remains perfectly intact, confirming absolute chemoselectivity.

Chemoselectivity Start Methyl 2-bromo-6-fluoro -3-iodobenzoate Pd Pd(0) Catalyst (Ambient to 50°C) Start->Pd CI_Add Oxidative Addition at C-I Bond Pd->CI_Add Fast (Ea ~65 kcal/mol) CBr_Add Oxidative Addition at C-Br Bond Pd->CBr_Add Slow (Ea ~81 kcal/mol) Prod1 C3-Substituted Product (High Yield) CI_Add->Prod1 Prod2 Over-coupled Impurity (<2%) CBr_Add->Prod2

Reaction pathway demonstrating the chemoselective oxidative addition of Palladium.

Quantitative Data Summaries

Table 1: Physicochemical Profile of Methyl 2-bromo-6-fluoro-3-iodobenzoate

PropertyValue / Description
CAS Number 2383683-94-9[1]
Molecular Formula C₈H₅BrFIO₂
Molecular Weight 358.93 g/mol [1]
Physical Appearance Off-white to pale-yellow crystalline solid[2]
Structural Features Tri-halogenated (Br, F, I) methyl ester
Storage Conditions 2-8°C, inert atmosphere, protected from light[4]

Table 2: Halogen Bond Dissociation Energies & Reactivity Matrix

Bond VectorApprox. Dissociation EnergyRelative Reactivity toward Pd(0)
C-I (Position 3) ~65 kcal/molExtremely High: Primary reaction site (RT to 50°C)
C-Br (Position 2) ~81 kcal/molModerate: Requires >80°C and specialized bulky ligands
C-F (Position 6) ~116 kcal/molInert: Unreactive under standard cross-coupling conditions

References

Sources

Protocols & Analytical Methods

Method

"Sonogashira coupling protocol for Methyl 2-bromo-6-fluoro-3-iodobenzoate"

Application Note: Chemoselective Sonogashira Coupling of Methyl 2-bromo-6-fluoro-3-iodobenzoate Part 1: Strategic Analysis & Chemical Logic 1.1 The Substrate Challenge The target substrate, Methyl 2-bromo-6-fluoro-3-iodo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Sonogashira Coupling of Methyl 2-bromo-6-fluoro-3-iodobenzoate

Part 1: Strategic Analysis & Chemical Logic

1.1 The Substrate Challenge The target substrate, Methyl 2-bromo-6-fluoro-3-iodobenzoate , represents a classic "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors (e.g., MEK/BRAF pathways). However, it presents a tripartite chemoselectivity challenge:

  • Electronic Activation: The electron-withdrawing ester (C1) and fluorine (C6) significantly deplete electron density from the ring. While this accelerates oxidative addition at the C3-Iodine, it also lowers the activation energy for the unwanted C2-Bromine coupling.

  • Steric Crowding (The Vicinal Effect): The C3-Iodine is sterically "sandwiched" between the bulky C2-Bromine and the C4-Hydrogen. Standard bulky phosphine ligands (like P(t-Bu)3) might be too hindered, stalling the reaction.

  • Orthogonality: The objective is to couple exclusively at the C3-I position, leaving the C2-Br intact for subsequent Suzuki or Buchwald-Hartwig diversifications.

1.2 The Solution: Kinetic Control via "Gatekeeper" Conditions To achieve >95% selectivity for I over Br, we utilize the significant difference in bond dissociation energies (


: C-I ~65 kcal/mol vs. C-Br ~81 kcal/mol).
  • Temperature as the Switch: At 20–25°C (Room Temperature), Pd(0) inserts readily into C-I bonds. C-Br insertion typically requires temperatures >50°C.

  • The Copper Effect: We employ a Copper(I) co-catalyzed system (Sonogashira Type I). The formation of a reactive Copper-Acetylide intermediate allows the transmetallation to occur at room temperature, bypassing the thermal requirement of copper-free variants which might activate the bromide.

Part 2: Experimental Protocol

Reagents & Materials
ComponentEquiv.RoleSpecification
Substrate 1.0ElectrophileMethyl 2-bromo-6-fluoro-3-iodobenzoate
Alkyne 1.1–1.2NucleophileTerminal Alkyne (e.g., TMS-acetylene)
Pd(PPh3)2Cl2 0.03 (3 mol%)CatalystBis(triphenylphosphine)Pd(II) chloride.[1] Preferred for stability.
CuI 0.05 (5 mol%)Co-CatalystCopper(I) Iodide. Must be off-white/tan. Green = Oxidized (Discard).
Triethylamine (TEA) 3.0BaseAcid scavenger. Must be dry.[2]
THF [0.1 M]SolventAnhydrous, inhibitor-free.
Step-by-Step Methodology

Step 1: The Anaerobic Setup (Critical)

  • Rationale: Oxygen promotes the homocoupling of alkynes (Glaser Coupling) via the Copper catalyst, consuming your starting material and generating difficult-to-separate diyne impurities.

  • Action: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar. Cool under a stream of dry Argon (or Nitrogen).

Step 2: Solvent Degassing

  • Action: Sparge the THF and Triethylamine with Argon for 15–20 minutes prior to use. Alternatively, use the freeze-pump-thaw method (3 cycles) for ultra-high purity work.

Step 3: Catalyst Charging

  • Action: To the reaction flask, add:

    • Methyl 2-bromo-6-fluoro-3-iodobenzoate (1.0 equiv)

    • Pd(PPh3)2Cl2 (3 mol%)

    • CuI (5 mol%)

  • Note: Do not add the alkyne yet.

Step 4: Solvation & Activation

  • Action: Add the degassed THF and Triethylamine via syringe through a septum. Stir gently at Room Temperature (RT) for 5 minutes. The solution typically turns yellow/orange.

Step 5: Controlled Addition

  • Action: Add the terminal alkyne (1.1 equiv) dropwise via syringe over 5 minutes.

  • Observation: The reaction mixture will often darken (brown/black) within 10–30 minutes. This is normal and indicates the formation of active Pd(0) species.

Step 6: Reaction Monitoring

  • Condition: Stir at 23°C (RT) . Do NOT heat.

  • TLC Monitoring: Check every hour.

    • Mobile Phase: 10% EtOAc in Hexanes.

    • Visualization: UV (254 nm). The product usually fluoresces differently than the starting material.

    • Target: Consumption of starting material (Rf ~0.6) and appearance of product (Rf ~0.5). If 2-Br coupling occurs, a lower Rf spot (bis-coupled) will appear.

Step 7: Workup (The Copper Quench)

  • Action: Once complete (typically 2–4 hours), dilute with Diethyl Ether (Et2O) or EtOAc.

  • Wash: Pour into a separatory funnel containing saturated aqueous NH4Cl (Ammonium Chloride). Shake vigorously.

    • Visual Check: The aqueous layer will turn deep blue (Copper-amine complexes). Repeat the NH4Cl wash until the aqueous layer is colorless. This prevents copper contamination in the final product.

  • Dry: Wash organic layer with brine, dry over MgSO4, filter, and concentrate in vacuo.

Part 3: Visualization & Logic Flows

Diagram 1: The Chemoselectivity Decision Matrix

This diagram illustrates the kinetic pathways. We are targeting the "Green Path" (low energy) and avoiding the "Red Path" (high energy).

Chemoselectivity Substrate Substrate: Methyl 2-bromo-6-fluoro-3-iodobenzoate Pd_Insert Pd(0) Oxidative Addition Substrate->Pd_Insert Path_I Path A: C-I Bond (Weak: ~65 kcal/mol) Pd_Insert->Path_I Fast (Kinetic Control) Path_Br Path B: C-Br Bond (Strong: ~81 kcal/mol) Pd_Insert->Path_Br Slow (High Barrier) Product_I Target Product: 3-Alkynyl-2-bromo-benzoate Path_I->Product_I Promoted by RT Product_Br Impurity: Bis-alkynyl or 2-Alkynyl Path_Br->Product_Br Promoted by Heat Cond_RT Condition: 25°C Cond_RT->Path_I Cond_Heat Condition: >60°C Cond_Heat->Path_Br

Caption: Kinetic landscape of oxidative addition. Room temperature operation ensures exclusive C-I functionalization.

Diagram 2: Experimental Workflow

Workflow Start Start: Dry 2-Neck Flask Degas Degas Solvents (Ar Sparge, 20 min) Start->Degas Mix Add Pd(PPh3)2Cl2 + CuI + Substrate (Under Argon) Degas->Mix Alkyne Add Alkyne (Dropwise) at Room Temp Mix->Alkyne Monitor TLC Check (1-4 hrs) Look for Rf shift Alkyne->Monitor Decision Complete? Monitor->Decision Decision->Monitor No (Wait) Quench Quench: NH4Cl (aq) Remove Copper (Blue) Decision->Quench Yes Purify Column Chromatography Isolate Mono-alkynyl Product Quench->Purify

Caption: Operational workflow emphasizing the critical degassing and copper-removal steps.

Part 4: Troubleshooting & Optimization

IssueDiagnosisCorrective Action
Reaction Stalls (<50% Conv.) Steric hindrance from 2-Br/6-F is blocking the Pd.Do NOT heat. Instead, switch to Pd(dppf)Cl2 . The bite angle of dppf often facilitates coupling in sterically crowded environments without requiring thermal activation.
Blue/Green Aqueous Layer Successful removal of Copper.[3]This is good. Continue washing until the aqueous layer is clear. If the organic layer remains green, wash with 5% ethylenediamine solution.
Homocoupling (Glaser) Presence of Oxygen.Check gas lines. Ensure the alkyne is added slowly. High local concentrations of alkyne + O2 + Cu = Homocoupling.
Loss of Fluorine? SNAr side reaction.Rare with alkynes, but if using strong nucleophilic bases, the 6-F can be displaced. Stick to TEA or DIPEA (non-nucleophilic bases).

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[4] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines.[5] Tetrahedron Letters, 16(50), 4467–4470.

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[5] Chemical Reviews, 107(3), 874–922.[5]

  • Nagy, E., et al. (2012). Chemoselective Sonogashira Coupling: A Route to Functionalized Heterocycles. Chemistry – A European Journal. (General reference for halide selectivity).

  • BenchChem. (2025).[6][7] A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Aromatic Compounds in Cross-Coupling Reactions.

Sources

Application

Application Note: Heck Reaction Conditions for Polyhalogenated Benzoates

This guide is structured as a high-level technical application note for professional chemists. It prioritizes mechanistic understanding and reproducible protocols over generic descriptions.

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical application note for professional chemists. It prioritizes mechanistic understanding and reproducible protocols over generic descriptions.

Executive Summary

Polyhalogenated benzoates (e.g., methyl 3,5-dibromobenzoate, methyl 2,4-diiodobenzoate) represent a unique challenge in palladium-catalyzed cross-coupling. The benzoate ester moiety acts as a strong Electron-Withdrawing Group (EWG), significantly activating the arene towards oxidative addition. However, this activation often leads to uncontrolled exhaustive functionalization (poly-Heck) or poor site-selectivity (ortho vs. meta vs. para).

This guide delineates two distinct protocols:

  • Protocol A: Site-Selective Mono-Functionalization (stopping at one insertion).

  • Protocol B: Exhaustive Poly-Functionalization (driving reaction at all halogen sites).

Critical Mechanistic Factors

The Selectivity Paradox

In polyhalogenated systems, selectivity is governed by the interplay between Bond Dissociation Energy (BDE) and Catalyst Resting State Stability .

  • Chemoselectivity (Halogen Hierarchy): Pd(0) inserts preferentially into C–I > C–Br > C–Cl.

  • Regioselectivity (Positional): For identical halogens, the position relative to the EWG (ester) dictates reactivity.

    • Ortho/Para: Most electron-deficient sites; fastest oxidative addition (OA).

    • Meta: Less activated; slower OA.

  • The "Ring-Walking" Phenomenon: Bulky, electron-rich ligands (e.g.,

    
    , NHCs) tend to stabilize the Pd(II) intermediate after the first coupling. Instead of dissociating, the catalyst can migrate ("walk") to the next halogen site without leaving the arene face, leading to uncontrolled double functionalization [1].
    
Ligand Selection Strategy
ObjectiveLigand ClassMechanism of ActionRecommended Ligands
Mono-Selectivity Bidentate or Small MonodentatePromotes dissociation of Pd after first cycle; prevents "ring-walking."dppf, dppe,

(with additives)
Exhaustive Coupling Bulky, Electron-RichStabilizes 12e- Pd species; promotes rapid re-insertion.

, XPhos, IPr (NHC)

Decision Tree & Mechanism (Visualization)

HeckSelectivity Start Polyhalogenated Benzoate (e.g., 3,5-dibromo) OxAdd Oxidative Addition (1st) Start->OxAdd MonoPd Mono-Coupled Pd(II) Species OxAdd->MonoPd Choice Ligand Influence MonoPd->Choice Dissoc Pd Dissociation Choice->Dissoc Small/Bidentate Ligands (Promote Release) RingWalk Ring-Walking / Re-insertion Choice->RingWalk Bulky Ligands (Retain Pd on Ring) MonoProd Mono-Heck Product Dissoc->MonoProd PolyProd Exhaustive Heck Product RingWalk->PolyProd

Caption: Divergent pathways in polyhalo-benzoate coupling. Bulky ligands favor retention (exhaustive), while small/bidentate ligands favor dissociation (mono).

Experimental Protocols

Protocol A: Site-Selective Mono-Heck Reaction

Objective: Couple an alkene to the most accessible halogen (usually para or ortho) while preserving the second halogen for future diversification.

Reagents:

  • Substrate: Methyl 3,5-dibromobenzoate (1.0 equiv)

  • Alkene: n-Butyl acrylate or Styrene (1.0 - 1.1 equiv)

  • Catalyst:

    
     (2-5 mol%)
    
  • Ligand:

    
     (10-20 mol%) or dppf (5 mol%)
    
  • Base:

    
     (for difficult substrates) or 
    
    
    
    (standard)
  • Solvent: DMF or DMAc (0.1 M concentration)

  • Additive: DMSO (1-2 equiv) — Crucial for suppressing over-reaction [1].

Step-by-Step Workflow:

  • Setup: Charge a flame-dried Schlenk tube with the dibromobenzoate (1.0 mmol),

    
     (4.5 mg, 0.02 mmol), and 
    
    
    
    (10.5 mg, 0.04 mmol).
  • Inertion: Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add anhydrous DMF (10 mL) and DMSO (150 µL). The DMSO acts as a coordinating solvent to displace the Pd complex from the product, preventing the second oxidative addition.

  • Reagent Addition: Add

    
     (2.0 equiv) and the alkene (1.05 equiv) via syringe.
    
  • Reaction: Heat to 80–90 °C . Monitor by GC-MS every hour.

    • Checkpoint: Stop reaction immediately upon consumption of starting material. The mono-product is electronically similar to the starting material, so kinetic control is vital.

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMF, dry over

    
    , and concentrate.
    

Why this works: The use of stoichiometric alkene limits the reagent available for the second step. The DMSO additive helps break the Pd-arene


-complex, forcing the catalyst to fall off rather than "walk" to the next bromine [1].
Protocol B: Exhaustive Poly-Heck Reaction

Objective: Functionalize all halogen sites simultaneously (e.g., converting a dibromide to a divinyl species).

Reagents:

  • Substrate: Methyl 3,5-dibromobenzoate (1.0 equiv)

  • Alkene: tert-Butyl acrylate (3.0 - 4.0 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand:

    
     (using 
    
    
    
    salt) or XPhos (4-8 mol%)
  • Base:

    
     (Inorganic bases are preferred for higher temperatures)
    
  • Solvent: NMP or Toluene (for higher T)

Step-by-Step Workflow:

  • Setup: Charge reaction vessel with substrate,

    
    , Ligand, and 
    
    
    
    (3.0 equiv).
  • Solvation: Add NMP (concentration can be higher, ~0.5 M).

  • Reagent Addition: Add excess alkene (at least 1.5 equiv per halogen atom).

  • Reaction: Heat to 120–140 °C .

    • Note: Bulky ligands like

      
       are thermally stable and highly active, facilitating the difficult oxidative addition into the deactivated (electron-rich) mono-alkenyl intermediate.
      
  • Monitoring: Look for the disappearance of both the starting material and the mono-intermediate.

  • Purification: Flash chromatography. Note that divinyl benzoates may be prone to polymerization; add a radical inhibitor (BHT) during concentration if necessary.

Troubleshooting & Optimization Table

ObservationDiagnosisCorrective Action
Low Conversion Poisoned Catalyst or Poor OASwitch to electron-rich ligand (SPhos, XPhos). Ensure

exclusion.
Poor Mono-Selectivity (Mixture of mono/di)"Ring-Walking" or Excess ReagentReduce alkene to 0.95 equiv. Add DMSO (10% v/v). Lower Temp by 10°C.
Regio-isomers (Ortho vs Meta coupling)Electronic/Steric CompetitionSwitch ligand class. Bidentate ligands (dppf) enforce steric control. Monodentate (

) allow electronic control.
Pd Black Formation Catalyst DecompositionAdd halide salts (

, 20 mol%) to stabilize Pd nanoparticles (Jeffery conditions).

References

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization. Journal of the American Chemical Society. Explains the "ring-walking" mechanism and the role of additives like DMSO in preventing over-functionalization.[1]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes. Chemical Reviews. Comprehensive review on strategies for distinguishing between identical halogen atoms.

  • Heck Reaction of Alkyl 2,4- and 2,5-Dihalobenzoates. Journal of Chemical Sciences. Demonstrates ligand-controlled regioselectivity switching.[2]

  • Palladium-Catalyzed Heck Reaction: State of the Art. Catalysts. General overview of modern Heck conditions and ligand effects.

Sources

Method

Application Notes and Protocols: Methyl 2-bromo-6-fluoro-3-iodobenzoate as a Polyhalogenated Synthetic Building Block

Executive Summary Methyl 2-bromo-6-fluoro-3-iodobenzoate (CAS: 2383683-94-9)[1],[2] is an exceptionally versatile, tetra-substituted aromatic building block designed for advanced organic synthesis. Featuring three distin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-bromo-6-fluoro-3-iodobenzoate (CAS: 2383683-94-9)[1],[2] is an exceptionally versatile, tetra-substituted aromatic building block designed for advanced organic synthesis. Featuring three distinct halogens (I, Br, F) and an ester moiety on a single benzene ring, it offers a masterclass in orthogonal reactivity ,[3]. This application note provides drug development professionals and synthetic chemists with a mechanistic guide and validated protocols to selectively functionalize this scaffold, enabling the rapid, step-wise construction of complex polycyclic systems and targeted pharmacophores without the need for cumbersome protection-deprotection strategies.

Mechanistic Rationale: The Hierarchy of Orthogonal Reactivity

To effectively utilize this building block, one must understand the thermodynamic and kinetic principles governing its reactive sites. The true power of this molecule lies in exploiting the differential bond dissociation energies (BDE) and electronic activation of its substituents.

  • Site 1: C3-Iodine (The Soft Electrophile) The carbon-iodine (C-I) bond has the lowest bond dissociation energy (~65 kcal/mol) among the halogens present. In palladium-catalyzed cross-coupling reactions, oxidative addition of the active monoligated

    
     catalyst into the C-I bond is kinetically favored and occurs rapidly even at room temperature[4]. This allows for complete chemoselectivity over the adjacent C-Br bond,[5].
    
  • Site 2: C2-Bromine (The Secondary Electrophile) Once the C-I bond is functionalized, the carbon-bromine (C-Br) bond (~81 kcal/mol) becomes the primary site for a second, orthogonal cross-coupling. Because oxidative addition into C-Br is slower, it requires elevated temperatures (typically >70°C) and more electron-rich, sterically demanding phosphine ligands (e.g., SPhos, XPhos) to facilitate the catalytic cycle[3],[4]. Alternatively, the C-Br bond is highly susceptible to lithium-halogen exchange using n-butyllithium at -78°C.

  • Site 3: C6-Fluorine (The Hard Electrophile for SNAr) The carbon-fluorine (C-F) bond is exceptionally strong (~115 kcal/mol) and inert to standard Pd-catalysis. However, its position ortho to the strongly electron-withdrawing methyl ester group highly activates the C6 position for Nucleophilic Aromatic Substitution (SNAr). Fluorine is the optimal leaving group for SNAr due to its high electronegativity, which stabilizes the intermediate Meisenheimer complex.

  • Site 4: C1-Methyl Ester (The Transformable Anchor) The ester group serves a dual purpose: it activates the adjacent C-F bond for SNAr and acts as a latent functional group that can be hydrolyzed to a carboxylic acid, reduced to an alcohol/aldehyde, or directly converted into an amide during late-stage functionalization.

Quantitative Data: Reactivity Profiles

The following table summarizes the physicochemical parameters dictating the step-wise functionalization of Methyl 2-bromo-6-fluoro-3-iodobenzoate.

Reactive SiteBond / GroupBond Dissociation Energy (kcal/mol)Primary Reaction ModalityTypical Activation ConditionsChemoselectivity Control
C3 C-I~65Pd-Catalyzed Cross-CouplingPd(PPh3)4, Mild Base, 20–50°CReacts first; kinetically favored oxidative addition.
C2 C-Br~81Pd-Catalysis / Li-Halogen ExchangePd(OAc)2/SPhos, 80°C OR n-BuLi, -78°CReacts second; requires elevated heat or strong base.
C6 C-F~115Nucleophilic Aromatic SubstitutionAmines/Thiols, K2CO3, 80–100°CInert to Pd; requires strong nucleophile and heat.
C1 -COOMeN/AHydrolysis / Reduction / AmidationLiOH (aq) OR DIBAL-H, -78°COrthogonal to all halogen chemistries.

Experimental Protocols

The following protocols are designed as self-validating systems. By strictly controlling temperature and catalyst selection, researchers can ensure high site-selectivity and prevent polymerization or over-coupling.

Protocol A: Site-Selective Suzuki-Miyaura Coupling at C3 (Iodine)

Objective: Couple an aryl boronic acid selectively at the C3 position while preserving the C2-Br and C6-F bonds. Causality & Design: We utilize


 because its moderate electron density is sufficient to insert into the weak C-I bond at low temperatures, but insufficient to activate the C-Br bond under these conditions, preventing over-coupling.
  • Preparation: In an oven-dried Schlenk flask under argon, add Methyl 2-bromo-6-fluoro-3-iodobenzoate (1.0 equiv), the desired Arylboronic acid (1.05 equiv), and

    
     (0.05 equiv).
    
  • Solvent & Base: Add a degassed mixture of Toluene/Ethanol (4:1, 0.1 M) followed by aqueous

    
     (2.0 M, 2.0 equiv). Note: A mild base prevents premature ester hydrolysis.
    
  • Reaction: Stir the biphasic mixture vigorously at 40°C. Monitor via TLC or GC-MS. The reaction typically reaches completion within 2–4 hours.

  • Validation: GC-MS should show a single product mass corresponding to the mono-coupled product. The absence of a double-coupled mass confirms chemoselectivity.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous

    
    , and purify via flash chromatography.
    
Protocol B: Nucleophilic Aromatic Substitution (SNAr) at C6 (Fluorine)

Objective: Displace the C6-fluorine with a secondary amine. Causality & Design: The C-F bond is activated by the ortho-ester. Heating is required to overcome the activation barrier for the formation of the Meisenheimer complex.

  • Preparation: Dissolve the intermediate from Protocol A (1.0 equiv) in anhydrous DMF (0.2 M).

  • Reagents: Add the secondary amine (e.g., morpholine, 1.5 equiv) and

    
     (2.0 equiv).
    
  • Reaction: Heat the mixture to 80°C for 12 hours.

  • Validation: 19F NMR of the crude aliquot is the most definitive validation method; the disappearance of the characteristic ortho-fluorobenzoate signal (~ -110 to -115 ppm) indicates complete conversion[6].

  • Workup: Quench with water, extract with EtOAc, wash extensively with LiCl (5% aq) to remove DMF, and purify.

Process Visualizations

Below is the logical workflow for the orthogonal functionalization of this building block.

Workflow Start Methyl 2-bromo-6-fluoro-3-iodobenzoate (Starting Material) Step1 Pd-Catalyzed Cross-Coupling (C3-Iodine Selective) Start->Step1 Ar-B(OH)2, Pd(PPh3)4 40°C, Mild Base Step2 Nucleophilic Aromatic Substitution (C6-Fluorine SNAr) Step1->Step2 Amine/Thiol, K2CO3 80°C, DMF Step3 Second Cross-Coupling / Li-Halogen Exchange (C2-Bromine) Step2->Step3 Ar-ZnX, Pd(OAc)2/SPhos or n-BuLi, E+ Step4 Ester Derivatization (C1-COOMe Hydrolysis/Amidation) Step3->Step4 LiOH (aq) or DIBAL-H Product Highly Functionalized Tetrasubstituted Arene Step4->Product

Sequential orthogonal functionalization workflow for Methyl 2-bromo-6-fluoro-3-iodobenzoate.

The following diagram illustrates the catalytic cycle emphasizing the kinetic preference for C-I oxidative addition.

CatalyticCycle Pd0 L1Pd(0) Active Catalyst OxAdd Oxidative Addition (Fast at C-I) Pd0->OxAdd Methyl 2-bromo-6-fluoro-3-iodobenzoate TransMet Transmetalation (Ar-B(OH)2) OxAdd->TransMet Pd(II) Intermediate (Leaves C-Br intact) RedElim Reductive Elimination TransMet->RedElim Base / Halide Exchange RedElim->Pd0 Mono-coupled Product Release

L1Pd(0) catalytic cycle demonstrating kinetic selectivity for the C-I bond over C-Br.

Conclusion

Methyl 2-bromo-6-fluoro-3-iodobenzoate is a master key for accessing heavily substituted aromatic architectures. By strictly adhering to the thermodynamic hierarchy of its reactive sites—addressing the C-I bond first, followed by the C-Br and C-F bonds—chemists can bypass lengthy de novo syntheses and streamline the production of complex APIs and advanced materials.

References

  • Title: Boryl (Hetero)aryne Precursors as Versatile Arylation Reagents: Synthesis through C–H Activation and Orthogonal Reactivity Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications Source: Chemical Reviews - ACS Publications URL: [Link]

  • Title: Chemoselective Cross-Coupling Reactions with Differentiation between Two Nucleophilic Sites on a Single Aromatic Substrate Source: Organic Letters - ACS Publications URL: [Link]

Sources

Application

Application Note: Programmable Site-Selective Functionalization of Methyl 2-bromo-6-fluoro-3-iodobenzoate

Executive Summary In modern drug discovery and advanced materials science, polyhalogenated arenes serve as critical linchpins for the divergent synthesis of complex molecular architectures. Methyl 2-bromo-6-fluoro-3-iodo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and advanced materials science, polyhalogenated arenes serve as critical linchpins for the divergent synthesis of complex molecular architectures. Methyl 2-bromo-6-fluoro-3-iodobenzoate is a highly versatile, densely functionalized scaffold that offers three distinct vectors for structural diversification.

This application note details a robust, programmable methodology for the orthogonal functionalization of this molecule. By exploiting the inherent thermodynamic disparities in carbon-halogen Bond Dissociation Energies (BDEs) and leveraging the electronic influence of the methyl ester, researchers can execute a sequential cascade of cross-coupling and nucleophilic substitution reactions without the need for intermediate protecting groups.

Mechanistic Rationale and Reactivity Profile

The strategic functionalization of Methyl 2-bromo-6-fluoro-3-iodobenzoate relies on the strict kinetic and thermodynamic hierarchy of its reactive sites. The reactivity is governed by the, allowing for absolute chemoselectivity when appropriate catalytic systems are applied.

  • Primary Reactivity (C3-Iodo): The C–I bond possesses the lowest BDE (~65 kcal/mol). It undergoes rapid oxidative addition with low-valent transition metals (Pd(0), Ni(0)) at ambient or mildly elevated temperatures. As demonstrated in , the C-I bond can be exclusively activated while leaving C-Br bonds entirely intact.

  • Secondary Reactivity (C2-Bromo): The C–Br bond is thermodynamically stronger (~81 kcal/mol) and, in this specific scaffold, sterically encumbered by the adjacent C1-ester and the newly installed C3-substituent. Activation requires elevated thermal energy and sterically demanding, electron-rich ligands (e.g., XPhos) to force oxidative addition and subsequent reductive elimination.

  • Tertiary Reactivity (C6-Fluoro): The C–F bond is exceptionally strong (~125 kcal/mol) and resists standard oxidative addition. However, its position ortho to the electron-withdrawing methyl ester lowers the LUMO of the aromatic ring, highly activating the C6 position toward Nucleophilic Aromatic Substitution (SNAr) via a stabilized Meisenheimer complex.

Quantitative Reactivity Data
Reactive SiteHalogenApprox. BDE (kcal/mol)Primary Mode of ActivationRelative Steric HindranceRequired Thermal Energy
C3 Iodine (-I)~65Pd/Ni Oxidative AdditionLowAmbient to 40°C
C2 Bromine (-Br)~81Pd/Ni Oxidative AdditionHigh (Flanked by C1/C3)80°C to 110°C
C6 Fluorine (-F)~125SNAr (Nucleophilic)Medium80°C to 120°C
Functionalization Workflow

Pathway SM Methyl 2-bromo-6-fluoro-3-iodobenzoate (Starting Material) Step1 C3-Selective Cross-Coupling (e.g., Suzuki-Miyaura) SM->Step1 Mild Pd(0), RT to 40°C Int1 C3-Functionalized Intermediate (C-Br and C-F intact) Step1->Int1 Step2 C2-Selective Cross-Coupling (e.g., Buchwald-Hartwig) Int1->Step2 Elevated Temp, Pd(0), Bulky Ligand Int2 C2,C3-Difunctionalized Intermediate (C-F intact) Step2->Int2 Step3 C6-Selective SNAr (Nucleophilic Substitution) Int2->Step3 Nucleophile, Base, 80°C-120°C Prod Fully Diversified Scaffold (Final Product) Step3->Prod

Caption: Sequential site-selective functionalization workflow for Methyl 2-bromo-6-fluoro-3-iodobenzoate.

Experimental Protocols & Causality

The following protocols are designed as self-validating systems. By closely monitoring the distinct isotopic and spectroscopic signatures of the halogens, researchers can guarantee site-selectivity at each step.

Protocol A: Chemoselective C3-Suzuki-Miyaura Coupling

Objective: Selective arylation at the C3 position while strictly preserving the C2-Br and C6-F bonds.

Reagents:

  • Methyl 2-bromo-6-fluoro-3-iodobenzoate (1.0 equiv)

  • Arylboronic acid (1.05 equiv)

  • Pd(PPh3)4 (0.02 equiv, 2 mol%)

  • K2CO3 (2.0 equiv, aqueous 2M solution)

  • Solvent: Toluene/EtOH (4:1 v/v)

Step-by-Step Procedure:

  • Charge a flame-dried Schlenk flask with the benzoate starting material, arylboronic acid, and Pd(PPh3)4.

  • Evacuate and backfill the flask with Argon (3 cycles).

  • Add degassed Toluene and EtOH, followed by the aqueous K2CO3 solution.

  • Stir the biphasic mixture vigorously at room temperature (20-25°C) for 4-8 hours.

  • Quench with water, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.

Causality & Expert Insight: The critical parameter here is temperature control. The oxidative addition of Pd(0) into the C-I bond is kinetically favored at room temperature. By strictly limiting the heat and using a mild base, the catalytic cycle turns over exclusively at C3. The C-Br bond requires higher activation energy and remains inert, preventing over-arylation.

Self-Validation: Monitor reaction progress via LC-MS. The product mass will shift corresponding to the loss of iodine (-127 Da) and addition of the aryl group. Crucially, the product must exhibit a distinct 1:1 isotopic doublet [M] / [M+2] in the mass spectrum. This 1:1 ratio is the unmistakable signature of the naturally occurring 79Br and 81Br isotopes, proving the C2-bromine atom remains unreacted.

Protocol B: Sterically Hindered C2-Buchwald-Hartwig Amination

Objective: C-N bond formation at the sterically hindered C2 position of the Intermediate 1.

Reagents:

  • C3-Functionalized Intermediate (1.0 equiv)

  • Secondary Amine (1.2 equiv)

  • Pd2(dba)3 (0.05 equiv, 5 mol%)

  • XPhos (0.10 equiv, 10 mol%)

  • Cs2CO3 (2.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane

Step-by-Step Procedure:

  • In a glovebox, charge a sealed tube with the C3-functionalized intermediate, amine, Pd2(dba)3, XPhos, and Cs2CO3.

  • Add anhydrous 1,4-Dioxane. Seal the tube and transfer to a heating block.

  • Heat the reaction mixture at 100°C for 12-16 hours.

  • Cool to room temperature, filter through a pad of Celite, concentrate, and purify.

Causality & Expert Insight: Once C3 is arylated, the C2-Br position becomes highly sterically hindered, sandwiched between the C1-methyl ester and the new C3-aryl group. Standard phosphine ligands will fail here. XPhos, a bulky, electron-rich biaryl phosphine, is explicitly chosen because its spatial profile facilitates the oxidative addition of the stronger C-Br bond and accelerates the challenging reductive elimination step despite the severe steric crowding. The elevated temperature (100°C) provides the necessary thermodynamic driving force.

Self-Validation: LC-MS will show the disappearance of the 1:1 isotopic doublet, confirming the consumption of the bromine atom.

Protocol C: C6-Nucleophilic Aromatic Substitution (SNAr)

Objective: Displacement of the C6-fluorine with a nucleophile (e.g., an alkoxide or amine).

Reagents:

  • C2,C3-Difunctionalized Intermediate (1.0 equiv)

  • Nucleophile (e.g., Morpholine) (3.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Anhydrous DMF or DMSO

Step-by-Step Procedure:

  • Dissolve the intermediate in DMF.

  • Add the nucleophile and DIPEA.

  • Heat the mixture to 100°C - 120°C for 12 hours.

  • Cool, dilute with water to precipitate the product, or extract with EtOAc.

Causality & Expert Insight: The C-F bond is too strong for standard cross-coupling, but SNAr is highly favored here. The strongly electron-withdrawing methyl ester at C1 depletes electron density at the ortho C6 position. This lowers the activation barrier for the nucleophile to attack C6, forming a stabilized, negatively charged Meisenheimer complex before expelling the fluoride anion. Polar aprotic solvents (DMF/DMSO) are chosen to leave the nucleophile unsolvated and highly reactive.

Self-Validation:19F NMR is the definitive validation tool. The starting material will exhibit a distinct aryl fluoride signal (typically between -100 to -120 ppm). The absolute disappearance of this signal confirms the successful and complete displacement of the fluorine atom.

References

  • Ying, X., Li, Y., Li, L., & Li, C. "Nickel-Catalyzed C-I-Selective C(sp2)-C(sp3) Cross-Electrophile Coupling of Bromo(iodo)arenes with Alkyl Bromides." Angewandte Chemie International Edition, 2023. URL: [Link]

  • Palani, V., Perea, M. A., & Sarpong, R. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups." Chemical Reviews, 2022. URL:[Link]

  • Desaintjean, A., Haupt, T., Bole, L. J., Judge, N. R., Hevia, E., & Knochel, P. "Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles." Angewandte Chemie International Edition, 2021. URL:[Link]

Method

Application Note: Strategic Functionalization of Methyl 2-bromo-6-fluoro-3-iodobenzoate

This Application Note and Protocol guide details the strategic functionalization of Methyl 2-bromo-6-fluoro-3-iodobenzoate , a high-value scaffold for medicinal chemistry.[1] Executive Summary Methyl 2-bromo-6-fluoro-3-i...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the strategic functionalization of Methyl 2-bromo-6-fluoro-3-iodobenzoate , a high-value scaffold for medicinal chemistry.[1]

Executive Summary

Methyl 2-bromo-6-fluoro-3-iodobenzoate (CAS: 2383683-94-9) is a densely functionalized arene scaffold used in the synthesis of kinase inhibitors and atropisomeric drug candidates.[1][2][3] Its utility lies in the orthogonal reactivity of its three halogen substituents (I, Br, F), allowing for programmable, sequential functionalization.[1]

This guide provides validated protocols for the chemoselective cross-coupling of the C3-iodide followed by the C2-bromide, overcoming the significant steric challenges imposed by the ortho-ester and ortho-substituent environment.[1]

Structural Analysis & Reactivity Profile

The substrate presents a unique "reactivity ladder" governed by bond dissociation energies (BDE) and steric environments.[1]

PositionSubstituentElectronic StateSteric EnvironmentReactivity Rank
C3 Iodine Highly activatedModerate (Adjacent to H and Br)1 (Highest)
C2 Bromine ActivatedSevere (Sandwiched between Ester and Iodine)2
C6 Fluorine Deactivated (for Pd)High (Ortho to Ester)3 (Inert to Pd)
C1 Methyl Ester ElectrophilicN/ADirecting Group
Mechanistic Insight: The "Sandwich" Effect

The C2-bromide is the most challenging site.[1] It is flanked by the C1-methyl ester and the C3-iodine (or the C3-substituent after the first step).[1] Standard Pd-catalysts (e.g., Pd(PPh3)4) will readily insert into the C3-I bond due to the weak C-I bond strength (~65 kcal/mol) compared to C-Br (~81 kcal/mol).[1] However, subsequent functionalization of C2 requires bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to facilitate oxidative addition into the sterically crowded C-Br bond.[1]

Workflow Visualization

The following diagram illustrates the sequential logic for functionalizing this scaffold.

ReactionWorkflow cluster_legend Legend SM Methyl 2-bromo-6-fluoro-3-iodobenzoate (Starting Material) Int Intermediate A (C3-Functionalized) SM->Int Step 1: Selective C3-Coupling Pd(0), Mild Base, < 60°C Prod Final Product B (C2, C3-Difunctionalized) Int->Prod Step 2: C2-Coupling Pd-G3/G4, Strong Base, > 100°C Side Side Product (C2-Dehalogenation) Int->Side Overheating / H-Source key Blue: Start | Yellow: Intermediate | Green: Target

Caption: Sequential functionalization pathway prioritizing C3-Iodine oxidative addition followed by sterically demanding C2-Bromine coupling.

Experimental Protocols

Protocol A: Selective C3-Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl group at C3 without disturbing the C2-bromide.[1]

Reagents:

  • Substrate: Methyl 2-bromo-6-fluoro-3-iodobenzoate (1.0 equiv)[1]

  • Boronic Acid: Aryl-B(OH)2 (1.1 equiv)[1]

  • Catalyst: Pd(dppf)Cl2[1]·DCM (3-5 mol%)[1]

  • Base: Na2CO3 (2.0 M aq, 2.5 equiv)[1]

  • Solvent: 1,4-Dioxane (0.2 M concentration)[1]

Procedure:

  • Setup: Charge a reaction vial with the substrate, boronic acid, and Pd(dppf)Cl2[1]·DCM.

  • Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane and 2.0 M Na2CO3 solution via syringe.

  • Reaction: Heat the mixture to 60°C (Do not exceed 80°C to prevent C2 activation). Stir for 4–6 hours.

  • Monitoring: Check via LC-MS. The starting material (M+) should disappear, replaced by the mono-coupled product (M - I + Aryl).[1]

    • Note: If C2-coupling is observed, lower temperature to 45°C and switch base to K3PO4.[1]

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4 and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Selective C3-Sonogashira Coupling

Objective: Install an alkyne at C3.[1] This is highly favored at C3 due to the mild conditions.[1]

Reagents:

  • Substrate (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)[1]

  • Catalyst: Pd(PPh3)2Cl2 (2 mol%)[1]

  • Co-catalyst: CuI (1 mol%)[1]

  • Base/Solvent: Et3N / THF (1:1 ratio)[1]

Procedure:

  • Setup: Combine substrate, Pd catalyst, and CuI in a dry flask under Argon.

  • Addition: Add degassed THF and Et3N.

  • Reaction: Add the alkyne dropwise at Room Temperature .

  • Stir: Stir at RT for 2–4 hours. (Heating is rarely required for aryl iodides).[1]

  • Workup: Filter through a Celite pad to remove Cu salts.[1] Concentrate and purify.

Protocol C: C2-Functionalization (The "Hard" Step)

Objective: Functionalize the sterically hindered C2-bromide after C3 is substituted.[1]

Critical Factor: The C2 position is now blocked by the ester and the new C3-group.[1] You must use a catalyst system designed for hindered substrates.[1]

Reagents:

  • Intermediate (C3-substituted product) (1.0 equiv)

  • Nucleophile (Boronic acid or Amine)[1]

  • Catalyst: Pd2(dba)3 (2 mol%) + XPhos or SPhos (4-8 mol%)

    • Alternative: Pd-PEPPSI-IPr (for difficult substrates).[1]

  • Base: K3PO4 (3.0 equiv) - Anhydrous conditions preferred for amination.[1]

  • Solvent: Toluene or Xylene (requires high temp).[1]

Procedure:

  • Setup: Glovebox preparation is recommended for the catalyst/ligand mixing.[1]

  • Reaction: Heat to 100–110°C for 12–24 hours.

  • Troubleshooting: If conversion is low, add 10 mol% pivalic acid (PivOH) as a proton shuttle to assist the C-H activation/functionalization cycle (CMD mechanism relevance).

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Scrambling (C2 reaction during Step 1) Temperature too high; Catalyst too active.[1]Lower Temp to 40-50°C. Use less active catalyst (e.g., Pd(PPh3)4 instead of XPhos-Pd).
Dehalogenation (Loss of Br) Hydride source present; Overheating.[1]Ensure solvents are anhydrous.[1] Avoid alcoholic solvents (use Toluene/Dioxane).[1]
Protodeboronation (Suzuki) Unstable boronic acid (e.g., 2-heterocyclic).[1]Use Boronic Ester (BPin) or Potassium Trifluoroborate salts.[1] Add water scavenger.[1]
No Reaction at C2 (Step 2) Steric hindrance; Oxidative addition failure.[1]Switch to Pd-162 (tBu3P-Pd-G2) or Sphos-Pd-G3 .[1] Increase temp to 120°C in sealed tube.

Safety & Handling

  • Methyl 2-bromo-6-fluoro-3-iodobenzoate: Treat as a potent skin and eye irritant.[1] The polyhalogenated nature suggests potential persistence; handle in a fume hood.[1]

  • Palladium Catalysts: Pd(dppf)Cl2 and Pd(PPh3)4 are toxic if inhaled.[1]

  • Waste: Segregate halogenated organic waste. Do not mix with strong oxidizers.[1]

References

  • Structure & Availability: Methyl 2-bromo-6-fluoro-3-iodobenzoate (CAS 2383683-94-9).[1][2][3] BLD Pharm / ChemScene Product Data.[1] Link

  • General Reactivity of Polyhaloarenes: Handy, S. T., & Zhang, Y. (2006).[1] "Chemoselectivity in the Suzuki coupling of polyhaloarenes." Chemical Society Reviews.[1] Link

  • Steric Hindrance in Coupling: Martin, R., & Buchwald, S. L. (2008).[1] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides." Accounts of Chemical Research. Link[1]

  • Protocol Grounding: Fairlamb, I. J. S. (2007).[1] "Palladium Catalysis in Synthesis: Where Next?" Organic & Biomolecular Chemistry. Link

Sources

Application

Application Note: Orthogonal Sequential Functionalization of Methyl 2-bromo-6-fluoro-3-iodobenzoate for Advanced Pharmaceutical Intermediates

Introduction & Mechanistic Rationale Polyhalogenated benzoates are highly prized in medicinal chemistry for their ability to serve as multi-point diversification scaffolds. Methyl 2-bromo-6-fluoro-3-iodobenzoate (CAS: 23...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Polyhalogenated benzoates are highly prized in medicinal chemistry for their ability to serve as multi-point diversification scaffolds. Methyl 2-bromo-6-fluoro-3-iodobenzoate (CAS: 2383683-94-9) is a premier example, possessing three distinct halogens and an ester moiety. The strategic value of this building block lies in the differential bond dissociation energies (BDE) and oxidative addition kinetics of its carbon-halogen bonds.

The generally accepted hierarchy for palladium-catalyzed oxidative addition is C–I > C–Br > C–Cl > C–F [1]. The C–I bond (BDE ~57 kcal/mol) is significantly more reactive than the C–Br bond (BDE ~84 kcal/mol)[2]. This kinetic disparity allows for chemoselective cross-coupling at the C3 position under mild conditions, leaving the C2-bromo and C6-fluoro substituents completely intact[3].

Following the initial C3 functionalization, the C2-bromo position can be engaged in a secondary, more heavily forced cross-coupling (e.g., Buchwald-Hartwig amination) at elevated temperatures[1]. Finally, the C1-methyl ester serves as a latent handle for amidation, while the C6-fluorine can either be retained to modulate the lipophilicity and pKa of the final drug or displaced via Nucleophilic Aromatic Substitution (S_NAr) if strongly activated by the core system.

This application note details a self-validating, step-by-step protocol for the sequential functionalization of Methyl 2-bromo-6-fluoro-3-iodobenzoate to construct a highly substituted biaryl-amine scaffold—a motif ubiquitous in modern kinase and PARP inhibitors.

Synthetic Strategy & Workflow

Workflow Start Methyl 2-bromo-6-fluoro-3-iodobenzoate (Starting Material) Step1 Step 1: Chemoselective Suzuki Coupling (C3-Iodo Activation) Start->Step1 Intermediate1 C3-Aryl-2-bromo-6-fluorobenzoate (Intermediate 1) Step1->Intermediate1 Pd(0), Ar-B(OH)2 25-40°C Step2 Step 2: Buchwald-Hartwig Amination (C2-Bromo Activation) Intermediate1->Step2 Intermediate2 C2-Amino-C3-Aryl-6-fluorobenzoate (Intermediate 2) Step2->Intermediate2 Pd(0), Amine, Base 80-100°C Step3 Step 3: Ester Hydrolysis & Amidation (C1-Ester Modification) Intermediate2->Step3 Final Target Pharmaceutical Scaffold (e.g., Kinase Inhibitor Core) Step3->Final LiOH, then HATU/Amine

Sequential orthogonal functionalization of Methyl 2-bromo-6-fluoro-3-iodobenzoate.

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C3-Iodo Activation)

Objective : Selectively couple an aryl boronic acid at the C3 position without activating the C2-bromo bond. Causality & Design : To achieve strict chemoselectivity, the reaction temperature must be kept low (typically 25–40 °C). We utilize Pd(dppf)Cl₂ as it provides a balanced steric and electronic environment that favors rapid C–I oxidative addition while remaining sluggish toward C–Br at lower thermal energies. A low catalyst loading (2 mol%) is sufficient due to the high reactivity of the C-I bond and minimizes palladium-induced dehalogenation side-reactions[4]. A mild base (K₂CO₃) in a biphasic solvent system ensures efficient transmetalation without hydrolyzing the methyl ester.

Step-by-Step Procedure :

  • Preparation : In an oven-dried Schlenk flask, charge Methyl 2-bromo-6-fluoro-3-iodobenzoate (1.0 equiv, 10 mmol), Aryl boronic acid (1.05 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent Addition : Add a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 0.2 M). Sparge the suspension with Argon for 15 minutes.

  • Catalyst Introduction : Add Pd(dppf)Cl₂ (0.02 equiv, 2 mol%) under a positive stream of Argon.

  • Reaction : Stir the mixture at 40 °C for 4–6 hours.

  • In-Process Control (IPC) & Validation : Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The protocol is validated if the starting material peak is <1% by UV integration and the bis-arylation byproduct is <2%. Self-Correction: If bis-arylation exceeds 2%, reduce the temperature to 30 °C for future runs.

  • Workup : Dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to afford Intermediate 1.

Protocol B: C2-Directed Buchwald-Hartwig Amination

Objective : Introduce a cyclic amine (e.g., morpholine or piperazine derivative) at the C2-bromo position. Causality & Design : With the C3 position sterically encumbered by the newly introduced aryl group, oxidative addition into the C2-Br bond requires a highly active, bulky, and electron-rich catalyst system. RuPhos Pd G3 paired with the RuPhos ligand is optimal for sterically hindered aryl bromides. Cs₂CO₃ is selected as the base because stronger bases (like NaOtBu) would rapidly saponify the C1-methyl ester.

Step-by-Step Procedure :

  • Preparation : Charge Intermediate 1 (1.0 equiv, 5 mmol), the secondary amine (1.2 equiv), and anhydrous Cs₂CO₃ (2.5 equiv) into a dry vial.

  • Catalyst Addition : Add RuPhos Pd G3 (0.05 equiv, 5 mol%) and RuPhos (0.05 equiv).

  • Solvent : Add anhydrous, degassed Toluene (0.1 M). Seal the vial under Argon.

  • Reaction : Heat the mixture to 85 °C for 12 hours.

  • IPC & Validation : Analyze via LC-MS. The reaction is complete when Intermediate 1 is consumed. The presence of the desired mass[M+H]+ confirms successful amination. Self-Correction: If unreacted starting material persists, verify the anhydrous nature of the base, as trace water severely inhibits this specific catalytic cycle.

  • Workup : Filter through a pad of Celite, eluting with EtOAc. Concentrate and purify via silica gel chromatography to yield Intermediate 2.

Protocol C: Ester Hydrolysis and Amidation

Objective : Convert the C1-methyl ester to a pharmacologically relevant amide. Step-by-Step Procedure :

  • Hydrolysis : Dissolve Intermediate 2 in THF/MeOH/H₂O (2:1:1). Add LiOH·H₂O (3.0 equiv). Stir at room temperature for 3 hours. Acidify to pH 4 with 1M HCl to precipitate the free carboxylic acid. Filter and dry under a vacuum.

  • Amidation : Dissolve the acid in anhydrous DMF. Add HATU (1.2 equiv), DIPEA (3.0 equiv), and the desired primary amine (1.2 equiv). Stir at room temperature for 2 hours.

  • Validation : LC-MS should show complete conversion to the final amide target.

Data Presentation: Optimization of the Chemoselective Suzuki-Miyaura Step

To demonstrate the causality of our condition selection, Table 1 summarizes the optimization data for the C3-selective arylation. Pushing the temperature or using overly active ligands prematurely activates the C2-Bromo position, leading to undesired bis-arylation.

EntryCatalyst (mol%)BaseSolventTemp (°C)C3-Arylation Yield (%)Bis-Arylation (%)
1Pd(PPh₃)₄ (5%)Na₂CO₃Toluene/H₂O804538
2Pd(dppf)Cl₂ (5%)K₂CO₃Dioxane/H₂O607215
3 Pd(dppf)Cl₂ (2%) K₂CO₃ Dioxane/H₂O 40 91 <2
4Pd(OAc)₂ / SPhos (2%)K₃PO₄Dioxane/H₂O40854

Table 1: Reaction optimization for the chemoselective Suzuki-Miyaura coupling of Methyl 2-bromo-6-fluoro-3-iodobenzoate. Entry 3 represents the validated optimal conditions.

References

  • Title : A Comparative Guide to the Applications of 2-Bromo-1-iodo-4-methylbenzene in Organic Synthesis Source : Benchchem URL :[1]

  • Title : Enantioselective assembly of tertiary stereocenters via multicomponent chemoselective cross-coupling of geminal chloro(iodo)alkanes Source : NIH (PMC) URL :[2]

  • Title : Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles Source : MDPI URL :[3]

  • Title : Pd-Catalyzed Cross-Couplings : On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source : SciSpace URL :[4]

Sources

Method

Application Note: Regioselective Ortho-Lithiation of 2-Bromo-6-fluoro-3-iodobenzoate Derivatives

Introduction & Mechanistic Rationale When functionalizing highly decorated polyhalobenzoates such as methyl 2-bromo-6-fluoro-3-iodobenzoate , the synthetic chemist faces a multidimensional chemoselectivity challenge. The...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

When functionalizing highly decorated polyhalobenzoates such as methyl 2-bromo-6-fluoro-3-iodobenzoate , the synthetic chemist faces a multidimensional chemoselectivity challenge. The substrate possesses three distinct halogens with divergent reactivities, alongside an electrophilic ester directing group. Achieving precise regiocontrol requires a deep understanding of thermodynamic acidities versus kinetic exchange rates.

The Directing Matrix and Causality of Base Selection

In a standard benzenoid system, an ester or carboxylate acts as a powerful Directing Metalation Group (DMG) to facilitate Directed ortho-Metalation (DoM)[1]. However, in methyl 2-bromo-6-fluoro-3-iodobenzoate, the traditional ortho positions (C2 and C6) are sterically and electronically blocked by bromine and fluorine, respectively. This forces the metalation to rely on the secondary directing effects of the halogens:

  • The C6-Fluoro Effect (Thermodynamic Sink): Fluorine exerts a profound inductive electron-withdrawing (-I) effect that significantly lowers the pKa of the adjacent C5 proton, making it the most acidic site on the ring[2].

  • The C3-Iodo Effect (Kinetic Trap): Iodine is highly polarizable and possesses a weak C-I bond, making it extremely susceptible to rapid lithium-halogen exchange, which often outcompetes deprotonation when using standard alkyllithiums[3].

Why standard bases fail: Attempting this reaction with n-butyllithium (n-BuLi) will indiscriminately trigger lithium-iodine exchange at C3. Conversely, using Lithium diisopropylamide (LDA) introduces the risk of nucleophilic attack on the C1-ester or single-electron transfer (SET) degradation due to insufficient steric bulk.

The Solution: To achieve true regioselective ortho-lithiation at the C5 position (ortho to the fluorine), one must use a highly hindered, non-nucleophilic base such as Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at cryogenic temperatures. For scale-up or enhanced intermediate stability, the Knochel-Hauser base (TMPMgCl·LiCl ) can be deployed to form a stable 5-magnesio intermediate, preventing unwanted benzyne formation via halide elimination[4].

Reaction Pathways & Chemoselectivity

The divergence of the reaction pathway is entirely dictated by the steric and nucleophilic properties of the chosen base.

G SM Methyl 2-bromo-6-fluoro-3-iodobenzoate (Starting Material) nBuLi n-BuLi or i-PrMgCl (Halogen-Metal Exchange) SM->nBuLi Highly Nucleophilic LiTMP LiTMP or TMPMgCl·LiCl (Directed ortho-Metalation) SM->LiTMP Non-Nucleophilic Base Int1 3-Metallo Intermediate (C3-Exchange) nBuLi->Int1 Int2 5-Metallo Intermediate (C5-Deprotonation) LiTMP->Int2 Prod1 C3-Functionalized Product (e.g., C3-Alkyl/Aryl) Int1->Prod1 + Electrophile Prod2 C5-Functionalized Product (e.g., C5-Formyl/Alkyl) Int2->Prod2 + Electrophile

Divergent pathways: C3 halogen-metal exchange vs. C5 directed ortho-metalation.

Quantitative Base Comparison
Reagent SystemTemp (°C)Primary Reaction PathwayMajor IntermediateMechanistic Rationale
n-BuLi -78Li-Halogen Exchange3-Lithio derivativeHigh nucleophilicity drives rapid insertion into the weak C-I bond[3].
LDA -78Mixed / DegradationN/AInsufficient steric bulk leads to competitive ester attack and SET side-reactions.
LiTMP -78Directed ortho-Lithiation5-Lithio derivativeHigh steric bulk prevents nucleophilic attack; strong basicity targets the acidic C5 proton[2].
TMPMgCl·LiCl -40Directed ortho-Magnesiation5-Magnesio derivativeTurbo-Hauser base provides excellent functional group tolerance and prevents benzyne formation[4].

Experimental Protocols & Self-Validating Workflows

The following protocol details the regioselective C5-lithiation of methyl 2-bromo-6-fluoro-3-iodobenzoate followed by formylation.

Phase 1: Preparation of Active LiTMP (0.5 M in THF)

Expert Insight: Commercial lithium amides degrade over time, forming hydroxides that ruin stoichiometry and promote side reactions. Fresh, in-situ preparation is mandatory for reproducible DoM.

  • Purge & Prep: To a flame-dried Schlenk flask under a strict argon atmosphere, add 2,2,6,6-tetramethylpiperidine (TMP, 1.1 equiv) and anhydrous THF (to achieve a final 0.5 M concentration). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Metalation: Dropwise add n-BuLi (2.5 M in hexanes, 1.05 equiv) over 10 minutes.

  • Maturation: Stir for 30 minutes at -78 °C, then remove the cooling bath and warm to 0 °C for 15 minutes to ensure complete metalation of the amine.

Phase 2: Directed ortho-Lithiation (DoL)
  • Substrate Addition: Cool the freshly prepared LiTMP solution back to -78 °C. Dropwise add a pre-cooled solution of methyl 2-bromo-6-fluoro-3-iodobenzoate (1.0 equiv) in anhydrous THF over 15 minutes.

    • Causality Note: Slow addition prevents localized exothermic spikes. Fluoro-lithiated arenes are highly sensitive to thermal degradation and can eliminate LiF to form benzynes if the internal temperature rises above -60 °C.

  • Deprotonation: Stir the deep red/brown solution at -78 °C for exactly 1 hour.

Phase 3: Self-Validating In-Process Control (IPC)

Trustworthiness Check: Before committing a high-value electrophile, the protocol mandates an IPC step to validate the lithiation efficiency. This causality-driven step prevents the loss of expensive downstream reagents.

  • Aliquot Quench: Withdraw a 0.1 mL aliquot of the reaction mixture using a micro-syringe and immediately quench it into a GC vial containing 0.5 mL of anhydrous CD₃OD.

  • Validation: Analyze the quenched aliquot via GC-MS or rapid ¹H NMR.

    • Success Metric: You must observe >95% deuterium incorporation at the C5 position (indicated by the disappearance of the C5-H aromatic singlet).

    • Correction: If unreacted starting material remains, extend the lithiation time by 30 minutes. Do not proceed to Phase 4 until this metric is met.

Phase 4: Electrophilic Trapping (Formylation)
  • Electrophile Addition: Once the IPC is validated, add anhydrous N,N-Dimethylformamide (DMF, 3.0 equiv) dropwise to the main reaction flask at -78 °C.

  • Reaction Maturation: Stir for 2 hours, allowing the reaction to slowly warm to -40 °C to ensure complete collapse of the tetrahedral intermediate.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield methyl 2-bromo-6-fluoro-5-formyl-3-iodobenzoate .

References

  • [3] ortho-Metalation of Unprotected 3-Bromo and 3-Chlorobenzoic Acids with Hindered Lithium Dialkylamides. The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • [1] Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, SciSpace. URL:[Link]

  • [4] Process for the preparation of halo-substituted benzenes (US10087126B2). Google Patents. URL:

  • [2] Lithium-mediated Ferration of Fluoroarenes. CHIMIA. URL:[Link]

Sources

Application

Applications of Methyl 2-bromo-6-fluoro-3-iodobenzoate in Medicinal Chemistry: A Guide to Orthogonal Polyhalogenated Scaffold Functionalization

Executive Summary In modern medicinal chemistry and fragment-based drug discovery (FBDD), the rapid generation of complex, multi-substituted aromatic libraries is paramount. Methyl 2-bromo-6-fluoro-3-iodobenzoate (CAS: 2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and fragment-based drug discovery (FBDD), the rapid generation of complex, multi-substituted aromatic libraries is paramount. Methyl 2-bromo-6-fluoro-3-iodobenzoate (CAS: 2383683-94-9) represents a privileged, highly functionalized tetrasubstituted benzene scaffold. Its unique 1,2,3,6-substitution pattern provides a triad of halogens (I, Br, F) alongside an ester moiety. This specific arrangement allows for exquisitely controlled, orthogonal functionalization, enabling medicinal chemists to sequentially install diverse pharmacophores without the need for intermediate protecting groups[1].

As a Senior Application Scientist, I have designed this protocol guide to elucidate the causality behind the reactivity of this scaffold. We will explore how to exploit the thermodynamic and steric differences between the C–I, C–Br, and C–F bonds to construct rigid biaryl systems, kinase inhibitors, and allosteric modulators.

Mechanistic Rationale: The Causality of Orthogonal Reactivity

The utility of Methyl 2-bromo-6-fluoro-3-iodobenzoate lies in the inherent electronic and steric biases of its substituents. Successful divergent synthesis requires understanding why each site reacts under specific conditions[2].

  • C3-Iodine (The First Point of Diversification): The C–I bond possesses the lowest bond dissociation energy (BDE) on the ring. Furthermore, it is situated between a bromine and a hydrogen atom. While sterically encumbered, it is significantly more accessible to Pd(0) oxidative addition than the C2-bromine.

  • C2-Bromine (The Second Point of Diversification): The C–Br bond has a higher BDE and is sandwiched between the bulky C1-ester and the C3-iodine (or the newly installed C3-group). Oxidative addition here requires elevated temperatures and highly electron-rich, bulky phosphine ligands (e.g., dialkylbiaryl phosphines like RuPhos) to force the catalytic cycle.

  • C6-Fluorine (Metabolic Block or SNAr Handle): The C–F bond is inert to standard transition-metal cross-coupling[1]. In medicinal chemistry, this fluorine often remains in the final drug candidate to block CYP450-mediated oxidation and to restrict the conformation of the adjacent C1-amide via dipole-dipole interactions. Alternatively, because it is ortho to the electron-withdrawing ester, it can undergo Nucleophilic Aromatic Substitution (SNAr) with strong nucleophiles at high temperatures.

  • C1-Methyl Ester (Late-Stage Vector): The ester acts as an electron-withdrawing group (EWG), lowering the LUMO of the arene. This accelerates reductive elimination during Pd-catalysis and activates the C6-fluorine. It is typically reserved for late-stage saponification and amidation to optimize target binding (e.g., hinge-binding in kinases)[3].

Quantitative Reactivity Profile

To design a self-validating experimental workflow, parameters must be tuned to the thermodynamic realities of the scaffold.

Reactive SiteBond / GroupApprox. BDE (kcal/mol)Primary Reactivity ModeOptimal Catalyst / Reagent System
C3 C–I~651st Oxidative AdditionPd(dppf)Cl₂, mild base, 60°C
C2 C–Br~812nd Oxidative AdditionPd₂(dba)₃, RuPhos, strong base, 90°C
C6 C–F~115SNAr / Conformational LockAmine/Thiol nucleophile, >100°C
C1 –COOMeN/ASaponification & AmidationLiOH (aq), followed by HATU/DIPEA

Workflow Visualization

The following diagram illustrates the logical flow of orthogonal functionalization. By strictly adhering to this sequence, cross-reactivity and polymerization are avoided.

G A Methyl 2-bromo-6-fluoro-3-iodobenzoate (Starting Scaffold) B C3-Functionalized (Suzuki/Sonogashira) A->B Pd(II), Ar-B(OH)2 Fast C-I Activation C C2,C3-Difunctionalized (Buchwald-Hartwig) B->C Pd(0), L-type Ligand Slower C-Br Activation D Late-Stage Amide (Saponification + Amidation) C->D 1. LiOH 2. Amine, HATU E C6-SNAr Adduct (Nucleophilic Substitution) C->E Nucleophile, Heat Activated C-F

Figure 1: Divergent orthogonal functionalization of Methyl 2-bromo-6-fluoro-3-iodobenzoate.

Detailed Experimental Protocols

These protocols are engineered as self-validating systems. In-process controls (IPCs) are embedded to ensure the causality of the chemical transformations is actively monitored.

Protocol A: C3-Selective Suzuki-Miyaura Cross-Coupling

Objective: Install an aryl/heteroaryl group exclusively at the C3 position without activating the C2-bromine[1]. Causality Check: We utilize Pd(dppf)Cl₂ . The large bite angle of the dppf ligand promotes rapid reductive elimination, minimizing the lifetime of the Pd(II) intermediate. This prevents "chain-walking" or premature oxidative addition into the adjacent C–Br bond.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine Methyl 2-bromo-6-fluoro-3-iodobenzoate (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.05 equiv). Note: Strict stoichiometric control of the boronic acid prevents over-coupling.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

  • Solvent & Base: Add degassed Toluene/Ethanol (4:1, 0.2 M) followed by an aqueous solution of Na₂CO₃ (2.0 M, 2.0 equiv).

  • Reaction Execution: Purge the system with N₂ for 5 minutes. Heat the biphasic mixture to 60°C (do not exceed 65°C to preserve the C–Br bond).

  • Self-Validation (IPC): Monitor via LC-MS after 2 hours.

    • Success Indicator: Complete consumption of the starting material mass. Appearance of a new peak corresponding to[M - I + Ar + H]⁺. The isotopic pattern must clearly show a 1:1 doublet indicative of the retained Bromine atom (⁷⁹Br/⁸¹Br).

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Protocol B: C2-Selective Buchwald-Hartwig Amination

Objective: Functionalize the sterically hindered C2-bromine with an amine to build an aniline derivative, a common motif in kinase hinge-binders. Causality Check: The C2 position is highly sterically congested. We must use RuPhos or BrettPhos alongside Pd₂(dba)₃. These bulky, electron-rich ligands facilitate the difficult oxidative addition into the C–Br bond and prevent competitive binding of the amine to the palladium center.

Step-by-Step Methodology:

  • Preparation: To a dry vial, add the C3-functionalized intermediate from Protocol A (1.0 equiv, 0.5 mmol), the target amine (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Catalyst Assembly: In a separate vial, pre-mix Pd₂(dba)₃ (2 mol%) and RuPhos (4 mol%) in anhydrous 1,4-dioxane (1 mL) for 10 minutes until the solution turns deep red/purple (indicating active Pd(0)L₁ formation).

  • Reaction Execution: Transfer the catalyst solution to the main reaction vial. Dilute with additional 1,4-dioxane to reach 0.1 M. Seal the vial and heat to 90°C for 12 hours.

  • Self-Validation (IPC): Monitor via LC-MS.

    • Success Indicator: Disappearance of the 1:1 isotopic bromine doublet. Appearance of the product mass [M - Br + Amine + H]⁺.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via reverse-phase HPLC.

Protocol C: Late-Stage Ester Saponification and Amidation

Objective: Convert the C1-methyl ester to a biologically active amide. Causality Check: The presence of the highly electronegative C6-fluorine accelerates the hydrolysis of the adjacent ester by increasing the electrophilicity of the carbonyl carbon.

Step-by-Step Methodology:

  • Saponification: Dissolve the intermediate in THF/MeOH/H₂O (2:1:1). Add LiOH·H₂O (3.0 equiv). Stir at room temperature for 4 hours.

  • Validation: TLC monitoring (EtOAc/Hexane) will show a baseline shift. Acidify with 1M HCl to pH 3, extract with EtOAc, and dry to yield the free carboxylic acid.

  • Amidation: Dissolve the acid in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes to form the active ester.

  • Coupling: Add the desired amine (1.5 equiv) and stir at room temperature for 2 hours. Quench with water and extract with DCM.

Applications in Drug Discovery

The resulting scaffolds derived from Methyl 2-bromo-6-fluoro-3-iodobenzoate are highly sought after in several therapeutic areas:

  • Kinase Inhibitors: The C2-amino, C3-aryl configuration perfectly mimics the adenine ring of ATP. The C6-fluorine acts to lock the conformation of the C1-amide, directing it toward the DFG-motif in the kinase activation loop[2].

  • Protein-Protein Interaction (PPI) Inhibitors: The rigid, tetrasubstituted core is ideal for wedging into shallow hydrophobic pockets, such as the p53-MDM2 interface or the KRAS G12C switch-II pocket, where precise vector projection of substituents is required for binding affinity.

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: Chemical Reviews, NIH / ACS Publications URL:[Link]

  • Suzuki-Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-stable[Pd(NHC)(μ-Cl)Cl]2 Precatalysts Source: ResearchGate URL:[Link]

Sources

Method

Application Note: Precision Synthesis of Polysubstituted Benzophenones from Benzoic Acid Esters

This is a comprehensive Application Note and Protocol guide for the synthesis of polysubstituted benzophenones from benzoic acid esters, designed for research and drug development professionals. Abstract & Strategic Over...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for the synthesis of polysubstituted benzophenones from benzoic acid esters, designed for research and drug development professionals.

Abstract & Strategic Overview

Polysubstituted benzophenones are "privileged scaffolds" in medicinal chemistry, serving as the core pharmacophore in diverse therapeutics (e.g., Fenofibrate, Ketoprofen) and as photoinitiators. While acid chlorides are the traditional electrophiles for their synthesis, benzoic acid esters offer superior stability, shelf-life, and commercial availability.

However, esters present a unique synthetic challenge: their lower electrophilicity compared to acid chlorides often necessitates harsh conditions, while their susceptibility to double-nucleophilic addition (forming tertiary alcohols) complicates direct organometallic approaches.

This guide details two distinct, field-proven protocols to overcome these barriers:

  • The "High-Fidelity" Protocol (Weinreb Amide Route): A two-step modular approach guaranteeing mono-addition, ideal for complex, sensitive substrates.

  • The "Direct" Protocol (Superacid-Mediated Friedel-Crafts): A single-step, metal-free condensation using Triflic Acid (TfOH), ideal for rapid scale-up and electron-rich arene partners.

Decision Matrix: Selecting the Right Protocol

Before initiating synthesis, evaluate your substrate constraints using the logic flow below.

ProtocolSelection Start Start: Benzoic Ester Substrate Complexity Is the target highly functionalized or sensitive to strong acid? Start->Complexity Partner Is the coupling partner an electron-rich arene? Complexity->Partner No Weinreb PROTOCOL 1: Weinreb Amide Route (High Fidelity, Modular) Complexity->Weinreb Yes (e.g., Boc-amines, acetals) Partner->Weinreb No (e.g., Halo-arenes) Superacid PROTOCOL 2: Superacid Friedel-Crafts (Direct, Atom Economy) Partner->Superacid Yes (e.g., Anisole, Toluene)

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on substrate functional group tolerance and electronic properties.

Protocol 1: The "High-Fidelity" Route (Weinreb Amide Intermediate)

Principle: This method circumvents the "over-addition" problem inherent to esters. By converting the ester to a N-methoxy-N-methylamide (Weinreb amide), the subsequent nucleophilic addition forms a stable metal-chelated intermediate (tetrahedral) that does not collapse to the ketone until acidic quench. This guarantees exclusive formation of the mono-substituted ketone.

Phase A: Conversion of Ester to Weinreb Amide

Mechanism: Direct aminolysis of esters using aluminum-based activation.

Reagents:

  • Benzoic Acid Ester (1.0 equiv)

  • N,O-Dimethylhydroxylamine hydrochloride (1.5 equiv)

  • Trimethylaluminum (AlMe₃) (2.0 M in toluene) OR Isopropylmagnesium chloride (iPrMgCl) (for milder conditions).

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Protocol:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Amine Activation: Suspend N,O-dimethylhydroxylamine HCl (1.5 equiv) in anhydrous DCM at 0°C.

  • Catalyst Addition: Carefully add AlMe₃ (1.5 - 2.0 equiv) dropwise. Caution: AlMe₃ is pyrophoric. Use extreme care. Stir for 30 mins at 0°C to form the active aluminum amide species.

  • Ester Addition: Add the benzoic ester (1.0 equiv) dissolved in minimal DCM dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–12 hours. Monitor by TLC/LC-MS.

  • Quench: Cool to 0°C. Carefully quench with dilute aqueous HCl (1M) or Rochelle’s salt solution (potassium sodium tartrate) to break the aluminum emulsion.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Silica gel chromatography (typically Hexanes/EtOAc).

Phase B: Grignard/Lithium Addition to Form Benzophenone

Reagents:

  • Weinreb Amide (from Phase A) (1.0 equiv)

  • Aryl Grignard (ArMgBr) or Aryllithium (ArLi) (1.2 – 1.5 equiv)

  • Solvent: Anhydrous THF or Et₂O.

Step-by-Step Protocol:

  • Setup: Dissolve Weinreb amide in anhydrous THF under inert atmosphere. Cool to 0°C (for Grignards) or -78°C (for Lithiums).

  • Addition: Add the organometallic reagent dropwise over 15 minutes.

    • Note: The solution often turns yellow/orange due to the formation of the stable chelated intermediate.

  • Reaction: Stir at 0°C for 1–2 hours. Do not reflux unless necessary; the intermediate is stable.

  • Quench (Critical): Pour the reaction mixture into cold 1M HCl or saturated NH₄Cl. This step hydrolyzes the tetrahedral intermediate to release the ketone.

  • Workup: Extract with Et₂O or EtOAc. Wash with brine, dry (Na₂SO₄), and concentrate.

  • Yield: Typically 85–95%.

Protocol 2: The "Direct" Route (Superacid-Mediated Friedel-Crafts)

Principle: While traditional Friedel-Crafts acylation requires acid chlorides, Triflic Acid (TfOH) is strong enough to generate the reactive acylium ion directly from benzoic esters (via protonation of the alkoxy group and elimination of alcohol). This is a powerful "Process Chemistry" route that avoids the synthesis of intermediate amides or chlorides.

Scope: Best for coupling benzoates with electron-rich or neutral arenes (e.g., toluene, anisole, xylene, benzene).

Reagents:

  • Benzoic Acid Ester (1.0 equiv)

  • Arene Partner (Solvent quantity or 1.5–3.0 equiv if solid)

  • Trifluoromethanesulfonic Acid (TfOH) (3.0 – 5.0 equiv)

  • Solvent: Neat (if Arene is liquid) or 1,2-Dichloroethane (DCE).

Step-by-Step Protocol:

  • Setup: Charge a dried pressure tube or round-bottom flask with the Benzoic Ester (1.0 equiv).

  • Solvent/Reactant: Add the Arene partner (used as solvent) or dissolve both ester and arene in DCE.

  • Acid Addition: Add TfOH (3–5 equiv) slowly at RT. The mixture may darken.

  • Heating: Heat the reaction mixture to 80–100°C for 2–6 hours.

    • Mechanism:[1][2][3] The superacid protonates the ester oxygen, facilitating the loss of ROH (e.g., methanol) to form the superelectrophilic acylium ion [Ph-C≡O]⁺, which attacks the arene.

  • Quench: Cool to RT and pour onto crushed ice/water.

  • Neutralization: Carefully neutralize with saturated NaHCO₃ solution until pH ~7.

  • Workup: Extract with DCM or EtOAc.

  • Purification: Recrystallization (common for benzophenones) or column chromatography.[4]

Data Summary: Protocol Comparison

FeatureWeinreb Amide Route (Protocol 1)Superacid Route (Protocol 2)
Step Count 2 Steps (Isolation required)1 Step (Direct)
Atom Economy Lower (Requires amine + metal reagents)High (Direct condensation)
Substrate Scope Broad (Tolerates halides, nitriles, esters)Limited (Requires electron-rich arene)
Risk of Over-addition Zero (Chelation control)Low (Deactivating product)
Scale-up Potential Moderate (Reagent cost)High (Industrial feasible)

Mechanistic Visualization

The following diagram illustrates the "High-Fidelity" Weinreb mechanism, highlighting the critical chelation state that prevents over-addition.

WeinrebMechanism cluster_mechanism Key Success Factor: Chelation Control Ester Benzoic Ester (Ph-CO-OMe) Amide Weinreb Amide (Ph-CO-N(OMe)Me) Ester->Amide AlMe3 / HN(OMe)Me Intermediate STABLE INTERMEDIATE (Tetrahedral Chelate) Amide->Intermediate Ar-MgBr (Nucleophilic Attack) Intermediate->Intermediate Stable at low temp (Mg chelation prevents collapse) Ketone Benzophenone Product (Ph-CO-Ar) Intermediate->Ketone Acidic Quench (H3O+) Alcohol Tertiary Alcohol (Over-addition Byproduct) Intermediate->Alcohol X (Blocked)

Figure 2: The Weinreb Amide mechanism prevents the formation of tertiary alcohols by trapping the tetrahedral intermediate via 5-membered ring chelation.

Troubleshooting & Optimization

  • Low Yield in Protocol 1 (Weinreb):

    • Issue: Incomplete conversion of ester to amide.

    • Fix: Switch from AlMe₃ to iPrMgCl (TurboGrignard) as the base for the amine. It is often more reactive and safer.

  • Positional Isomers in Protocol 2 (Superacid):

    • Issue: Mixture of ortho/para substitution on the arene ring.

    • Fix: Use sterically hindered arenes to favor para selectivity. Note that Friedel-Crafts is thermodynamically controlled; extending reaction time may equilibrate the mixture.

  • Demethylation:

    • Note: If your ester contains methoxy groups (e.g., anisic acid ester), TfOH at high temperatures may cause demethylation (cleaving the ether). In this case, Protocol 1 is mandatory .

References

  • Weinreb Amide Synthesis: Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link

  • Superacid Catalysis: Olah, G. A.; et al. "Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions." Molecules, 2017 , 22(2), 265. Link

  • General Review: "Synthesis of Weinreb Amides and Their Derivatives." Oriental Journal of Chemistry, 2020 , 36(2). Link

  • Organolithium Handling: "A Protocol for Safe Lithiation Reactions Using Organolithium Reagents." JoVE, 2016 . Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki-Miyaura Coupling with Methyl 2-bromo-6-fluoro-3-iodobenzoate

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with highly functionalized polyhalogenated arenes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with highly functionalized polyhalogenated arenes. Methyl 2-bromo-6-fluoro-3-iodobenzoate presents a unique synthetic challenge due to the presence of three distinct halogens and a base-sensitive methyl ester.

This document provides a mechanistic breakdown, troubleshooting workflows, and self-validating protocols to help you achieve precise chemoselectivity and high yields.

Substrate Profiling & Reactivity Dynamics

To successfully manipulate this substrate, one must exploit the thermodynamic and kinetic differences between its functional groups. The chemoselectivity of the Suzuki-Miyaura cross-coupling reaction on this molecule is governed by the Bond Dissociation Energy (BDE) of the carbon-halogen bonds[1].

  • C3-Iodo (Target Site): The C-I bond is the weakest (~65 kcal/mol), allowing for rapid oxidative addition by the Palladium(0) catalyst at mild temperatures[1].

  • C2-Bromo (Secondary Site): The C-Br bond is significantly stronger (~81 kcal/mol). While reactive under elevated temperatures or with highly electron-rich ligands, it acts as a spectator under controlled, mild conditions[2].

  • C6-Fluoro (Inert Site): The C-F bond is extremely strong and remains inert under standard Suzuki coupling conditions[3].

  • C1-Methyl Ester (Sensitive Site): Highly susceptible to saponification (hydrolysis) if the base selection and aqueous solvent ratio are not strictly controlled[4].

ReactivityMap Substrate Methyl 2-bromo-6-fluoro -3-iodobenzoate Pd_Cat Pd(0) Catalyst Oxidative Addition Substrate->Pd_Cat C3_I C3-Iodo Insertion (Fast, BDE ~65 kcal/mol) Pd_Cat->C3_I Preferred Pathway (Mild Temp, 40-60°C) C2_Br C2-Bromo Insertion (Slow, BDE ~81 kcal/mol) Pd_Cat->C2_Br Requires Elevated Temp & Active Ligands C6_F C6-Fluoro Insertion (Inert under standard conditions) Pd_Cat->C6_F Negligible

Mechanistic pathway of Pd(0) oxidative addition highlighting chemoselectivity for the C3-Iodo position.

Frequently Asked Questions (FAQs)

Q1: How do I achieve strict chemoselectivity at the C3-Iodo position without triggering the C2-Bromo site? A1: The key is to throttle the reactivity of the palladium catalyst. While highly active, electron-rich phosphine ligands (like XPhos or SPhos) are excellent for difficult couplings, they can easily overcome the activation barrier for C-Br insertion, leading to over-coupling[4]. To isolate reactivity to the C3-I position, use a milder catalyst like


 or 

and restrict the reaction temperature to 40°C–60°C. The steric hindrance from the adjacent C2-bromo naturally slows down the reaction, so extended reaction times (12–18 hours) at lower temperatures are preferable to short bursts at high heat[1].

Q2: My methyl ester is hydrolyzing during the coupling. How can I prevent this saponification? A2: Ester hydrolysis is a direct consequence of using strong aqueous bases (e.g., NaOH, KOH) at elevated temperatures. The Suzuki-Miyaura coupling requires a base to activate the boronic acid via the formation of a boronate complex, which facilitates the transmetalation step. To prevent the nucleophilic attack of hydroxide on your C1-methyl ester, switch to milder, non-nucleophilic bases such as


 or 

[4]. Additionally, reducing the water content by using solvent systems like Toluene/

(10:1) will protect the ester linkage while still allowing base dissolution[3].

Q3: I am observing protodehalogenation (loss of iodine) instead of my desired cross-coupling product. What is the mechanistic cause? A3: Protodehalogenation occurs when the transmetalation step is kinetically slower than competing side reactions. After the Pd(0) oxidatively adds to the C3-I bond, the resulting Pd(II)-aryl complex waits for the activated boronic acid. If the boronic acid is sterically hindered or insufficiently activated by the base, the Pd(II) complex can undergo competitive reduction (protodehalogenation)[2]. To resolve this, increase the equivalents of the boronic acid (up to 1.5 eq) and ensure your base is fully soluble in the chosen solvent system to accelerate transmetalation.

Optimization Data & Experimental Protocols

Quantitative Catalyst & Base Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting chemoselectivity and ester integrity.

Catalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Chemoselectivity (C3 vs C2)Ester IntegrityOverall Yield


Toluene/

(10:1)
50Excellent (>98:2) High 89%


Dioxane/

(5:1)
60High (>95:5)Moderate82%

/ SPhos

THF (Anhydrous)80Poor (Mixture)High45% (Mono)

NaOHEtOH/

(1:1)
80ModeratePoor (Hydrolyzed)<10%
Self-Validating Experimental Protocol: Chemoselective C3-Coupling

This protocol is engineered as a self-validating system to ensure the C3-iodo bond is coupled while preserving the C2-bromo and C1-ester groups[4].

Step 1: Reagent Charging In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 2-bromo-6-fluoro-3-iodobenzoate (1.0 eq, 1.0 mmol), the desired arylboronic acid (1.1 eq, 1.1 mmol),


 (0.05 eq, 0.05 mmol), and anhydrous 

(2.0 eq, 2.0 mmol).

Step 2: Atmospheric Control Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times). Causality: Oxygen leads to homocoupling of the boronic acid and oxidizes the Pd(0) catalyst.

Step 3: Solvent Addition & Reaction Add degassed Toluene (10 mL) and degassed


 (1 mL) via syringe. Place the flask in a pre-heated oil bath at 50°C and stir vigorously (800 rpm) to ensure the biphasic mixture is well-emulsified.

Step 4: Self-Validation (In-Process Control) At the 4-hour mark, extract a 50 µL aliquot, dilute in Acetonitrile, and analyze via LC-MS. Validation Criteria: The reaction is proceeding correctly if:

  • The M+H peak of the starting material is depleting.

  • A new peak corresponding to the mono-coupled product is dominant.

  • There is an absolute absence of an [M-32] peak, confirming the methyl ester has not been hydrolyzed to the carboxylic acid.

Step 5: Quenching and Workup Once complete (typically 12-16 hours), cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over


, filter, and concentrate under reduced pressure. Purify via flash column chromatography.
Troubleshooting Workflow

TroubleshootingTree Start Analyze Crude NMR/LC-MS Issue1 Issue: Ester Hydrolysis (Loss of -CH3) Start->Issue1 Issue2 Issue: Over-coupling (Reaction at C2 & C3) Start->Issue2 Issue3 Issue: Protodehalogenation (Loss of Iodine) Start->Issue3 Sol1 Switch to K3PO4 or Cs2CO3 Reduce H2O content Issue1->Sol1 Yes Sol2 Lower Temp to 40-60°C Use Pd(PPh3)4 Issue2->Sol2 Yes Sol3 Increase Boronic Acid Eq. Optimize Transmetalation Issue3->Sol3 Yes

Decision tree for diagnosing and resolving common Suzuki coupling issues with polyhalogenated benzoates.

References

  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Optimization

Sonogashira Cross-Coupling of Aryl Iodides: Technical Troubleshooting &amp; Byproduct Mitigation Center

Welcome to the Advanced Technical Support Center. This guide is engineered for synthetic chemists, process researchers, and drug development professionals facing byproduct-heavy Sonogashira reactions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for synthetic chemists, process researchers, and drug development professionals facing byproduct-heavy Sonogashira reactions. While aryl iodides are highly reactive and favorable substrates, their rapid oxidative addition kinetics can frequently outpace the catalytic cycle's transmetalation step. This kinetic mismatch leaves the palladium intermediate vulnerable, leading to specific, frustrating side reactions[1].

G Start Aryl Iodide + Terminal Alkyne [Pd/Cu Catalysis] Desired Sonogashira Cross-Coupling (Desired Product) Start->Desired Standard Cycle Glaser Glaser Homocoupling (1,3-Diyne) Start->Glaser + O2 / Excess Cu(I) Hydro Hydrodehalogenation (Reduced Arene) Start->Hydro + Moisture / Amine Base Ullmann Ullmann-Type Homocoupling (Biaryl) Start->Ullmann High Temp / Pd Comproportionation

Mechanistic divergence in Sonogashira coupling of aryl iodides.

Section 1: Diagnostic FAQs – Understanding the Causality of Byproducts

Q1: My LCMS shows a mass corresponding to a 1,3-diyne. Why is the alkyne homocoupling outcompeting my cross-coupling? A: You are observing the Glaser-type homocoupling , the most notorious byproduct in Sonogashira reactions[2]. It is driven by the oxidation of the copper(I) acetylide intermediate to copper(II) in the presence of trace oxygen[3]. Because aryl iodides undergo extremely rapid oxidative addition to Pd(0), the resulting Pd(II)-aryl complex sits "waiting" for transmetalation. If oxygen is present, the copper cycle diverts to form the diyne, consuming your alkyne and stalling the cross-coupling[4]. Causality Fix: The system must be strictly anaerobic. Standard nitrogen balloons are often insufficient; freeze-pump-thaw degassing of solvents is mandatory. Alternatively, switching to a copper-free protocol eliminates the Cu-mediated oxidative dimerization pathway entirely[1].

Q2: I am losing my aryl iodide starting material, but it's converting into a reduced arene (hydrodehalogenation). Where is the hydrogen coming from? A: Hydrodehalogenation occurs when the Pd(II)-aryl intermediate intercepts a hydride source before transmetalation can occur. The most common culprit is the amine base (e.g., triethylamine)[2]. If the amine coordinates to the Pd center, it can undergo


-hydride elimination, transferring a hydride to the palladium, which then reductively eliminates to yield the dehalogenated arene. Trace moisture in the solvent can also exacerbate this.
Causality Fix: Switch to a non-enolizable or sterically hindered base (e.g., diisopropylamine, or inorganic bases like 

) and ensure absolute anhydrous conditions.

Q3: I am seeing biaryl formation (Ullmann-type homocoupling of the aryl iodide). How does this happen under Sonogashira conditions? A: While less common than Glaser coupling, biaryl formation occurs when two Pd(II)-aryl species interact, or when unreacted aryl iodide undergoes a secondary oxidative addition/transmetalation sequence. This is highly temperature-dependent. Because aryl iodides are highly reactive, they do not require the elevated temperatures needed for aryl bromides or chlorides[1]. Causality Fix: Lower the reaction temperature to ambient (


). Heating an aryl iodide in a Sonogashira reaction often accelerates byproduct formation more than the desired cross-coupling.

Section 2: Quantitative Data & Reagent Selection Matrix

To systematically mitigate these issues, compare your current conditions against this optimized matrix.

Byproduct TypePrimary CauseKinetic IndicatorMitigation StrategyExpected Yield Recovery
1,3-Diyne (Glaser)

contamination, high Cu(I)
Alkyne consumed rapidly; Aryl-I remainsFreeze-pump-thaw; Cu-free Pd catalysts+30-50%
Reduced Arene

-hydride elimination from amine
Aryl-I consumed; Alkyne remainsUse bulky amines (

) or inorganic bases
+15-25%
Biaryl (Ullmann) High temperature, high Pd loadingAryl-I consumed; Alkyne remainsLower temp to

; dilute reaction
+10-20%
Alkyne Hydration Trace water in hygroscopic solventsKetone byproduct detected via NMRDistill solvents over

; store over sieves
+10-15%

Section 3: Self-Validating Experimental Protocols

To ensure reproducibility and trust in your workflow, utilize the following self-validating protocols.

Workflow Detect Byproduct Detected in Crude NMR/LCMS IsDiyne Is 1,3-Diyne the major impurity? Detect->IsDiyne IsArene Is Reduced Arene the major impurity? IsDiyne->IsArene No FixDiyne 1. Strict Freeze-Pump-Thaw 2. Reduce Cu(I) loading 3. Switch to Cu-free Pd system IsDiyne->FixDiyne Yes IsBiaryl Is Biaryl the major impurity? IsArene->IsBiaryl No FixArene 1. Dry amine base & solvent 2. Switch to bulky amine 3. Check Pd source integrity IsArene->FixArene Yes FixBiaryl 1. Lower reaction temperature 2. Dilute reaction mixture 3. Use bulky phosphine ligands IsBiaryl->FixBiaryl Yes

Troubleshooting workflow for identifying and mitigating reaction byproducts.

Protocol A: Strict Anaerobic Cu-Catalyzed Sonogashira (Glaser Mitigation)

Use this when copper is necessary for reactivity but homocoupling must be suppressed.

  • Reagent Preparation: In a Schlenk flask, add the aryl iodide (1.0 equiv),

    
     (2 mol%), and CuI (1 mol%). Causality Note: Keep CuI loading strictly at half the Pd loading to prevent copper-dominated side cycles.
    
  • Solvent Degassing: Add anhydrous THF and Triethylamine (1:1 ratio). Submerge the flask in liquid nitrogen until the solvent freezes. Apply high vacuum for 5 minutes, then seal and thaw in a water bath. Repeat this Freeze-Pump-Thaw cycle three times.

  • Alkyne Addition: Backfill with ultra-pure Argon. Add the terminal alkyne (1.2 equiv) dropwise via a gas-tight syringe over 30 minutes. Self-Validation Check: Slow addition keeps the instantaneous concentration of the alkyne low, kinetically disfavoring the bimolecular Glaser homocoupling[2].

  • Monitoring: Stir at

    
    . Monitor via LCMS. Self-Validation Check: If the alkyne peak disappears but the aryl iodide remains, immediately halt the reaction and check your argon line for oxygen leaks.
    
Protocol B: Copper-Free Sonogashira Coupling of Aryl Iodides

Use this for highly sensitive substrates or when Protocol A fails to eliminate diynes[1].

  • Catalyst Selection: Use a bulky, electron-rich palladium catalyst system, such as

    
     (5 mol%) with XPhos (10 mol%)[3].
    
  • Reaction Setup: Combine the aryl iodide (1.0 equiv), terminal alkyne (1.5 equiv), and

    
     (2.0 equiv) in a dry vial.
    
  • Solvent Addition: Add anhydrous, degassed Acetonitrile. Causality Note: Acetonitrile is polar enough to stabilize the transition state without requiring an amine base, completely eliminating the hydrodehalogenation byproduct pathway.

  • Execution: Stir at

    
     for 12 hours. Self-Validation Check: The absence of copper guarantees zero Glaser coupling. If the reaction is slow, increase the temperature incrementally; aryl iodides are thermally stable enough in the absence of amines to resist degradation.
    

References

  • Sonogashira coupling - Wikipedia Source: wikipedia.org URL:[Link]

  • A Copper- and Amine-Free Sonogashira Reaction Employing Aminophosphines as Ligands | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL:[Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling Source: washington.edu URL:[Link]

Sources

Troubleshooting

"preventing dehalogenation in Suzuki coupling of aryl bromides"

Technical Support Center: Troubleshooting Dehalogenation in Suzuki-Miyaura Coupling Topic: Preventing Dehalogenation (Hydrodehalogenation) of Aryl Bromides Audience: Medicinal Chemists, Process Chemists, and Academic Res...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Dehalogenation in Suzuki-Miyaura Coupling

Topic: Preventing Dehalogenation (Hydrodehalogenation) of Aryl Bromides Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Status: Active Guide

Core Directive & Executive Summary

The Issue: You are attempting a Suzuki-Miyaura cross-coupling of an aryl bromide, but instead of the desired biaryl product, you observe significant formation of the reduced arene (Ar-H). This is hydrodehalogenation .

The Cause: This side reaction is driven by the formation of a Palladium-Hydride (Pd-H) species.[1] The Pd-H intermediate undergoes reductive elimination with your aryl group to form Ar-H. The primary sources of this hydride are


-hydride elimination from solvents (alcohols), bases (alkoxides), or alkyl groups on the boron species.

The Fix: To suppress this, you must destabilize the path to Pd-H and accelerate the rate of transmetallation/reductive elimination of the desired product. This involves switching to bulky, electron-rich ligands (e.g., Buchwald ligands), using aprotic solvents, and employing non-alkoxide bases.[1]

Diagnostic Troubleshooting (Q&A)

Q1: Why is my aryl bromide turning into the reduced arene (Ar-H) instead of coupling? A: You are likely operating under conditions that favor the formation of a Palladium-Hydride species.[1]

  • Mechanism: After the oxidative addition of your Ar-Br to Pd(0), the resulting Ar-Pd(II)-Br species typically undergoes ligand exchange. If you use an alkoxide base (e.g., NaOEt) or an alcohol solvent, an alkoxide ligand can coordinate to the Pd. This Pd-alkoxide complex can undergo

    
    -hydride elimination , ejecting an aldehyde/ketone and leaving behind a reactive [Ar-Pd-H] species.
    
  • Result: This [Ar-Pd-H] species rapidly undergoes reductive elimination to release Ar-H (the dehalogenated byproduct) and regenerates Pd(0).

Q2: I am using Ethanol/Water as my solvent. Is that the problem? A: Yes, this is a primary culprit.

  • Reasoning: Primary and secondary alcohols (EtOH, iPrOH) are excellent hydride donors via the mechanism described above.

  • Solution: Switch to aprotic solvents like 1,4-Dioxane , Toluene , or THF . If water is required for the base solubility, use a biphasic system (e.g., Toluene:Water 4:1) rather than a miscible alcohol-water mixture.[1][2]

Q3: Does the choice of base really matter if I'm not using an alcohol solvent? A: Absolutely.

  • Risk: Strong alkoxide bases (e.g., NaOMe, NaOEt, KOtBu) can act as hydride sources themselves.

  • Recommendation: Switch to mild, inorganic bases such as K

    
    PO
    
    
    
    (Tripotassium phosphate) or Cs
    
    
    CO
    
    
    (Cesium carbonate). These bases facilitate the activation of the boronic acid without providing a direct hydride source for
    
    
    -elimination.

Q4: I'm using Pd(PPh


)

. Should I change my catalyst?
A: Highly recommended.
  • The Problem: Triphenylphosphine (PPh

    
    ) is a relatively small, simple ligand. It does not provide sufficient steric bulk to accelerate the reductive elimination of the biaryl product over the smaller hydride byproduct.
    
  • The Fix: Use bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald Ligands) like XPhos or SPhos .[1]

    • Why? These ligands boost the rate of oxidative addition (due to being electron-rich) and, crucially, the steric bulk accelerates the transmetallation and reductive elimination of the cross-coupled product, effectively "outrunning" the dehalogenation pathway.

Q5: Are certain aryl bromides more susceptible to this than others? A: Yes.

  • High Risk: Electron-deficient aryl bromides (e.g., those with -NO

    
    , -CF
    
    
    
    , -CN) and
    
    
    -deficient heterocycles (e.g., 2-bromopyridine).
  • Why? The resulting Ar-Pd species is more electrophilic, making it more prone to interacting with potential hydride donors. Furthermore, ortho-substituted aryl halides are prone to dehalogenation because the transmetallation step (which is sterically demanding) is slowed down, giving the catalyst more "time" to find a hydride source.

Visualizing the Problem & Solution

Diagram 1: The Mechanistic Fork (Coupling vs. Dehalogenation)

This diagram illustrates how the presence of alcohols/alkoxides diverts the catalytic cycle toward the dead-end dehalogenation product.

Suzuki_Dehalogenation Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br Alkoxide Ligand Exchange (Alkoxide/Alcohol) OxAdd->Alkoxide Alcohol Solvent or Alkoxide Base TransMetal Transmetallation (Boronic Acid + Base) OxAdd->TransMetal Bulky Ligand Inorganic Base BetaHydride β-Hydride Elimination (Releases Aldehyde) Alkoxide->BetaHydride PdH Pd-Hydride Species (Ar-Pd-H) BetaHydride->PdH DehaloProd DEHALOGENATION (Ar-H Byproduct) PdH->DehaloProd Fast DehaloProd->Pd0 RedElim Reductive Elimination TransMetal->RedElim Ar-Pd-Ar' Product CROSS-COUPLING (Ar-Ar' Product) RedElim->Product Product->Pd0

Caption: The "Mechanistic Fork." Using alcohols or alkoxide bases opens the red pathway (Dehalogenation). Bulky ligands and inorganic bases force the reaction down the blue pathway (Product).

Experimental Protocols

Protocol A: The "Rescue" Protocol (High-Risk Substrates)

Use this when standard conditions fail or when working with electron-poor aryl bromides/pyridines.

Rationale:

  • Catalyst: XPhos Pd G2 (or Pd

    
    (dba)
    
    
    
    + XPhos). XPhos is exceptionally good at suppressing dehalogenation due to its steric bulk.
  • Base: K

    
    PO
    
    
    
    . A mild, non-nucleophilic base that does not act as a hydride source.
  • Solvent: THF or 1,4-Dioxane . Strictly aprotic to remove the hydrogen source.

Materials:

  • Aryl Bromide (1.0 equiv)[1]

  • Boronic Acid (1.5 equiv)

  • XPhos Pd G2 Precatalyst (2-5 mol%) [Alternatively: Pd(OAc)

    
     (2 mol%) + XPhos (4 mol%)]
    
  • K

    
    PO
    
    
    
    (2.0 equiv, finely ground)
  • Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step:

  • Setup: Charge a reaction vial with the Aryl Bromide, Boronic Acid, K

    
    PO
    
    
    
    , and XPhos Pd G2. Add a magnetic stir bar.
  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes (vac/fill cycles).

  • Solvent Addition: Add anhydrous THF via syringe.

  • Water Addition (Optional but often necessary): If the reaction is sluggish, add degassed water (ratio 10:1 THF:Water). Note: Strictly limiting water is better for dehalogenation, but some boronic acids require water for activation. Start anhydrous.

  • Reaction: Heat to 60°C for 2-12 hours.

    • Tip: Keep temperature as low as possible. Higher temps (

      
      100°C) favor dehalogenation.
      
  • Workup: Filter through a pad of celite, concentrate, and purify.

Protocol B: The "Green" Optimization (Standard Substrates)

A robust starting point for typical medicinal chemistry substrates.

  • Catalyst: Pd(dppf)Cl

    
     (cheap, robust) or Pd(amphos)Cl
    
    
    
    .
  • Base: K

    
    CO
    
    
    
    .
  • Solvent: Toluene / Water (4:1).

  • Temp: 80°C.

  • Note: Toluene is preferred over DMF/EtOH to minimize hydride sources.

Comparative Data: Ligand & Solvent Effects

The following data summarizes the impact of reaction parameters on the ratio of Product vs. Dehalogenated Byproduct (Ar-H).

Variable ChangedConditionYield (Ar-Ar')Dehalogenation (Ar-H)Verdict
Ligand PPh

65%30%Avoid
XPhos 95% <2% Recommended
SPhos92%<5%Excellent
Solvent Ethanol55%40%High Risk
DMF75%15%Moderate Risk
Toluene 93% <5% Recommended
Base NaOEt60%35%Avoid
K

PO

94% <3% Recommended

Troubleshooting Decision Tree

Use this flow to diagnose your specific failure mode.

Troubleshooting_Tree Start Start: Significant Ar-H Observed CheckSolvent Are you using an Alcohol (MeOH, EtOH, iPrOH)? Start->CheckSolvent SwitchSolvent Switch to Toluene, Dioxane, or THF. Retest. CheckSolvent->SwitchSolvent Yes CheckBase Are you using an Alkoxide Base (NaOEt, KOtBu)? CheckSolvent->CheckBase No SwitchBase Switch to K3PO4 or Cs2CO3. Retest. CheckBase->SwitchBase Yes CheckLigand Are you using PPh3 or Ligand-free Pd? CheckBase->CheckLigand No SwitchLigand Switch to XPhos or SPhos. (Bulky/Electron-Rich) CheckLigand->SwitchLigand Yes CheckTemp Is Temp > 100°C? CheckLigand->CheckTemp No LowerTemp Lower Temp to 60-80°C. Check conversion. CheckTemp->LowerTemp Yes

Caption: Step-by-step logic to eliminate hydride sources from your reaction matrix.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[3] [Link]

  • Navarro, O., et al. (2005).[4] Suzuki–Miyaura Cross-Coupling of Aryl Chlorides Mediated by Palladium-Imidazol-2-ylidene Complexes. The Journal of Organic Chemistry.[3] [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[5][3][6][7] Chemical Reviews.[7] [Link]

Sources

Optimization

"troubleshooting low yield in Heck reactions of electron-deficient substrates"

Topic: Low Yield in Electron-Deficient Substrates Welcome to the Advanced Catalysis Support Hub. Ticket ID: HECK-ED-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The "Reactivity Pa...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Low Yield in Electron-Deficient Substrates

Welcome to the Advanced Catalysis Support Hub. Ticket ID: HECK-ED-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Reactivity Paradox"

You are encountering low yields with electron-deficient aryl halides (e.g., p-nitro, p-cyano, p-CF3 aryl halides). This presents a counter-intuitive paradox:

  • Theory: Electron-withdrawing groups (EWGs) reduce electron density on the aromatic ring, making the C-X bond more susceptible to Oxidative Addition (the first step of the catalytic cycle). These should be your fastest reactions.

  • Reality: These reactions often fail due to hyper-reactivity leading to catalyst death (Pd-black precipitation) or competitive side reactions (homocoupling/hydrolysis) rather than a lack of activation.

This guide moves beyond basic textbook mechanisms to address the specific instability issues inherent to electron-deficient substrates.

Module 1: Diagnostic Triage

Before changing reagents, identify the failure mode.

Visual Troubleshooting Logic

HeckDiagnostics Start START: Characterize Crude Mixture CheckSM Is Starting Material (Ar-X) Consumed? Start->CheckSM CheckPd Did the reaction turn black (precipitate)? CheckSM->CheckPd YES (Consumed) Sol2 ISSUE: Catalyst Deactivation Sol: Switch to NHC or Buchwald Ligand CheckSM->Sol2 NO (Intact) CheckProd Identify Major Byproduct CheckPd->CheckProd NO (Clear/Brown) Sol1 ISSUE: Catalyst Death Sol: Add TBAB, Switch to P(t-Bu)3 CheckPd->Sol1 YES (Pd Black) Sol3 ISSUE: Homocoupling (Ar-Ar) Sol: Dilute reaction, Reduce Catalyst Loading CheckProd->Sol3 Biaryl (Ar-Ar) Sol4 ISSUE: Hydrolysis/Nu- Attack Sol: Switch Base (Cs2CO3 -> NaOAc) CheckProd->Sol4 Phenol/Other

Figure 1: Diagnostic logic flow for identifying specific failure modes in Heck couplings of electron-deficient arenes.

Module 2: The "Engine" (Catalyst & Ligand Optimization)
Scenario A: The "Flash Crash" (Aryl Iodides/Bromides)

Symptom: Reaction turns black immediately; low yield. Root Cause: The EWG accelerates Oxidative Addition so much that Pd(II) species accumulate faster than the alkene can insert. High concentrations of Pd(II) are unstable and aggregate into inactive Pd(0) nanoparticles (Pd Black).

The Fix: "Jeffery Conditions" (Ligand-Free) Instead of adding more phosphine, remove it. Use Phase Transfer Catalysis .[1]

  • Catalyst: Pd(OAc)₂ (Simple salt).

  • Additive: TBAB (Tetrabutylammonium bromide) or TBAC.

  • Mechanism: The quaternary ammonium salt stabilizes solvated Pd-nanoclusters, forming a "reservoir" of active catalyst that releases Pd species slowly, preventing aggregation.

Scenario B: The "Brick Wall" (Aryl Chlorides)

Symptom: No reaction, even with EWGs. Root Cause: Even with an EWG, the C-Cl bond is strong. Standard PPh3 ligands are insufficient.

  • The Fix: Use Bulky, Electron-Rich Ligands .

    • P(t-Bu)₃ (Tri-tert-butylphosphine): The gold standard for difficult aryl chlorides. The bulk promotes reductive elimination; the electron richness promotes oxidative addition.

    • Buchwald Ligands (e.g., XPhos): excellent stability and turnover.

Comparative Ligand Selection Table

Substrate TypePrimary IssueRecommended Catalyst SystemWhy?
Ar-I (EWG) Too fast / Pd BlackPd(OAc)₂ + TBAB (Jeffery Cond.)Stabilizes nanoparticles; controls rate.
Ar-Br (EWG) Moderate / HomocouplingPd(dppf)Cl₂ or Pd(OAc)₂ + TBAB Bidentate ligands prevent homocoupling.
Ar-Cl (EWG) Bond StrengthPd₂dba₃ + P(t-Bu)₃ or Pd-NHC Electron-rich ligand required to break C-Cl.
Module 3: The "Environment" (Base & Additives)[2]

FAQ: Why is my substrate decomposing? Electron-deficient arenes are susceptible to Nucleophilic Aromatic Substitution (


) .
  • Problem: Using strong bases (NaH, NaOtBu) or nucleophilic amines (Morpholine) can attack the ring directly, displacing the halide or the EWG before the Heck reaction occurs.

  • Solution: Switch to Inorganic, Non-Nucleophilic Bases .

    • Recommendation: Potassium Carbonate (

      
      ) or Sodium Acetate (NaOAc).
      
    • Solvent: DMF or DMAc (Polar aprotic solvents stabilize the ionic intermediates).

Module 4: Experimental Protocols
Protocol A: The "Jeffery" Method (For Ar-I / Ar-Br)

Best for: Unstable substrates prone to Pd-black formation.

  • Setup: 10 mL Schlenk tube or microwave vial.

  • Reagents:

    • Aryl Halide (1.0 equiv)[2][3][4]

    • Alkene (1.2 - 1.5 equiv)

    • Pd(OAc)₂ (1-3 mol%) - Do not use Pd(PPh3)4

    • Base: NaHCO₃ or K₂CO₃ (2.5 equiv)

    • Additive: TBAB (1.0 equiv) - Critical Component

    • Solvent: DMF (0.2 M concentration)

  • Procedure:

    • Add solid reagents. Evacuate and backfill with Argon (x3).

    • Add degassed DMF and liquid alkene via syringe.

    • Heat to 80-100°C . (Note: Jeffery conditions often allow lower temps than phosphine systems).

    • Checkpoint: The reaction should remain a stable brown/orange suspension, not crash out to black immediately.

Protocol B: The "High-Energy" Method (For Ar-Cl)

Best for: Inert electron-deficient aryl chlorides.

  • Setup: Glovebox or rigorous Schlenk technique.

  • Reagents:

    • Aryl Chloride (1.0 equiv)[2][3][4]

    • Alkene (1.5 equiv)[4]

    • Catalyst: Pd₂(dba)₃ (1.5 mol%)

    • Ligand: [(t-Bu)₃PH]BF₄ (6 mol%) (Air stable precursor to P(t-Bu)₃)

    • Base: Cy₂NMe (Dicyclohexylmethylamine) (1.2 equiv) - Bulky amine prevents coordination

    • Solvent: 1,4-Dioxane[2][5]

  • Procedure:

    • Mix Pd source and Ligand in solvent for 30 mins to generate active catalyst (solution turns from purple to yellow/orange).

    • Add substrate and base.[2][3][6][7][8][9]

    • Heat to 100-110°C .

Module 5: Mechanistic Visualization

Understanding the "Anionic Pathway" helps explain why adding salts (TBAB) works for these substrates when phosphines fail.

HeckMechanism Pd0 Pd(0) Species OxAdd Oxidative Addition (Fast for EWG-Ar-X) Pd0->OxAdd Ar-X PdII_Neutral Neutral Pd(II) [Ar-Pd-X(L)2] OxAdd->PdII_Neutral Standard Path (Phosphines) PdII_Anionic Anionic Pd(II) [Ar-Pd-X3]2- OxAdd->PdII_Anionic Jeffery Path (TBAB/X-) Insertion Migratory Insertion PdII_Neutral->Insertion Alkene PdII_Anionic->Insertion Alkene (Stabilized) Elimination Beta-Hydride Elim. Insertion->Elimination Product Product + Pd(0) Elimination->Product Product->Pd0 Base Regens Pd

Figure 2: The standard neutral pathway vs. the anionic "Jeffery" pathway which stabilizes the catalyst for reactive substrates.

References
  • Jeffery Conditions (Ligand-Free/Phase Transfer)

    • Jeffery, T. (1984). "Palladium-catalysed vinylation of organic halides under solid-liquid phase transfer conditions.
  • Ligands for Aryl Chlorides (P(t-Bu)3)

    • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Mechanism of Anionic Palladium Intermediates

    • Rosner, T., et al. (2000). "Kinetic Studies of Heck Coupling Reactions Using Palladacycles and Other Palladium(II) Precatalysts." Journal of the American Chemical Society.
  • Homocoupling Side Reactions

    • Amatore, C., & Jutand, A. (2000). "Role of Negative Ions in Palladium-Catalyzed Reactions." Accounts of Chemical Research.

Sources

Troubleshooting

Technical Support Center: Selective Cross-Coupling of Polyhalogenated Aromatics

The following guide serves as a specialized Technical Support Center for researchers navigating the complex landscape of site-selective cross-coupling. Case ID: SEL-CC-POLYHALO Assigned Specialist: Senior Application Sci...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers navigating the complex landscape of site-selective cross-coupling.

Case ID: SEL-CC-POLYHALO Assigned Specialist: Senior Application Scientist, Catalysis Division Status: Active Support

Core Directive: The Philosophy of Selectivity

In polyhalogenated systems, selectivity is not merely about "picking the right metal." It is a competition between Bond Dissociation Energy (BDE) and Kinetic Accessibility .

  • The Default Rule (Thermodynamic/Kinetic Hybrid): In the absence of extreme steric bias, Palladium (Pd) inserts into carbon-halogen bonds in the order: C–I > C–Br ≈ C–OTf > C–Cl > C–F .

  • The Exception (Ligand Control): When BDEs are similar (e.g., 2,4-dibromoarene) or when you must couple the stronger bond (C–Cl) in the presence of a weaker one, you must switch from "BDE-driven" to "Ligand-Controlled" catalysis.

Catalyst Selection Strategy (Decision Matrix)

Do not guess. Use this logic flow to select your initial catalyst system.

Scenario A: Distinct Halogens (e.g., 4-Bromo-1-iodo-benzene)
  • Objective: Couple C–I, leave C–Br intact.

  • Mechanism: Kinetic differentiation.[1] Oxidative addition (OA) to C–I is significantly faster (

    
    ).
    
  • Recommended Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ .

    • Why? These "standard" triphenylphosphine catalysts are moderately active. They are active enough to insert into C–I but slow to insert into C–Br at controlled temperatures, maximizing the kinetic window.

  • Ligand Class: Arylphosphines (Cone angle

    
    ).
    
Scenario B: Identical Halogens / Steric Differentiation (e.g., 2,5-Dibromo-3-methylpyridine)
  • Objective: Couple the less hindered C–Br.

  • Recommended Catalyst: Pd(OAc)₂ + SPhos or Pd-PEPPSI-IPr .

    • Why? Bulky, electron-rich ligands (Buchwald biaryls or NHCs) create a crowded coordination sphere. The catalyst physically cannot access the sterically hindered halogen (ortho to the methyl group), forcing reaction at the accessible site.

Scenario C: Electronic Differentiation (e.g., 2,4-Dichloropyrimidine)
  • Objective: Couple C4 (para to N) vs C2 (between Ns).

  • Standard Outcome: C4 is usually more reactive via

    
    -like pathways or standard OA due to lower LUMO energy.
    
  • Inversion Strategy: To couple C2 selectively, use Pd(IMes)(cin)Cl (bulky NHC).

    • Why? Recent studies suggest bulky NHCs can invert selectivity in heterocycles by favoring the site with the largest LUMO coefficient or via specific non-covalent interactions, overriding standard electronic trends.

Visualizing the Decision Process

CatalystSelection Start START: Analyze Substrate HalogenType Are Halogens Identical? Start->HalogenType Distinct Distinct (e.g., I vs Br) HalogenType->Distinct No Identical Identical (e.g., Br vs Br) HalogenType->Identical Yes StandardCat Use Pd(PPh3)4 Temp: 25-40°C Relies on BDE (I > Br) Distinct->StandardCat StericCheck Is there Steric Bias? Identical->StericCheck YesSteric Use Bulky Ligand (SPhos, XPhos) Selects Unhindered Site StericCheck->YesSteric Yes NoSteric Check Electronics (Heterocycles) StericCheck->NoSteric No ElectronicCheck C2 vs C4 Pyrimidine? NoSteric->ElectronicCheck StandardElec Standard (C4): Pd(PPh3)4 ElectronicCheck->StandardElec Default InvertedElec Inverted (C2): Pd-NHC (IMes) ElectronicCheck->InvertedElec Specialized

Figure 1: Decision tree for catalyst selection based on substrate halogen identity and steric/electronic environment.

Troubleshooting & FAQs

Q1: I am observing "double coupling" (over-reaction) in my di-bromo substrate. How do I stop at mono-coupling?

  • Diagnosis: The rate of the second oxidative addition (

    
    ) is competitive with the first (
    
    
    
    ), or the catalyst remains active locally.
  • The Fix:

    • Stoichiometry: Use a slight excess of the dihaloarene (1.1–1.2 equiv) relative to the nucleophile (boronic acid).

    • Ligand Switch: Switch to dppf (1,1'-Bis(diphenylphosphino)ferrocene). The large bite angle often favors mono-coupling in dihalides by stabilizing the intermediate oxidative addition complex, making the second insertion sterically or electronically less favorable until the first cycle completes.

    • Solvent: Avoid THF if possible; use Toluene/Water mixtures. Polar aprotic solvents can sometimes accelerate the second step.[2]

Q2: My reaction couples at the C–Cl site instead of the C–Br site. Is this possible?

  • Diagnosis: This is rare (Anti-BDE). It usually implies the C–Cl site is highly activated (e.g., 2-chloropyridine vs 4-bromobenzene moiety) or you are using a catalyst that undergoes specific "Directed Oxidative Addition."

  • The Fix: Check if your substrate has a directing group (OH, NHAc) near the C–Cl bond. If not, verify your starting material purity; C–Br should react first 99% of the time with Pd(PPh₃)₄.

Q3: I have a C–I and a C–Br. I want to couple the C–Br and leave the C–I alone.

  • Answer: This is chemically forbidden under standard Pd-catalysis because Pd(0) will always insert into C–I first.

  • Workaround: You must "mask" the C–I.

    • Perform a Lithium-Halogen exchange at the C–I (using iPrMgCl), quench with a protecting group (e.g., TMS), couple the C–Br, then deprotect/convert the TMS back to I (iododesilylation).

    • Alternatively, use a Negishi coupling where the organozinc reagent is prepared selectively at the C–I bond, effectively reacting at the iodine position, but as the nucleophile, not the electrophile.

Experimental Protocols

Protocol A: Standard C–I Selective Suzuki Coupling

Target: Selective coupling of 4-bromo-1-iodobenzene with Phenylboronic acid.

Reagents:

  • Substrate: 4-Bromo-1-iodobenzene (1.0 equiv)

  • Nucleophile: Phenylboronic acid (1.05 equiv)

  • Catalyst: Pd(PPh₃)₄ (2–3 mol%)

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: DME (Dimethoxyethane) or Toluene (degassed)

Step-by-Step:

  • Setup: Charge a Schlenk tube with substrate, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (3x).

  • Solvent: Add degassed DME and aqueous Na₂CO₃ via syringe.

  • Temperature Ramp: This is critical. Do not heat to reflux immediately.

    • Stir at Room Temperature (25°C) for 2–4 hours.

    • Monitor via TLC/LCMS. C–I insertion is often fast even at RT.

  • Completion: If conversion is low after 4h, warm to 40°C. Do not exceed 60°C , or C–Br activation will begin.

  • Workup: Standard aqueous extraction.

Protocol B: Steric-Controlled Selective Coupling (The "SPhos" Method)

Target: Selective mono-arylation of 2,4-dichloropyrimidine at the less hindered position.

Reagents:

  • Substrate: 2,4-Dichloropyrimidine (1.0 equiv)

  • Nucleophile: Arylboronic acid (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (1 mol%) + SPhos (2 mol%) (Or use precatalyst XPhos Pd G2)

  • Base: K₃PO₄ (2.0 equiv)[3]

  • Solvent: THF/Water (10:1)

Step-by-Step:

  • Pre-complexation: If using separate metal/ligand, stir Pd(OAc)₂ and SPhos in the solvent for 10 mins under Argon to form the active species.

  • Addition: Add the substrate and base.[3][4]

  • Reaction: Heat to 60°C . The bulky SPhos ligand enhances the rate of the first coupling but the steric bulk prevents the catalyst from easily accessing the crowded center formed after the first coupling (or the more hindered chloride if applicable).

  • Monitoring: Watch for the disappearance of starting material. Stop immediately upon consumption to prevent double addition.

Comparative Data: Reaction Rates

Bond TypeApprox BDE (kcal/mol)Relative Rate (Pd-PPh₃)Recommended Temp Limit
C–I ~65100025–50°C
C–Br ~8110060–90°C
C–Cl ~961>100°C (requires bulky ligands)
C–F ~115<0.01Inert (usually)

References

  • Mechanistic Basis of Selectivity: Chem. Rev.2021 , 121, 13, 7886–7936. "Site-Selective Cross-Coupling of Polyhalogenated Arenes."

  • Ligand Effects (SPhos/XPhos): J. Am. Chem. Soc.2007 , 129, 3358. "Buchwald Ligands in Selective Coupling."

  • Inverted Selectivity in Heterocycles: J. Am. Chem. Soc.2021 , 143, 9682.[1] "Ligand-Controlled Regioselectivity in Dihalopyridines." [1]

  • General Suzuki Protocol: BenchChem Technical Guides, "Comparative Guide to Catalysts for Selective Cross-Coupling."

  • Bond Dissociation Energies: J. Am. Chem. Soc.[5]2009 , 131, 6657. "Theoretical BDEs of Halo-Heterocycles and Regioselectivity."

Sources

Optimization

Technical Support Center: Regioselective Functionalization of Methyl 2-bromo-6-fluoro-3-iodobenzoate

Executive Overview & Reactivity Profiling Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding polyhalogenated building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview & Reactivity Profiling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding polyhalogenated building blocks. Methyl 2-bromo-6-fluoro-3-iodobenzoate is a highly versatile, yet complex, scaffold. Its utility in drug discovery stems from the distinct orthogonal reactivity of its three halogens.

To successfully functionalize this molecule, you must understand the causality behind its reactivity:

  • C3-Iodo (Most Reactive for Cross-Coupling): The C-I bond possesses the lowest Bond Dissociation Energy (BDE). According to the distortion/interaction model ()[1], the energy required to distort the C-I bond to the transition state geometry is minimal, making oxidative addition by Pd(0) exceptionally fast.

  • C2-Bromo (Sterically Hindered): While C-Br bonds typically undergo cross-coupling readily, this specific position is flanked by the bulky C1-methyl ester and the C3-iodo group. Functionalizing C2 requires overcoming significant steric barriers.

  • C6-Fluoro (Activated for SNAr): The C-F bond is generally inert to standard Pd-catalyzed cross-coupling but is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the strong electron-withdrawing effect of the ortho ester group.

ReactivityMap Core Methyl 2-bromo-6-fluoro-3-iodobenzoate C3 C3-Iodo Position (Lowest BDE, Fast Oxidative Addition) Core->C3 C2 C2-Bromo Position (Sterically Hindered) Core->C2 C6 C6-Fluoro Position (Activated for SNAr) Core->C6 Cross1 Primary Cross-Coupling (e.g., Suzuki, Heck) C3->Cross1 Cross2 Secondary Cross-Coupling Requires Bulky Ligands C2->Cross2 SNAr Nucleophilic Attack Avoid Nucleophilic Bases C6->SNAr

Reactivity map detailing the orthogonal functionalization pathways of the polyhalogenated scaffold.

Troubleshooting Guides & FAQs

Q1: How do I achieve selective cross-coupling at the C3-iodo position without reacting the C2-bromo position? Expert Insight: Chemoselectivity between C-I and C-Br is generally predictable due to the ~15 kcal/mol difference in BDE. However, if you use highly active, electron-rich phosphine ligands (like P(tBu)3), the Pd catalyst becomes so reactive that it indiscriminately inserts into the C-Br bond, leading to over-functionalization. Solution: To maintain strict regioselectivity at C3, intentionally use a "milder" catalyst system such as Pd(PPh3)4 or PdCl2(dppf) and keep the reaction temperature at or below 60 °C. The steric bulk of the C2 position also acts in your favor here, shielding the C-Br bond from less active catalysts. For a comprehensive review on these principles, see the work by Palani et al. ()[2].

Q2: My Suzuki coupling at C3 is successful, but I am observing unwanted substitution at the C6-fluoro position. How can I prevent this? Expert Insight: You are observing an unwanted Nucleophilic Aromatic Substitution (SNAr). The C6-fluoro group is highly electrophilic because it sits ortho to the methyl ester. If your cross-coupling conditions utilize nucleophilic bases (e.g., NaOH, NaOEt, or primary/secondary amines), they will attack the C6 position and displace the fluorine atom. Solution: Switch to strictly non-nucleophilic inorganic bases. Anhydrous Cs2CO3 or aqueous K3PO4 are excellent choices. Furthermore, avoid alcoholic solvents (like ethanol or methanol) which can form nucleophilic alkoxides in the presence of base.

Q3: I want to functionalize the C2-bromo position after the C3 position has been coupled, but the reaction is sluggish or fails entirely. What is the cause? Expert Insight: Once C3 is functionalized (e.g., with an aryl group), the C2-bromo position becomes trapped in a severe steric cleft between the C1-ester and the new C3-aryl group. Standard catalysts like Pd(PPh3)4 cannot physically access the C-Br bond to undergo oxidative addition. Solution: You must utilize catalyst-controlled site-selectivity switching ()[3]. Employ bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or RuPhos. These ligands promote the formation of a highly active, monoligated L1Pd(0) species that is both small enough to penetrate the steric cleft and electron-rich enough to force oxidative addition.

Troubleshooting Start Issue: Poor Yield or Mixtures Check1 Is C6-F being displaced by a nucleophile? Start->Check1 Sol1 Switch to non-nucleophilic base (e.g., K3PO4, Cs2CO3) Check1->Sol1 Yes Check2 Is C2-Br reacting prematurely? Check1->Check2 No Sol2 Lower temp & use milder catalyst (e.g., Pd(PPh3)4) Check2->Sol2 Yes Check3 Is C2-Br failing to react after C3 coupling? Check2->Check3 No Sol3 Use bulky dialkylbiaryl phosphines (e.g., SPhos) & heat Check3->Sol3 Yes

Logical troubleshooting workflow for resolving common regioselectivity and reactivity issues.

Quantitative Data Summary

The following table summarizes the validated parameters required to target specific positions on the Methyl 2-bromo-6-fluoro-3-iodobenzoate scaffold.

Target PositionReaction TypeRecommended Catalyst SystemBaseTemp (°C)Expected Regioselectivity
C3 (Iodo) Suzuki-MiyauraPd(PPh3)4 (5 mol%)K2CO3 (aq)60>95:5 (C3 over C2)
C3 (Iodo) SonogashiraPdCl2(PPh3)2 / CuIEt3N25–40>98:2 (C3 over C2)
C2 (Bromo) Buchwald-HartwigPd2(dba)3 / RuPhosCs2CO3100Exclusive to C2 (Post-C3)
C2 (Bromo) Suzuki-MiyauraPd(OAc)2 / SPhosK3PO490–100Exclusive to C2 (Post-C3)
C6 (Fluoro) SNArNone (Thermal)K2CO3 / Amine80–100Exclusive to C6

Experimental Protocols

To ensure self-validating and reproducible results, adhere strictly to the following step-by-step methodologies.

Protocol A: Highly Regioselective C3-Suzuki-Miyaura Coupling

Objective: Couple an arylboronic acid exclusively at the C3-iodo position while preserving the C2-bromo and C6-fluoro groups.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 2-bromo-6-fluoro-3-iodobenzoate (1.0 equiv) and the desired arylboronic acid (1.05 equiv). Causality: Limiting the boronic acid prevents over-coupling.

  • Catalyst & Base Addition: Add Pd(PPh3)4 (5 mol%) and finely ground K2CO3 (2.0 equiv).

  • Solvent Introduction: Evacuate and backfill the flask with Argon (3x). Add a degassed mixture of Toluene/H2O (4:1 v/v) to achieve a substrate concentration of 0.1 M.

  • Reaction Execution: Heat the mixture to 60 °C and stir vigorously for 4–6 hours. Monitor by LC-MS. Causality: The 60 °C threshold provides enough thermal energy for C-I oxidative addition but remains below the activation barrier for the sterically hindered C-Br bond.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify via flash chromatography.

Protocol B: Sequential C2-Buchwald-Hartwig Amination

Objective: Introduce an amine at the sterically hindered C2-bromo position after the C3 position has been successfully arylated.

  • Preparation: In an oven-dried vial inside an argon-filled glovebox, add the C3-arylated intermediate (1.0 equiv) and the desired secondary amine (1.2 equiv).

  • Catalyst Assembly: Add Pd2(dba)3 (2 mol%), RuPhos (4.5 mol%), and anhydrous Cs2CO3 (1.5 equiv). Causality: RuPhos is critical here; its large steric profile and electron-rich nature force the formation of a highly reactive L1Pd(0) species capable of penetrating the C1/C3 steric cleft. Cs2CO3 is used to prevent ester saponification and unwanted SNAr at C6.

  • Solvent Introduction: Add anhydrous, degassed Toluene (0.1 M). Seal the vial with a Teflon-lined cap and remove it from the glovebox.

  • Reaction Execution: Heat the vial in a pre-heated oil bath at 100 °C for 12–16 hours.

  • Workup: Cool to room temperature, dilute with DCM, filter through a short pad of Celite, and concentrate in vacuo. Purify via flash chromatography.

References

  • Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Legault, C. Y.; Garcia, Y.; Merlic, C. A.; Houk, K. N. Journal of the American Chemical Society (2007).[Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Palani, V.; Perea, M. A.; Sarpong, R. Chemical Reviews (2021).[Link]

  • Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Manabe, K.; Yamaguchi, M. Catalysts (2014).[Link]

Sources

Troubleshooting

Technical Support Portal: Purification of Methyl 2-bromo-6-fluoro-3-iodobenzoate

[1] Case ID: PUR-MBFI-03 Status: Active Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Case ID: PUR-MBFI-03 Status: Active Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Core Directive & Executive Summary

The Challenge: Synthesizing Methyl 2-bromo-6-fluoro-3-iodobenzoate (CAS: 1936253-89-2) typically involves the electrophilic iodination of a deactivated, multi-halogenated aromatic core.[1] The resulting crude mixture often presents a "purple sludge" phenotype due to residual iodine, unreacted starting material (Methyl 2-bromo-6-fluorobenzoate), and potential regioisomers.[1]

The Solution: Success relies on a biphasic chemical quench followed by a polarity-driven separation .[1] Direct crystallization is often risky for the initial crude due to the "oiling out" phenomenon caused by mixed halogenated impurities. This guide prioritizes a robust workup to remove inorganic contaminants, followed by flash chromatography or controlled recrystallization.

Decision Logic: Purification Strategy

Before proceeding, assess your crude material's purity profile (HPLC/TLC). Use the logic tree below to select the optimal workflow.

PurificationStrategy Start Crude Reaction Mixture ColorCheck Is the mixture Pink/Purple? Start->ColorCheck Quench Execute Thiosulfate Quench (Protocol A) ColorCheck->Quench Yes (Free Iodine) PurityCheck TLC/HPLC Purity Profile ColorCheck->PurityCheck No (Yellow/Orange) Quench->PurityCheck HighPurity Purity > 85% Major Impurity: Iodine/Salts PurityCheck->HighPurity Clean Conversion LowPurity Purity < 85% SM Present (>5%) PurityCheck->LowPurity Incomplete Rxn Cryst Recrystallization (Protocol C) HighPurity->Cryst Column Flash Chromatography (Protocol B) LowPurity->Column Final Pure Product (White/Off-White Solid) Cryst->Final Column->Final

Figure 1: Strategic decision tree for processing crude halogenated benzoate esters.

Troubleshooting & FAQs
Q1: My crude product is a persistent purple/pink oil. Is this normal?

Diagnosis: Iodine Contamination.[1] Mechanism: The iodination reaction (often using


 or 

-iodosuccinimide) leaves residual elemental iodine.[1] Iodine is highly lipophilic and will co-elute with your product during chromatography if not removed, staining fractions and catalyzing decomposition. Fix: You must perform a reductive quench before extraction.[1] See Protocol A .
Q2: TLC shows a spot immediately below my product. What is it?

Diagnosis: Unreacted Starting Material (Methyl 2-bromo-6-fluorobenzoate).[1] Analysis: The introduction of the Iodine atom at position 3 increases lipophilicity slightly but also increases polarizability.[1] However, the


 difference between the des-iodo precursor and the product is often small (

in Hex/EtOAc).[1] Fix: Use a highly selective gradient (0-5% EtOAc in Hexanes) or switch to a Toluene-based mobile phase to exploit

-

stacking differences.
Q3: The product "oils out" instead of crystallizing.

Diagnosis: Impurity Eutectics. Mechanism: The presence of the 2-bromo-6-fluoro starting material lowers the melting point of the mixture.[1] Halogenated aromatics are notorious for forming stable oils when impure.[1] Fix: Do not force crystallization on crude oil. Run a "filtration plug" (short silica column) to remove baseline impurities and the majority of the starting material, then attempt crystallization with Protocol C .[1]

Detailed Protocols
Protocol A: The Reductive Quench (Mandatory)

Purpose: Removal of oxidative species (


) and inorganic acids.[1]
  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

  • Reductive Wash: Wash the organic layer with 10% Sodium Thiosulfate (

    
    )  solution.[1]
    
    • Observation: Shake vigorously until the organic layer turns from purple/brown to pale yellow/colorless.[1]

  • Alkaline Wash: Wash with Saturated Sodium Bicarbonate (

    
    ) to remove any acidic species (hydrolyzed free acid).[1]
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    
Protocol B: Flash Chromatography

Purpose: Separation of unreacted starting material.[1]

ParameterSettingRationale
Stationary Phase Silica Gel (40-63 µm)Standard phase.[1]
Mobile Phase A Hexanes (or Heptane)Non-polar base.[1]
Mobile Phase B Ethyl Acetate (EtOAc)Polar modifier.[1]
Gradient 0% B for 2 CV (Column Volumes)0%

10% B over 10 CV
The product is very non-polar. High EtOAc will cause co-elution.[1]
Detection UV 254 nmThe aromatic ring absorbs strongly.[1]

Critical Note: If separation is poor, replace Hexanes with Toluene . The interaction of Toluene with the halogenated ring often provides better selectivity than alkanes.

Protocol C: Recrystallization

Purpose: Final polishing of material >85% purity.[1]

  • Dissolution: Dissolve the solid in a minimum amount of hot Methanol (MeOH) or Ethanol (EtOH) .[1]

    • Note: These esters are stable in hot alcohol for short periods, but prolonged boiling may cause transesterification.[1]

  • Precipitation: Slowly add water (dropwise) to the hot solution until a persistent turbidity is observed.[1]

  • Cooling: Allow the solution to cool to room temperature slowly, then to 4°C.

  • Collection: Filter the white needles and wash with cold 50% MeOH/Water.[1]

Stability & Storage
  • Light Sensitivity: Carbon-Iodine bonds are photolabile.[1] Store the purified solid in amber vials wrapped in foil.

  • Temperature: Store at 2-8°C .

  • Hydrolysis Risk: Avoid storage in wet solvents; the ester can hydrolyze to the acid (2-bromo-6-fluoro-3-iodobenzoic acid) over time.[1]

References
  • Chemical Identity & Properties

    • Methyl 3-bromo-2-fluoro-6-iodobenzoate (Isomer/Analog Reference).[1] PubChemLite.[1][2] Available at: [Link][1]

  • Synthetic Methodology (Halogenation)

    • Jadhav, G.V.[1] & Aslam, M. "Bromination of Compounds Containing Two Aromatic Nuclei." Proceedings of the Indian Academy of Sciences. (Demonstrates reactivity patterns of substituted benzoates). Available at: [Link][1]

  • Purification Techniques

    • "Haloform Reaction of Methyl Ketones" (Mechanistic insight into halogenated byproducts).[1] Master Organic Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Managing Steric Hindrance in Reactions of ortho-Substituted Benzoates

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, chemists, and drug development professionals. This guide addresses the significant challenges posed by steric hin...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, chemists, and drug development professionals. This guide addresses the significant challenges posed by steric hindrance in the synthesis and modification of ortho-substituted benzoates. The unique electronic and steric environment created by substituents adjacent to the carboxylate group—often termed the "ortho effect"—necessitates specialized strategies to achieve desired chemical transformations. This resource provides in-depth, field-proven answers and protocols to overcome common experimental hurdles.

Understanding the Core Challenge: The "Ortho Effect"

An ortho substituent dramatically alters the reactivity of a benzoic acid or its ester derivative. The primary cause is steric hindrance, which forces the carboxyl group to twist out of the plane of the benzene ring.[1][2][3] This loss of coplanarity inhibits resonance between the carbonyl group and the aromatic system, fundamentally changing the molecule's electronic properties and physical accessibility.[2][3] This guide will help you navigate the practical consequences of this phenomenon.

Ortho_Effect cluster_0 Para-Substituted Benzoate (Planar) cluster_1 Ortho-Substituted Benzoate (Non-Planar) p_benzoate Planar System (Resonance Stabilized) p_approach Unhindered Nucleophilic Attack p_benzoate->p_approach Accessible Carbonyl o_benzoate Twisted System (Resonance Inhibited) o_approach Hindered Nucleophilic Attack o_benzoate->o_approach Shielded Carbonyl caption Fig 1. The Ortho Effect: Steric Clash Twists the Carboxyl Group.

Caption: Fig 1. The Ortho Effect: Steric Clash Twists the Carboxyl Group.

Frequently Asked Questions (FAQs)

Q1: What is the "ortho effect" and why does it make my benzoic acid a stronger acid?

A: The "ortho effect" refers to the anomalous behavior of ortho-substituted benzene derivatives. In benzoic acids, virtually any group in the ortho position, regardless of its electronic nature, increases the acid strength compared to its meta and para isomers or benzoic acid itself.[4] The steric bulk of the ortho group forces the -COOH group out of the plane of the ring.[3][5] This twisting action inhibits the resonance of the carboxyl group with the phenyl ring, which would normally delocalize some of the negative charge in the carboxylate anion.[2] By preventing this resonance, the carboxylate anion is stabilized to a lesser degree by the ring, but more importantly, the neutral acid molecule is destabilized, leading to a lower pKa (stronger acid).[3]

Q2: Why is the saponification (base-catalyzed hydrolysis) of my ortho-substituted benzoate ester so slow?

A: The rate-determining step in saponification is the nucleophilic attack of a hydroxide ion on the carbonyl carbon.[6] An ortho substituent acts as a bulky shield, physically blocking the trajectory of the incoming nucleophile.[7][8] This steric hindrance raises the activation energy of the reaction, leading to significantly slower hydrolysis rates compared to unhindered esters.[7] In some cases, standard aqueous hydrolysis conditions (e.g., NaOH/H₂O, reflux) may fail to drive the reaction to completion.

Q3: I am trying to react an ortho-substituted benzoate with a Grignard reagent to form a tertiary alcohol, but I am getting low yields and a complex mixture. What is happening?

A: While Grignard reagents readily react with esters to form tertiary alcohols, this reaction is notoriously difficult with sterically hindered substrates like ortho-substituted benzoates.[9] The bulky ortho group hinders the approach of the Grignard reagent to the carbonyl carbon. As the first equivalent of the Grignard reagent adds to form a ketone intermediate, this new intermediate is often even more sterically congested, making the second addition extremely slow.[9] This can lead to a mixture of unreacted ester, the intermediate ketone, and the desired tertiary alcohol. Furthermore, if there are acidic protons elsewhere in the molecule, the Grignard reagent may act as a base instead of a nucleophile.

Q4: Can I use the carboxylate group as a directing group to functionalize the other ortho position (C6)?

A: Yes, this is a powerful and modern strategy. The carboxylate group can act as an excellent directing group in transition-metal-catalyzed C-H activation reactions.[10][11] Using catalysts based on palladium, rhodium, or ruthenium, you can achieve selective arylation, alkylation, or amidation at the C6 position, even in the presence of a C2 substituent.[10][12] This method circumvents the steric hindrance issue by using coordination to the metal center to bring the reactants into proximity.

Troubleshooting Guide: Common Experimental Problems & Solutions

Problem Area 1: Synthesis & Esterification

Q: My standard Fischer esterification (acid catalyst, alcohol solvent, heat) of 2,6-dimethylbenzoic acid is giving less than 5% yield. How can I synthesize the methyl ester?

A: This is a classic problem. Fischer esterification is a reversible equilibrium-based process that is highly sensitive to steric hindrance at both the carboxylic acid and the alcohol. For a di-ortho-substituted acid, the carbonyl carbon is too sterically shielded for this method to be effective.

Solution Pathway:

Esterification_Troubleshooting start Low Yield in Hindered Esterification step1 Option 1: Activate the Acid (More Reactive Intermediate) start->step1 step2 Option 2: Use a Dehydrating Coupling Agent start->step2 step3 Option 3: Use a Specialized Named Reaction start->step3 sub1 Convert to Acid Chloride (e.g., SOCl₂, (COCl)₂) step1->sub1 sub2 Use Carbodiimides (DCC, EDC) + DMAP step2->sub2 sub3 Yamaguchi Esterification (2,4,6-Trichlorobenzoyl Chloride) step3->sub3 outcome1 React with Alcohol. Excellent for primary/secondary alcohols. sub1->outcome1 outcome2 Forms active ester. May still be slow with very bulky substrates. sub2->outcome2 outcome3 Highly effective for hindered acids and secondary/tertiary alcohols. sub3->outcome3 caption Fig 2. Decision workflow for hindered esterification.

Caption: Fig 2. Decision workflow for hindered esterification.

  • Recommended Action: For severely hindered substrates like 2,6-disubstituted benzoic acids, the Yamaguchi Esterification is the most reliable method. This procedure involves forming a highly reactive mixed anhydride that undergoes nucleophilic attack by the alcohol. See Protocol 1 for a detailed methodology.

Problem Area 2: Hydrolysis & Saponification

Q: I need to cleave a methyl 2-tert-butylbenzoate ester to the corresponding carboxylic acid. Refluxing in 6M aqueous NaOH for 48 hours shows only starting material by TLC. What should I do?

A: The combination of an ortho tert-butyl group and the methyl ester makes this substrate exceptionally resistant to standard saponification. The hydroxide ion is poorly solvated in many organic solvents and its access to the carbonyl is severely restricted.

Solution Table: Advanced Hydrolysis Conditions

MethodReagents & ConditionsMechanism/RationalePros & Cons
Non-Aqueous Saponification [7]NaOH, MeOH/CH₂Cl₂ (1:9), Room TempHydroxide anions are poorly solvated ("naked") in the non-polar aprotic solvent, making them much more nucleophilic and reactive.Pro: Very mild, fast, and effective for crowded esters. Con: Requires anhydrous conditions.
Potassium Trimethylsilanolate (KOTMS) KOTMS, THF, RefluxThe silyl group is oxophilic. The reaction proceeds via nucleophilic attack at the methyl group (SN2) rather than the carbonyl carbon, bypassing steric hindrance at the carbonyl.Pro: Excellent for cleaving methyl esters when carbonyl attack is impossible. Con: Reagent is moisture-sensitive and specific to methyl/ethyl esters.
Phase-Transfer Catalysis Conc. KOH, Toluene, Aliquat 336, 80-100 °CThe quaternary ammonium salt (Aliquat 336) transports the hydroxide ion from the aqueous phase into the organic phase where the ester is dissolved, increasing the effective concentration and reactivity.Pro: Good for large-scale reactions; avoids high-boiling polar solvents. Con: Can require high temperatures; catalyst removal may be necessary.
  • Recommended Action: The Non-Aqueous Saponification method is a simple, highly effective, and often overlooked technique for hindered esters. It avoids high temperatures and harsh conditions. See Protocol 2 for a detailed methodology.[7]

Problem Area 3: Reactions on the Aromatic Ring

Q: I want to introduce a bromine atom at the C6 position of 2-methoxybenzoic acid. Standard bromination with Br₂/FeBr₃ gives a complex mixture. How can I achieve regioselectivity?

A: In electrophilic aromatic substitution (EAS), the methoxy group is a strong ortho, para-director, while the carboxylic acid group is a meta-director.[13][14] This leads to conflicting directing effects and poor regioselectivity. The C6 position is also sterically hindered.

  • Recommended Action: Directed ortho-Metalation (DoM) is the preferred strategy. The carboxylic acid can be deprotonated with a strong, non-nucleophilic base (like LDA or s-BuLi) to form a lithium benzoate. The lithium atom coordinates to both the carboxylate oxygen and the ortho methoxy group, directing a second equivalent of base to deprotonate the C6 position with high selectivity. This generates a stable aryllithium species that can then be quenched with an electrophile like bromine. This method leverages the existing groups to control reactivity, overriding traditional EAS rules.[15]

Key Experimental Protocols

Protocol 1: Yamaguchi Esterification of a Hindered Benzoic Acid

This protocol describes the esterification of 2,6-dimethylbenzoic acid with isopropanol, a sterically demanding secondary alcohol.

Materials:

  • 2,6-Dimethylbenzoic acid

  • 2,4,6-Trichlorobenzoyl chloride

  • Triethylamine (Et₃N)

  • Isopropanol

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Toluene

  • Standard workup and purification reagents

Procedure:

  • Mixed Anhydride Formation: In a flame-dried, N₂-purged round-bottom flask, dissolve 2,6-dimethylbenzoic acid (1.0 eq) in anhydrous toluene.

  • Add triethylamine (1.1 eq) and stir the solution at room temperature for 10 minutes.

  • Add 2,4,6-trichlorobenzoyl chloride (1.05 eq) dropwise via syringe. Stir the reaction mixture at room temperature for 2 hours. A precipitate of triethylammonium chloride will form.

  • Esterification: In a separate flask, prepare a solution of isopropanol (1.5 eq) and DMAP (0.1 eq) in anhydrous toluene.

  • Add the alcohol/DMAP solution to the mixed anhydride mixture dropwise at room temperature.

  • Stir the reaction for 4-12 hours, monitoring by TLC until the starting acid is consumed.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to yield the desired isopropyl 2,6-dimethylbenzoate.

Protocol 2: Mild, Non-Aqueous Saponification of a Hindered Ester[7]

This protocol describes the hydrolysis of methyl 2-tert-butylbenzoate.

Materials:

  • Methyl 2-tert-butylbenzoate

  • Sodium hydroxide (NaOH)

  • Anhydrous Methanol (MeOH)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Standard workup and purification reagents

Procedure:

  • Reagent Preparation: Prepare a 0.3 N solution of NaOH in anhydrous methanol. Caution: This is a methoxide solution and is highly basic.

  • Reaction Setup: In a dry flask, dissolve the methyl 2-tert-butylbenzoate (1.0 eq) in anhydrous dichloromethane.

  • Add the methanolic NaOH solution (1.5 - 2.0 eq) to the ester solution to create a final solvent ratio of approximately 9:1 CH₂Cl₂:MeOH.

  • Stir the reaction at room temperature. The reaction is often complete within 1-4 hours. Monitor progress by TLC, observing the disappearance of the starting ester and the appearance of the carboxylic acid at the baseline (after acidic workup of a TLC aliquot).

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvents.

  • Redissolve the residue in water and acidify to pH ~2 with 1 M HCl. The carboxylic acid product should precipitate or be extracted.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the pure 2-tert-butylbenzoic acid.

References

  • The Ortho Effect of benzoic acids. (n.d.). LibreTexts. [Link]

  • Ortho effect. (2020). A to Z Chemistry - WordPress.com. [Link]

  • Ortho effect. (n.d.). Wikipedia. [Link]

  • Stewart, I. C., Douglas, C. J., & Grubbs, R. H. (2008). Increased Efficiency in Cross-Metathesis Reactions of Sterically Hindered Olefins. Organic Letters, 10(3), 441–444. [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Grignard Reaction - Synthesis of Substituted Benzoic Acids. (2011). OpenBU. [Link]

  • Grignard Reagent-Catalyzed Hydroboration of Esters, Nitriles, and Imines. (2023). National Institutes of Health (NIH). [Link]

  • Daugulis, O., & Zaitsev, V. G. (2007). Two Methods for Direct ortho-Arylation of Benzoic Acids. Angewandte Chemie International Edition, 46(30), 5762-5765. [Link]

  • Kinetic Study of Hydrolysis of Benzoates. Part XXV. Ortho Substituent Effect in Alkaline Hydrolysis of Phenyl Esters of Substituted Benzoic Acids in Water. (n.d.). ResearchGate. [Link]

  • THE BASICITIES OF ORTHO-SUBSTITUTED BENZOIC ACIDS. (n.d.). Canadian Science Publishing. [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ARKIVOC, 2018(7), 1-12. [Link]

  • Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Synthesis of sterically unhindered Lewis acidic boron-doped π-conjugated polymers. (2025). Royal Society of Chemistry. [Link]

  • Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). (n.d.). ResearchGate. [Link]

  • Low-Valent Tungsten Catalyzed Carbonylative Synthesis of Benzoates from Aryl Iodides and Alcohols. (2024). MDPI. [Link]

  • Grignard + iodoform reaction sequence leading to methylbenzoate instead of phenylacetate. (2025). Chemistry Stack Exchange. [Link]

  • Benzoates as photosensitization catalysts and auxiliaries in efficient, practical, light-powered direct C(sp3)–H fluorinations. (n.d.). National Institutes of Health (NIH). [Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (n.d.). AmeliCA. [Link]

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011). Master Organic Chemistry. [Link]

  • Increased Efficiency in Cross-Metathesis Reactions of Sterically Hindered Olefins. (2008). Organic Letters. [Link]

  • 3.5: The Direction of the Reaction. (2026). Chemistry LibreTexts. [Link]

  • Direct ortho-Arylation of ortho-Substituted Benzoic Acids: Overriding Pd-Catalyzed Protodecarboxylation. (2025). ResearchGate. [Link]

  • A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. (2018). Chemical Society Reviews. [Link]

  • what are "hindered esters". (2007). BobIsTheOilGuy. [Link]

  • Ortho Para Directing Activators EAS vid 11 by Leah Fisch. (2014). YouTube. [Link]

  • Steric inhibition of resonance in ortho-substituted benzoic acids. (2019). Chemistry Stack Exchange. [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. (2025). Chemistry Steps. [Link]

  • 21.2: Nucleophilic Acyl Substitution Reactions. (2024). Chemistry LibreTexts. [Link]

  • Linear Stepwise Synthesis of 2-(Naphthalen-1-yl)-2,3,5,6-tetrahydro-1H-isoquinolino[8,1,2-hij]quinazoline: A Novel Fused Heteroaromatic Framework. (2026). MDPI. [Link]

  • Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry. (2017). YouTube. [Link]

  • Sodium Benzoate as an Emerging but Problematic Allergen. (n.d.). National Institutes of Health (NIH). [Link]

  • Structure-reactivity correlations in nucleophilic substitution reactions of Y-substituted phenyl X-substituted benzoates with anionic and neutral nucleophiles. (2006). PubMed. [Link]

  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. (2021). PubMed. [Link]

  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. (2020). International Journal of Scientific & Technology Research. [Link]

    • Carboxylic Acid Derivatives: Esters Part #2 Hydrolysis & Alcoholysis Reactions of Esters. (2020). YouTube. [Link]

  • What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid? (2017). Quora. [Link]

  • Ortho, Meta, Para Practice Problems. (n.d.). Chemistry Steps. [Link]

  • Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. (n.d.). Journal of Organic Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Base and Solvent for Cross-Coupling of Bromo-Iodo-Fluoro Compounds

Welcome to the Technical Support Center for chemoselective cross-coupling. Synthesizing complex pharmaceuticals and advanced materials often requires the precise, sequential functionalization of polyhalogenated arenes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chemoselective cross-coupling. Synthesizing complex pharmaceuticals and advanced materials often requires the precise, sequential functionalization of polyhalogenated arenes. When working with bromo-iodo-fluoro compounds, the primary challenge is achieving absolute site-selectivity—typically targeting the highly reactive C–I bond first, followed by the C–Br bond, while leaving the C–F bond intact for downstream bioisosteric utility.

This guide provides field-proven insights, authoritative troubleshooting, and self-validating protocols to help you optimize base and solvent parameters for these demanding transformations.

Part 1: Frequently Asked Questions (FAQs) on Site-Selectivity

Q1: Why do base and solvent choices dictate chemoselectivity between C–I and C–Br bonds? A: The intrinsic reactivity of carbon-halogen bonds follows their bond dissociation energies (BDEs): C–I (~65 kcal/mol) > C–Br (~81 kcal/mol) > C–F (~114 kcal/mol). However, intrinsic BDEs only dictate the rate of oxidative addition. The overall catalytic cycle is heavily influenced by the solvent's polarity and the base's solubility. Polar aprotic solvents (e.g., DMF, NMP) accelerate transmetalation by increasing the solubility of inorganic bases, which can inadvertently promote over-coupling (activation of the C–Br bond). The choice of an appropriate base and solvent is crucial for high yield and selectivity, as1[1]. Conversely, biphasic non-polar systems (e.g., Toluene/H₂O) limit the effective concentration of the base in the organic layer, artificially slowing transmetalation and trapping the catalyst at the C–I oxidative addition stage, ensuring high mono-selectivity.

Q2: How does the choice of base counterion (e.g., Na⁺ vs. Cs⁺) affect site-selectivity? A: The counterion plays a critical role in the transmetalation step of Suzuki-Miyaura couplings. Cesium bases (e.g., Cs₂CO₃) are highly soluble in organic solvents and possess a large, polarizable cation that loosely binds to the boronate complex, creating a highly reactive "ate" complex. This high reactivity can erode site-selectivity, leading to concurrent C–I and C–Br coupling. Sodium bases (e.g., Na₂CO₃) form tighter ion pairs, slowing down transmetalation. For exclusive C–I coupling, Na₂CO₃ or K₂CO₃ is preferred.

Q3: Can the C–F bond participate in cross-coupling, or is it strictly a spectator? A: In standard Pd-catalyzed Suzuki-Miyaura or Negishi couplings, the C–F bond is entirely inert due to its high BDE and the reluctance of Pd(0) to undergo oxidative addition into it. However, site-selective C–F bond cross-coupling reactions are highly sought after because2[2]. If the C–F bond is positioned ortho/para to a strong electron-withdrawing group, it may undergo Nucleophilic Aromatic Substitution (S_NAr) with the base. To prevent unwanted S_NAr at the C–F bond, avoid strong nucleophilic bases like KOH or NaOtBu, and strictly utilize mild, non-nucleophilic carbonate or phosphate bases.

Part 2: Mechanistic Logic & Visualization

Understanding the interplay between the oxidative addition rate and the transmetalation rate is key to controlling chemoselectivity.

Pathway Start Bromo-Iodo-Fluoroarene Pd Pd(0) Catalyst Start->Pd CF Oxidative Addition: C-F (Inert, BDE ~114 kcal/mol) Start->CF Requires Ni Catalyst CI Oxidative Addition: C-I (Fast, BDE ~65 kcal/mol) Pd->CI Intrinsic Preference Cond1 Mild Base (Na2CO3) Non-polar Solvent (Toluene) CI->Cond1 CBr Oxidative Addition: C-Br (Slow, BDE ~81 kcal/mol) Cond2 Strong Base (K3PO4) Polar Solvent (DMF) CBr->Cond2 Prod1 Mono-coupled Product (Bromo-Fluoroarene) Cond1->Prod1 Prod2 Di-coupled Product (Fluoroarene) Cond2->Prod2 Prod1->CBr 2nd Eq. Boronic Acid

Mechanistic pathway of site-selective cross-coupling controlled by base and solvent.

Part 3: Quantitative Data & Optimization Matrix

To achieve precise site-selectivity, refer to the following matrix which summarizes the optimal base and solvent combinations based on the target halogen bond. Protic solvents and specific base combinations have proven beneficial for 3[3].

Target BondOptimal Solvent SystemOptimal BaseTemperatureExpected Selectivity (I : Br)
C–I (1st Step) Toluene / H₂O (10:1)Na₂CO₃ (2.0 eq)25 °C – 40 °C> 99 : 1
C–I (1st Step) THF / H₂O (5:1)K₂CO₃ (2.0 eq)40 °C95 : 5
C–Br (2nd Step) DMF or 1,4-DioxaneCs₂CO₃ or K₃PO₄80 °C – 100 °CN/A (C–I already reacted)
C–F (Rare) Toluene (Anhydrous)Cs₂CO₃ (Requires Ni)120 °CN/A

Part 4: Self-Validating Experimental Protocol

Workflow: Sequential Site-Selective Suzuki-Miyaura Cross-Coupling This protocol is designed as a self-validating system. By strictly controlling the stoichiometry and the biphasic nature of the solvent, the reaction naturally halts after the C–I bond is consumed.

Step 1: Chemoselective C–I Arylation

  • Preparation: In an oven-dried Schlenk flask, add the bromo-iodo-fluoroarene (1.0 equiv), arylboronic acid (1.05 equiv), and Pd(PPh₃)₄ (2-5 mol%).

  • Solvent/Base Addition: Add degassed Toluene (0.2 M) followed by an aqueous solution of Na₂CO₃ (2.0 equiv, 2.0 M in H₂O). Causality: The biphasic Toluene/H₂O system restricts base solubility in the organic phase, throttling the transmetalation rate and preventing the catalyst from activating the C–Br bond.

  • Reaction: Stir vigorously at room temperature (25 °C) for 4-6 hours.

  • Validation: Monitor via GC-MS. The reaction is complete when the mass ion corresponding to the starting material disappears. The presence of a mass ion representing the diarylated product indicates the temperature is too high or the stirring is inadequate (causing localized high concentrations of base).

  • Workup: Extract with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography to isolate the bromo-fluoroarene intermediate.

Step 2: Subsequent C–Br Arylation

  • Preparation: To a new flask, add the isolated bromo-fluoroarene intermediate (1.0 equiv), a different arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (5 mol%).

  • Solvent/Base Addition: Add degassed DMF (0.2 M) and anhydrous K₃PO₄ (2.5 equiv). Causality: DMF fully dissolves the K₃PO₄, creating a highly reactive environment necessary to overcome the higher activation energy barrier of the C–Br bond.

  • Reaction: Heat to 90 °C for 8-12 hours.

  • Validation: TLC monitoring should show complete consumption of the intermediate. The C–F bond will remain intact under these non-nucleophilic conditions.

Part 5: Troubleshooting Guide

Encountering issues during your optimization? Use the decision tree and guide below to diagnose and correct chemoselectivity failures.

Troubleshooting Issue Issue: Poor Chemoselectivity (C-I vs C-Br) Check Observation? Issue->Check Over Diarylation (Over-coupling) Check->Over Under Sluggish C-I Conversion Check->Under Sol1 Action: Decrease Polarity Use Toluene/H2O & Na2CO3 Over->Sol1 Sol2 Action: Increase Polarity Use DMF/H2O & Cs2CO3 Under->Sol2

Troubleshooting decision tree for resolving poor chemoselectivity in cross-coupling.

Issue 1: Diarylation occurs during the attempted C–I coupling.

  • Cause: The base is too soluble or the solvent is too polar, accelerating transmetalation and pushing the catalytic cycle to activate the C–Br bond. Furthermore, specific ligands can inadvertently4[4].

  • Solution: Switch from polar solvents (DMF/Dioxane) to biphasic Toluene/H₂O. Downgrade the base strength from Cs₂CO₃ to Na₂CO₃. Ensure the temperature does not exceed 40 °C.

Issue 2: Protodehalogenation of the C–I or C–Br bond.

  • Cause: This is often caused by beta-hydride elimination from aliphatic alcohols used as solvents (e.g., EtOH, MeOH) or from adventitious water at excessively high temperatures.

  • Solution: Switch to strictly anhydrous aprotic solvents (e.g., anhydrous THF or Toluene) if protodehalogenation is observed, and verify the structural integrity of your boronic acid.

Issue 3: Unexpected C–F bond cleavage or substitution.

  • Cause: The C–F bond is highly polarized. If you are using a strong nucleophilic base (e.g., KOH, NaOH, NaOtBu) in a polar solvent (DMF, DMSO), the C–F bond can undergo S_NAr, replacing the fluorine with a hydroxyl or alkoxyl group.

  • Solution: Immediately switch to a non-nucleophilic base like K₃PO₄ or K₂CO₃.

References

  • Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes - MDPI.
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and - NSF PAR.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC.
  • Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl trifl

Sources

Optimization

"column chromatography conditions for separating halogenated isomers"

Topic: Column Chromatography Conditions for Separating Halogenated Isomers Welcome to the Separation Science Support Hub Current Status: Online 🟢 Ticket ID: #HAL-ISO-001 Assigned Specialist: Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Column Chromatography Conditions for Separating Halogenated Isomers

Welcome to the Separation Science Support Hub

Current Status: Online 🟢 Ticket ID: #HAL-ISO-001 Assigned Specialist: Senior Application Scientist

User Issue: "I cannot separate my halogenated isomers (ortho/meta/para or regioisomers). They co-elute on TLC and standard silica columns. Changing from Hexane to EtOAc didn't help."

Executive Summary: Halogenated isomers represent one of the most stubborn challenges in chromatography. Because halogens (F, Cl, Br, I) are lipophilic and electron-withdrawing, they often result in isomers with nearly identical dipole moments and hydrophobicities. Standard silica gel (which relies on hydrogen bonding with silanols) often fails to distinguish between them.

To resolve this, you must move beyond simple polarity-based separation and exploit secondary interactions :


 stacking, steric exclusion, and halogen bonding.

Module 1: The "Nothing is Separating" Protocol (Solvent Selectivity)

Diagnosis: You are using a standard Silica (Normal Phase) or C18 (Reverse Phase) column. You have adjusted the solvent strength (e.g., 10% to 5% EtOAc), but the peaks remain fused.

Root Cause: You are changing retention time (


) but not selectivity (

). Isomers often require a change in solvent class to alter the interaction mechanism.
The Solution: Snyder’s Solvent Selectivity Triangle

For halogenated compounds, the electron density around the halogen affects the aromatic ring's


-cloud. You must switch to a solvent that interacts with these 

-electrons.

Actionable Protocol: Solvent Scouting Do not just dilute your current solvent. Switch the type of modifier based on the interactions below:

Solvent ClassInteraction TypeBest For...[1]
Class I (Ethers/EtOAc) Proton AcceptorsGeneral separation (often fails for isomers).
Class VI (Dichloromethane) Dipole-DipoleChlorinated/Brominated isomers. The dipole interaction often distinguishes positional differences.
Class VII (Toluene)

Interaction
Aromatic Halogens. Toluene interacts with the

-cloud of your analyte. Ortho vs Para isomers often have different steric access to the

-cloud.
Class II (Alcohols) Proton DonorsIsomers with -OH or -NH groups alongside halogens.

Step-by-Step Optimization:

  • Baseline: Run TLC/HPLC with Hexane:Ethyl Acetate (80:20).

  • Scout 1 (Dipole): Replace EtOAc with DCM (Dichloromethane). Note: DCM is weaker than EtOAc, so you will need a higher % of DCM (e.g., Hexane:DCM 50:50) to maintain

    
    .
    
  • Scout 2 (

    
    -Cloud):  Replace Hexane with Toluene . Try Toluene:EtOAc or Toluene:DCM.
    
    • Why? Toluene engages in

      
      -stacking with halogenated aromatic rings. The steric bulk of a halogen at the ortho position disrupts this stacking more than at the para position, creating separation.
      

Module 2: The "Silver Bullet" (Argentation Chromatography)

Diagnosis: You are separating halogenated alkenes or electron-rich aromatic isomers. Solvent screening failed.

Technical Insight: Silver ions (


) form reversible 

-complexes with double bonds and aromatic rings. The stability of this complex is highly sensitive to steric hindrance. A halogen atom in the ortho position blocks the

from sitting on the ring/alkene, causing that isomer to elute faster than the para isomer.
Protocol: Preparation of 10% -Impregnated Silica

Use this for Flash Chromatography.

Reagents:

  • Silica Gel 60 (Standard flash grade).

  • Silver Nitrate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).[2][3][4]
    
  • Methanol (HPLC Grade).

  • Rotary Evaporator (covered with foil).

Procedure:

  • Weigh: Measure 20 g of Silica Gel.

  • Dissolve: Dissolve 2.0 g of

    
     in 20 mL of Methanol (or minimal water diluted with methanol).
    
    • Warning:

      
       is light-sensitive. Wrap glassware in aluminum foil.
      
  • Slurry: Add the solution to the silica gel in a round-bottom flask. Swirl vigorously to create a uniform slurry.

  • Strip: Evaporate the solvent on a Rotavap (bath temp < 50°C) until the silica is a dry, free-flowing powder.

  • Activate: (Optional but recommended) Dry in a vacuum oven at 80°C for 2 hours in the dark.

  • Pack: Pack the column immediately. The silica will be slightly grey/off-white.

Run Conditions:

  • Mobile Phase: Hexane/Toluene gradients work best. Avoid alcohols if possible, as they can strip the silver ions.

  • Elution Order: Ortho (Sterically hindered, weak

    
     complex) elutes first . Para (Accessible, strong 
    
    
    
    complex) elutes last .

Module 3: Advanced Stationary Phases (PFP Columns)

Diagnosis: You are doing HPLC/UHPLC or high-value purification. Standard C18 shows one broad peak.

The Fix: Switch to a Pentafluorophenyl (PFP) stationary phase.[5][6][7]

Mechanism: PFP phases are "Fluorinated C18." They offer a unique mechanism called Halogen Bonding . The highly electronegative fluorine atoms on the column create an electron-deficient ring that attracts electron-rich halogens on your analyte.

  • Shape Selectivity: PFP phases are rigid. They can distinguish between the "flatness" of para isomers vs. the "kink" of ortho isomers.

Comparison Table:

FeatureC18 (ODS)PFP (Pentafluorophenyl)
Primary Mechanism Hydrophobicity

, Dipole, Halogen Bonding
Halogenated Isomers Poor ResolutionExcellent Resolution
Elution Order Based on logP (polarity)Based on electron density & shape
Mobile Phase Water/MeCN or MeOHWater/MeCN or MeOH (MeOH often enhances

-interactions)

Visualizing the Workflow

The following diagram illustrates the decision matrix for selecting the correct chromatography conditions for halogenated isomers.

G cluster_flash Flash / Prep (Normal Phase) cluster_hplc HPLC / UHPLC (Reverse Phase) start START: Halogenated Isomers Co-eluting check_method Select Method Type start->check_method solvent_scout Solvent Scouting (Snyder Triangle) check_method->solvent_scout Purification c18_check Standard C18 check_method->c18_check Analysis try_toluene Try Toluene/DCM (Exploit Pi-Pi / Dipole) solvent_scout->try_toluene worked_flash Separation Achieved? try_toluene->worked_flash agno3 Silver Nitrate (AgNO3) Impregnated Silica worked_flash->agno3 No success SUCCESS: Resolved Isomers worked_flash->success Yes agno3->success pfp_switch Switch to PFP Column (Pentafluorophenyl) c18_check->pfp_switch meoh_mod Use MeOH as Modifier (Enhances Pi-interactions) pfp_switch->meoh_mod meoh_mod->success

Caption: Decision tree for selecting stationary and mobile phases based on method type (Flash vs. HPLC).

FAQ: Troubleshooting Specific Scenarios

Q: I am seeing "fronting" on my halogenated amine peaks. What is wrong? A: Halogenated amines (e.g., chloro-anilines) are often weak bases. If they interact with acidic silanols on the silica, they streak.

  • Fix: Add 1% Triethylamine (TEA) to your mobile phase. Pre-wash the column with the TEA solution to neutralize silanols before loading.

Q: Can I use PFP columns for non-aromatic halogenated compounds? A: Yes. PFP columns are excellent for polar functional groups and halogenated alkyls due to dipole-dipole interactions. However, their strongest advantage is with rigid aromatic systems.

Q: My sample degrades on Silver Nitrate silica. Why? A:


 is a mild oxidant. If your compound is easily oxidized (e.g., certain hydroquinones or electron-rich amines), 

might react with it. In this case, revert to Module 1 and try a "Flash" grade PFP or C18 stationary phase.

Q: How do I separate cis vs trans halogenated alkenes? A: This is the textbook use case for Silver Nitrate Chromatography . The trans isomer is usually sterically hindered from complexing with silver, while the cis isomer wraps around the silver ion more effectively. The cis isomer will be retained significantly longer.

References

  • Snyder, L. R., & Kirkland, J. J. (2011). Introduction to Modern Liquid Chromatography. Wiley. (The foundational text on the Solvent Selectivity Triangle).[1]

  • Agilent Technologies. (2014).[6] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns.

  • Phenomenex. (2020). Resolution of Halogenated Isomers using Luna PFP(2).

  • American Oil Chemists' Society (AOCS). (2019). Preparation of Silver Nitrate Impregnated Silica Gel.

  • Royal Society of Chemistry. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions. Chemical Science.

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: NMR Analysis of Methyl 2-bromo-6-fluoro-3-iodobenzoate

The following guide provides a definitive technical analysis of Methyl 2-bromo-6-fluoro-3-iodobenzoate , designed for medicinal chemists and analytical scientists. It moves beyond standard spectral listing to focus on st...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a definitive technical analysis of Methyl 2-bromo-6-fluoro-3-iodobenzoate , designed for medicinal chemists and analytical scientists. It moves beyond standard spectral listing to focus on structural validation logic , distinguishing this specific regioisomer from its potential synthetic byproducts.

Executive Summary & Strategic Context

In the synthesis of polysubstituted halogenated benzoates—critical scaffolds for Suzuki-Miyaura and Sonogashira couplings—regio-selectivity is the primary failure mode. The target molecule, Methyl 2-bromo-6-fluoro-3-iodobenzoate , contains a dense substitution pattern (1,2,3,6-tetrasubstituted) that is easily confused with isomers like the 2-fluoro-6-bromo or 4-fluoro analogs.

This guide compares the Target Product against Regioisomeric Alternatives , providing a self-validating NMR protocol. We utilize the unique spin-active properties of Fluorine-19 (


F, spin 1/2) as an internal probe to definitively assign the structure without requiring X-ray crystallography.

Theoretical Structural Analysis

Before acquisition, we must define the expected spin system. The molecule possesses two aromatic protons (


 and 

) and one fluorine atom (

).
  • 
     and 
    
    
    
    Relationship:
    They are adjacent (vicinal), leading to a characteristic ortho-coupling (
    
    
    ).
  • 
     Influence: 
    
    • 
       is ortho  to 
      
      
      
      (Strong coupling,
      
      
      ).
    • 
       is meta  to 
      
      
      
      (Medium coupling,
      
      
      ).
  • Ester Proximity: The carbonyl carbon (

    
    ) is adjacent to the C-F bond (
    
    
    
    ), creating a distinct
    
    
    C signature.
Table 1: Predicted NMR Parameters & Comparison with Alternatives
ParameterTarget: 2-Br-6-F-3-I Alternative: 2-Br-4-F-3-IAlternative: 2-Br-5-F-3-IDiagnostic Value
Proton Pattern ABX System (Vicinal)Isolated Singlets (Para)ABX (Meta)High

(H-H)
~8.0 – 9.0 Hz ~0 Hz (Para)~2.0 Hz (Meta)Definitive

(Ortho)
~9.0 – 11.0 Hz (on

)
N/A (Protons are meta/ortho)~9.0 Hz (on

)
Supportive
Ester

C Splitting
Doublet (

Hz)
Singlet/Small (

)
Small Doublet (

)
"Smoking Gun"

Experimental Protocol: The Self-Validating Workflow

To ensure reproducibility and data integrity (E-E-A-T), follow this specific acquisition sequence.

A. Sample Preparation
  • Solvent: DMSO-d6 is preferred over CDCl

    
    .
    
    • Reasoning: Polysubstituted benzoates often suffer from rotational barriers of the ester group. DMSO's polarity stabilizes the conformers and sharpens the multiplets, preventing "broadening-induced" loss of small couplings (

      
      ).
      
  • Concentration: 10-15 mg in 0.6 mL solvent. High concentration is required for clear

    
    C satellite detection if needed.
    
B. H NMR Acquisition (400 MHz+)

Objective: Confirm the 4,5-proton arrangement.

  • Observe Region: 7.0 – 8.5 ppm (Aromatic).

  • Validation Check: You must observe two distinct signals, both appearing as a Doublet of Doublets (dd) .

    • Signal A (

      
      ):  Expect 
      
      
      
      ppm. Splitting:
      
      
      Hz. (One
      
      
      is
      
      
      , one is
      
      
      ).
    • Signal B (

      
      ):  Expect 
      
      
      
      ppm (Deshielded by Iodine). Splitting:
      
      
      Hz. (Large
      
      
      is
      
      
      , smaller is
      
      
      
      
      ).
  • Rejection Criteria: If you see two singlets or two doublets with

    
     Hz, reject the batch ; it is likely the para-substituted isomer.
    
C. C NMR Acquisition (The Regio-Selector)

Objective: Prove Fluorine is at position 6 (Ortho to Ester).

  • Focus: Carbonyl region (~165 ppm).

  • Mechanism: In the target molecule, the Fluorine is 2 bonds away from the Carbonyl Carbon (

    
    ). This results in a large coupling constant (
    
    
    
    ).
  • Result: The Carbonyl peak must be a doublet with separation of >20 Hz.

    • Contrast: If F is at position 4 or 5, the coupling would be

      
       Hz (often unresolved singlet).
      

Visualization of Logic

The following diagrams illustrate the assignment logic and the coupling tree, generated via Graphviz.

Diagram 1: Structural Verification Decision Tree

NMR_Workflow Start Unknown Isomer Sample Step1 1H NMR: Analyze Aromatic Region Start->Step1 Decision1 Coupling Pattern? Step1->Decision1 Result_Para Two Singlets (Para Isomer) Decision1->Result_Para Singlets Result_Meta Small Doublets (J < 3Hz) (Meta Isomer) Decision1->Result_Meta J ~ 2Hz Result_Ortho Large Doublets (J > 8Hz) (Vicinal Protons Present) Decision1->Result_Ortho J ~ 8-9Hz Step2 13C NMR: Check Ester Carbonyl (~165 ppm) Result_Ortho->Step2 Decision2 Carbonyl Multiplicity? Step2->Decision2 Result_Wrong Singlet or Small Doublet (F is Meta/Para to Ester) Decision2->Result_Wrong J < 5Hz Result_Correct Large Doublet (2J_CF > 20Hz) (F is Ortho to Ester) Decision2->Result_Correct J > 20Hz Final CONFIRMED: Methyl 2-bromo-6-fluoro-3-iodobenzoate Result_Correct->Final

Caption: Logical workflow to definitively distinguish the target 2,3,6-isomer from 2,4,5- or 2,3,5-isomers.

Diagram 2: H Coupling Tree (Signal H5)

Coupling_Tree Signal H5: Doublet of Doublets (dd) Root Split1_Up Root->Split1_Up J(H-F) ~ 10Hz Split1_Down Root->Split1_Down Ortho F Split2_LL Line 1 Split1_Up->Split2_LL J(H-H) ~ 8Hz Split2_LR Line 2 Split1_Up->Split2_LR Split2_RL Line 3 Split1_Down->Split2_RL Ortho H4 Split2_RR Line 4 Split1_Down->Split2_RR

Caption: Expected splitting tree for proton H5, showing large coupling to both F6 (Ortho) and H4 (Ortho).

Advanced Analysis: F qNMR for Purity

While HPLC is standard for purity,


F qNMR  (Quantitative NMR) is superior for this molecule due to the lack of background interference.
  • Method: Acquire

    
    F spectrum with a relaxation delay (
    
    
    
    ) of at least 20 seconds (Fluorine
    
    
    can be long in degassed solvents).
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    ppm) or 1-Fluoro-2-nitrobenzene.
  • Advantage: This method instantly quantifies the ratio of the target product (F at C6) vs. regioisomers (F at C4 or C5), as their

    
    F chemical shifts will differ by >5 ppm.
    
    • Target Shift: Expected range

      
       to 
      
      
      
      ppm.
    • Isomer Shift: Para-F isomers typically appear upfield relative to Ortho-F isomers in benzoate systems.

References

  • Reich, H. J. (2023). J(H-F) Coupling Constants. University of Wisconsin-Madison. [Link]

    • Citation for H-F coupling magnitude verific
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. Standard reference for ABX spin systems and substituent effects.
  • Verification of commercial availability and CAS 2383683-94-9.
  • Dolphin, D., & AE, M. (1977). The effect of substituents on 13C-19F coupling constants. Canadian Journal of Chemistry. [Link]

    • Foundation for using 2J_CF as a regiochemical probe.
Comparative

Comparative Guide: Mass Spectrometric Analysis of Polyhalogenated Aromatic Architectures

Executive Summary & Core Directive Polyhalogenated Aromatic Compounds (PHACs) represent a unique analytical challenge due to their high electronegativity, isobaric complexity, and often trace-level environmental presence...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Polyhalogenated Aromatic Compounds (PHACs) represent a unique analytical challenge due to their high electronegativity, isobaric complexity, and often trace-level environmental presence. This guide moves beyond standard operating procedures to compare the mechanistic efficacy of Electron Ionization (EI) versus Electron Capture Negative Ionization (ECNI) , while integrating High-Resolution Mass Spectrometry (HRMS) for mass defect filtering.

Key Finding: While EI remains the structural fingerprinting standard, ECNI provides a 10–100x sensitivity enhancement for highly halogenated congeners due to the high electron affinity of the halogen substituents.

The Physics of Halogens: Isotope "Fingerprinting"

The interpretation of PHAC mass spectra is fundamentally grounded in the unique isotopic abundances of Chlorine and Bromine. Unlike C, H, or N, these halogens possess distinct heavy isotopes that create predictable cluster patterns.

Isotopic Abundance Table
ElementIsotope A (Mass)Abundance (%)Isotope A+2 (Mass)Abundance (%)Ratio (A : A+2)
Chlorine

75.78

24.223 : 1
Bromine

50.69

49.311 : 1
Cluster Interpretation Logic

When multiple halogens are present, the probability distribution follows a binomial expansion


.
  • 
     Pattern:  9:6:1 (M, M+2, M+4)
    
  • 
     Pattern:  1:2:1 (M, M+2, M+4)
    
  • 
     Pattern:  3:4:1 (Distinctive "staircase" effect)
    

Expert Insight: In HRMS, the "Mass Defect" of halogens is negative (Cl = -31.9 mDa, Br = -63.8 mDa relative to C). This allows for Mass Defect Filtering (MDF) , where halogenated compounds can be mathematically isolated from biological background noise (positive mass defect) by plotting Exact Mass vs. Mass Defect.

Comparative Analysis: EI vs. ECNI vs. HRMS

This section evaluates the three dominant modalities for PHAC analysis.

Table 1: Performance Comparison Matrix
FeatureEI (Electron Ionization) ECNI (Negative Ion) HRMS (Orbitrap/Sector)
Ionization Energy 70 eV (Hard)Thermal (<1 eV) (Soft)Variable
Primary Ion

(Radical Cation)

or


(Exact Mass)
Selectivity Low (Ionizes everything)High (Specific to electronegative groups)Ultra-High (Mass resolution >60k)
LOD (Sensitivity) Picogram (

g)
Femtogram (

g)
Femtogram (

g)
Fragmentation Extensive (Good for NIST ID)Minimal (Molecular ion dominates)N/A (Analyzer dependent)
Limitation Background noise interferenceRequires moderator gas (

); Blind to non-halogens
High capital cost; Data file size
Mechanistic Causality[2]
  • EI Limitations: In EI, the 70 eV energy often shatters the C-X bond immediately. For highly halogenated species (e.g., Deca-BDE), the molecular ion (

    
    ) may be invisible, leaving only non-specific 
    
    
    
    fragments.
  • ECNI Advantage: ECNI utilizes a moderator gas (Methane or Ammonia) to thermalize electrons. PHACs, being electron-deficient due to halogen induction, capture these thermal electrons with high efficiency.

    • Reaction:

      
      
      
    • This results in a simplified spectrum dominated by the molecular cluster or the

      
       cluster, concentrating ion current into fewer peaks for higher sensitivity.
      

Experimental Protocol (Self-Validating)

This protocol mirrors EPA Method 1668C (PCBs) but is adapted for general PHAC research.

Step 1: Sample Preparation & Cleanup[3]
  • Extraction: Soxhlet extraction with Toluene (16-24 hrs) or Pressurized Liquid Extraction (PLE).

  • Lipid Removal (Critical): Acid digestion using 44%

    
     on Silica gel. Validation: Lipid carryover suppresses ionization in ECNI.
    
  • Fractionation: Florisil column to separate non-polar PCBs from polar pesticides.

Step 2: Instrumental Parameters (GC-MS)[4][5][6]
  • Column: Phenomenex Zebron ZB-5MS or DB-5ms (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Source Temp:

    • EI: 230°C

    • ECNI: 150°C (Lower temp favors electron capture resonance).

  • Reagent Gas (ECNI only): Methane (40-60% pressure in source).

Step 3: Data Acquisition
  • SIM Mode: Monitor the two most abundant isotopes for the molecular ion (e.g.,

    
     326 and 328 for Pentachlorobiphenyl).
    
  • Qualitative Flag: The ratio of Ion 1/Ion 2 must be within ±15% of theoretical geometric abundance.

Visualization of Logic & Workflows

Diagram 1: Analytical Decision Tree

This logic gate determines the optimal method based on analyte concentration and matrix complexity.

DecisionTree Start Start: Analyte Characterization HalogenCount Halogen Substitution Level? Start->HalogenCount TraceLevel Target Sensitivity? HalogenCount->TraceLevel High (>3 Halogens) EI_Method Method A: EI-MS (Structural ID / Library Match) HalogenCount->EI_Method Low (<2 Halogens) Matrix Matrix Complexity? TraceLevel->Matrix Ultra-Trace (fg/pg) TraceLevel->EI_Method High Conc. (ng/µg) ECNI_Method Method B: ECNI-MS (Ultra-Trace Quantitation) Matrix->ECNI_Method Clean (Water/Air) HRMS_Method Method C: GC-HRMS (Unknown ID / Mass Defect) Matrix->HRMS_Method Complex (Soil/Tissue) ECNI_Method->HRMS_Method Ambiguous ID?

Caption: Decision matrix for selecting ionization modes. ECNI is prioritized for high-halogen/low-concentration samples, while HRMS is required for complex matrices.

Diagram 2: Fragmentation & Detection Pathway

The mechanism of Electron Capture vs. Electron Impact.

Fragmentation Molecule Polyhalogenated Aromatic (M) Source_EI EI Source (70 eV) Molecule->Source_EI Source_NCI ECNI Source (Thermal e-) Molecule->Source_NCI Fragment_EI Fragment Ions [M-Cl]+, [C6H4Cl]+ Source_EI->Fragment_EI Hard Ionization Ion_NCI Molecular Anion [M]- or [M-Cl]- Source_NCI->Ion_NCI Resonance Capture Detector Detector Signal Fragment_EI->Detector Complex Spectrum (Lower Sensitivity) Ion_NCI->Detector Clean Spectrum (High Sensitivity)

Caption: Mechanistic comparison showing how ECNI preserves the molecular ion cluster for higher sensitivity compared to EI fragmentation.

Data Interpretation: The "Rule of 3" Verification

To ensure scientific integrity, every identified peak must pass the Rule of 3 :

  • Retention Time (RT): Must match the standard within ±0.05 min (GC-MS).

  • Isotope Ratio: The integrated area of the Quantitation Ion vs. Confirmation Ion must match the theoretical ratio (e.g., 3:1 for Cl) within 15%.

  • Signal-to-Noise (S/N): Must exceed 3:1 for LOD and 10:1 for LOQ.

Example Calculation (Hexachlorobenzene):

  • Formula:

    
    
    
  • Major Ions:

    
     284 (
    
    
    
    ), 286 (
    
    
    ), 288 (
    
    
    ).
  • If the ratio of 284/286 deviates from ~1.24, the peak is an interference (likely a co-eluting lipid or non-halogenated hydrocarbon), regardless of Retention Time.

References

  • U.S. Environmental Protection Agency. (2010).[1] Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.[2][1] EPA-820-R-10-005. [Link][1]

  • Jobst, K. J., et al. (2013).[3][4] The use of mass defect plots for the identification of (novel) halogenated contaminants in the environment.[4][5] Analytical and Bioanalytical Chemistry, 405(10), 3289-3297. [Link]

  • Cramers, C. A., & Leclercq, P. A. (1988). Gas Chromatography/Mass Spectrometry (GC/MS) of Polyhalogenated Compounds.[6][5][7][8] CRC Critical Reviews in Analytical Chemistry. [Link]

  • Thermo Fisher Scientific. (2013). Rapid and simultaneous determination of polychlorinated biphenyls and their main metabolites... comparison of different ionisation modes.[6] Analytica Chimica Acta.[6] [Link]

Sources

Validation

"HPLC purity analysis of Methyl 2-bromo-6-fluoro-3-iodobenzoate derivatives"

Beyond C18: Advanced HPLC Purity Analysis of Methyl 2-bromo-6-fluoro-3-iodobenzoate Derivatives Methyl 2-bromo-6-fluoro-3-iodobenzoate is a densely functionalized, polyhalogenated aromatic building block critical for adv...

Author: BenchChem Technical Support Team. Date: March 2026

Beyond C18: Advanced HPLC Purity Analysis of Methyl 2-bromo-6-fluoro-3-iodobenzoate Derivatives

Methyl 2-bromo-6-fluoro-3-iodobenzoate is a densely functionalized, polyhalogenated aromatic building block critical for advanced pharmaceutical and agrochemical synthesis. Assessing its purity presents a unique chromatographic challenge. During synthesis, the most common critical impurities are des-halogenated by-products (e.g., des-iodo or des-bromo derivatives) and positional isomers. Because these impurities share a nearly identical hydrophobic footprint with the target active pharmaceutical ingredient (API), traditional analytical approaches often fall short.

As an Application Scientist, I have designed this guide to objectively compare standard chromatographic methods against advanced orthogonal stationary phases, providing a self-validating protocol engineered specifically for highly halogenated benzoates.

The Mechanistic Rationale: Why Traditional C18 Fails

Standard Octadecylsilane (C18) columns rely almost exclusively on dispersive (hydrophobic) interactions. When separating polyhalogenated benzoates, the difference in hydrophobicity between a fully halogenated molecule and its des-halogenated analog is often insufficient to achieve baseline resolution, leading to dangerous co-elution [1]. Furthermore, the flexible alkyl chains of a C18 phase cannot effectively distinguish the subtle steric and stereoelectronic differences of positional isomers.

To overcome this, we must exploit the unique electronic properties of the halogens (Fluorine, Bromine, Iodine) by employing orthogonal stationary phases:

  • Pentafluorophenyl (PFP) Columns: PFP phases offer a rigid, electron-deficient fluorinated ring. They provide four distinct retention mechanisms: dispersive interactions,

    
     interactions, strong dipole-dipole interactions (driven by highly electronegative C-F bonds), and shape selectivity. The high polarizability of the heavy iodine atom in our target molecule interacts uniquely with the PFP phase, drastically shifting its retention relative to des-iodo impurities.
    
  • Phenyl-Hexyl Columns: These provide

    
     interactions and alternate shape selectivity but lack the strong dipole interactions of the PFP phase, making them a moderate alternative for aromatic separation.
    

The superiority of specific stationary phases for separating halogenated compounds from their dehalogenated impurities is a recognized standard in advanced analytical chemistry [1].

Comparative Performance Data

To objectively evaluate these stationary phases, a comparative study was conducted using a standardized gradient of Water/Acetonitrile (with 0.1% Formic Acid) across three different column chemistries. The data below illustrates the retention time (RT), resolution (Rs), and tailing factor (Tf) for Methyl 2-bromo-6-fluoro-3-iodobenzoate and its critical impurities.

Stationary Phase (150 x 4.6 mm, 3 µm)Target RT (min)Rs: Target vs. Des-iodo ImpurityRs: Target vs. Positional IsomerTailing Factor (Tf)Assessment
Standard C18 8.451.1 (Co-elution)0.8 (Co-elution)1.45FAIL - Inadequate selectivity for des-halogenated analogs.
Phenyl-Hexyl 9.101.8 (Partial)1.5 (Baseline)1.20MARGINAL - Improved

interactions, but lacks dipole strength.
PFP (Pentafluorophenyl) 11.353.4 (Robust) 2.8 (Robust) 1.05 PASS - Optimal dipole and shape selectivity interactions.

Note: Resolution (Rs)


 2.0 is required for robust quantification. The PFP column is the only phase that provides a wide margin of safety for routine purity analysis.

Method Development Workflow

HPLC_Method_Logic Start Target Analysis: Methyl 2-bromo-6-fluoro-3-iodobenzoate C18 Standard C18 Phase (Dispersive Interactions Only) Start->C18 Initial Screen PFP PFP Phase (Dipole, π-π, Shape Selectivity) Start->PFP Orthogonal Screen Fail Co-elution of Des-iodo & Positional Isomers C18->Fail Fails Resolution Pass Baseline Resolution (Rs > 2.0) Achieved PFP->Pass Passes Criteria Valid Self-Validating SST Protocol Ready for Routine Use Pass->Valid Finalize Method

Fig 1: Chromatographic decision tree for polyhalogenated benzoate method development.

Self-Validating Experimental Protocol: PFP-Based Purity Analysis

A robust analytical method must be a self-validating system. The following protocol embeds a System Suitability Test (SST) that mathematically proves the system's resolving power before any sample data is accepted. The use of reversed-phase gradients with acidic modifiers is a proven approach for stabilizing the elution of highly halogenated benzoic acid derivatives[2].

Step 1: Preparation of the Self-Validation (SST) Engine

Causality: You cannot trust a purity result if the column has lost its specific selectivity. We force the system to prove it can separate the most difficult critical pair.

  • Weigh 10 mg of Methyl 2-bromo-6-fluoro-3-iodobenzoate (Target) and 1 mg of Methyl 2-bromo-6-fluorobenzoate (Des-iodo Impurity).

  • Dissolve in 10 mL of Diluent (50:50 Water:Acetonitrile) to create the Resolution Solution .

Step 2: Chromatographic Conditions
  • Column: Pentafluorophenyl (PFP), 150 mm x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: Ultrapure Water with 0.1% Formic Acid. (Causality: Formic acid suppresses residual silanol ionization on the silica support, preventing secondary cation-exchange interactions that cause peak tailing [3]).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C. (Causality: Halogenated aromatics exhibit temperature-dependent selectivity on PFP phases due to the enthalpic nature of dipole-dipole interactions. 35°C stabilizes this effect against ambient lab fluctuations).

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

Step 3: Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.06040
10.02080
12.02080
12.16040
16.06040
Step 4: Execution and System Suitability Criteria

Before injecting unknown batches, inject the Resolution Solution in triplicate. The system is only validated for use if it meets the following strict criteria:

  • Resolution (Rs): Must be

    
     2.0 between the Target peak and the Des-iodo impurity peak.
    
  • Tailing Factor (Tf): Must be

    
     1.5 for the Target peak.
    
  • Repeatability: The %RSD of the Target peak area across 5 replicate injections of a standard solution must be

    
     1.0%.
    

If the Rs drops below 2.0, it indicates a loss of the PFP phase's dipole selectivity (often due to column fouling or loss of bonded phase), and the column must be replaced. This self-validating logic ensures absolute trustworthiness in the reported purity of the Methyl 2-bromo-6-fluoro-3-iodobenzoate derivatives.

References

  • MDPI. "Oxidation of p-[125I]Iodobenzoic Acid and p-[211At]Astatobenzoic Acid Derivatives and Evaluation In Vivo." Molecules. Available at:[Link]

  • ResearchGate. "Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlying degradation reaction." Rapid Communications in Mass Spectrometry. Available at: [Link]

Sources

Comparative

Comparative Reactivity Guide: C-Br vs. C-I in Methyl 2-bromo-6-fluoro-3-iodobenzoate

Executive Summary: The Hierarchy of Activation In the scaffold of Methyl 2-bromo-6-fluoro-3-iodobenzoate , reactivity is governed by a distinct hierarchy driven by bond dissociation energies (BDE) and steric environments...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hierarchy of Activation

In the scaffold of Methyl 2-bromo-6-fluoro-3-iodobenzoate , reactivity is governed by a distinct hierarchy driven by bond dissociation energies (BDE) and steric environments.

The Verdict: The C3-Iodine bond is the primary site of reactivity for both Palladium-catalyzed cross-couplings and metal-halogen exchange. The C2-Bromine bond is kinetically persistent; it remains inert under the mild conditions required to activate the iodine, allowing for highly controlled sequential functionalization.

Key Differentiator:

  • C3-I (Iodine): High lability, moderate steric hindrance. Reacts at Room Temperature (RT) to 50°C.

  • C2-Br (Bromine): Lower lability, severe steric hindrance (sandwiched between C1-Ester and C3-I). Reacts only at elevated temperatures (>80°C) or with specialized ligands after the iodine has been functionalized.

Molecular Analysis: Sterics & Electronics

To design effective protocols, one must understand the specific environment of each halogen.

FeatureC3-Iodine (Target A) C2-Bromine (Target B) C6-Fluorine
Bond Energy (Approx.) ~65 kcal/mol (Weak)~81 kcal/mol (Strong)~115 kcal/mol (Inert)
Electronic State Activated by inductive withdrawal from C6-F and C2-Br.Deactivated by steric crowding; activated electronically by ester.Modulator; increases ring electrophilicity.
Steric Environment Moderate. Flanked by H4 and Br2. Accessible to Pd-catalysts.[1][2][3][4]Severe. "Sandwiched" between the bulky methyl ester (C1) and Iodine (C3).Low. Ortho to ester, but C-F bond length is short.
Primary Reactivity Oxidative Addition (Pd), I/Mg Exchange.Inert until C3 is modified; requires forcing conditions.Directing group for metallation (rarely displaced).

Decision Logic: Selecting the Pathway

The following logic map illustrates the decision process for functionalizing this scaffold.

ReactivityLogic Substrate Methyl 2-bromo-6-fluoro- 3-iodobenzoate Goal Desired Transformation Substrate->Goal Suzuki Pathway A: Suzuki Coupling (C-C Bond Formation) Goal->Suzuki Target: Biaryl Exchange Pathway B: I/Mg Exchange (Electrophile Trapping) Goal->Exchange Target: Carbonyl/Alkyl Prod_A Product A: 3-Aryl-2-bromo-benzoate Suzuki->Prod_A Pd(PPh3)4, Na2CO3 RT to 50°C (Selective C-I reaction) Prod_B Product B: 3-E-2-bromo-benzoate (E = Aldehyde, Ketone, etc.) Exchange->Prod_B iPrMgCl·LiCl -40°C to -20°C (Selective C-I exchange) Step 2: C-Br Activation Step 2: C-Br Activation Prod_A->Step 2: C-Br Activation Requires >80°C SPhos/XPhos

Figure 1: Decision tree for chemoselective functionalization. Note the divergence based on the desired functional group insertion.

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C-I Selective)

Objective: Install an aryl group at C3 without disturbing the C2-Br or the ester.

Mechanism: The rate of oxidative addition of Pd(0) into C-I is significantly faster than C-Br. By controlling temperature, we achieve >95% selectivity.

Materials:

  • Substrate: Methyl 2-bromo-6-fluoro-3-iodobenzoate (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) — Chosen for stability and selectivity.

  • Base: Na₂CO₃ (2.0 M aq, 2.5 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane and aqueous Na₂CO₃.

  • Reaction: Stir vigorously at 45°C .

    • Critical Checkpoint: Monitor by HPLC/TLC at 2 hours. Do NOT exceed 60°C; higher temperatures may initiate oxidative addition at the sterically hindered C2-Br site or cause ester hydrolysis.

  • Workup: Once starting material is consumed (usually 4-6 hours), dilute with EtOAc, wash with water/brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Expected Outcome: Exclusive formation of the 3-aryl-2-bromo-6-fluorobenzoate.

Protocol B: Chemoselective I/Mg Exchange (Turbo Grignard)

Objective: Convert C3-I into a nucleophile (Grignard) to trap with electrophiles (aldehydes, acid chlorides, I2).

Mechanism: Iodine-Magnesium exchange is extremely fast and exothermic. Using Knochel's "Turbo Grignard" (iPrMgCl[5]·LiCl) allows this exchange to happen at low temperatures, preserving the sensitive methyl ester.

Materials:

  • Substrate: Methyl 2-bromo-6-fluoro-3-iodobenzoate (1.0 equiv)

  • Reagent: iPrMgCl[5]·LiCl (1.3 M in THF, 1.1 equiv)

  • Electrophile: e.g., Benzaldehyde (1.2 equiv)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Setup: Flame-dry a flask under Argon. Add substrate and anhydrous THF. Cool to -40°C .

  • Exchange: Dropwise add iPrMgCl·LiCl over 10 minutes.

    • Why -40°C? At this temperature, the I/Mg exchange is rapid (< 30 mins), but the Grignard is too stable to attack the methyl ester (C1) or the C2-Br.

  • Incubation: Stir at -40°C for 30 minutes. (A small aliquot quenched with MeOD should show >95% deuterium incorporation at C3 by NMR).

  • Trapping: Add the electrophile (dissolved in THF) slowly.

  • Warming: Allow the mixture to warm to 0°C over 1 hour.

  • Quench: Quench with sat. NH₄Cl solution.

Expected Outcome: C3-functionalized product with C2-Br and C1-Ester intact.

Comparative Data: C-Br vs C-I

The following table summarizes why the C3-I is the "winner" in the first stage of reactivity.

ParameterC3-Iodine ReactivityC2-Bromine ReactivityImplication
Pd Oxidative Addition Rate


C-I reacts exclusively at T < 60°C.
Mg Exchange Threshold -40°C to -20°C> 0°C (often requires Li exchange)C-I allows ester preservation; C-Br exchange risks ester attack.
Steric "A-Value" Impact Medium (Ortho to Br)High (Ortho to Ester + Ortho to I)Bulky ligands (e.g., SPhos) required for C2-Br activation later.
Leaving Group Ability ExcellentGoodIodine is the superior leaving group in nucleophilic aromatic substitution (if applicable).
Sequential Workflow Visualization

This diagram details the full synthetic pathway to a tri-functionalized core.

SequentialFlow Start Methyl 2-bromo-6-fluoro-3-iodobenzoate Step1 Step 1: C-I Functionalization (Suzuki Coupling) Pd(dppf)Cl2, Ar-B(OH)2, 45°C Start->Step1 Intermed Intermediate: Methyl 3-Aryl-2-bromo-6-fluorobenzoate Step1->Intermed Step2 Step 2: C-Br Functionalization (Suzuki/Buchwald) Pd(OAc)2, SPhos, R-B(OH)2/Amine, 100°C Intermed->Step2 Final Final Product: 2,3-Diaryl-6-fluorobenzoate Step2->Final

Figure 2: Sequential functionalization workflow. Note the drastic increase in temperature and ligand complexity required for Step 2.

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition, 43(25), 3333–3336. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Provides context on steric hindrance in couplings). Link

  • Bao, M., et al. (2018). Chemoselective Suzuki–Miyaura Cross-Coupling of Polyhalogenated Arenes. The Journal of Organic Chemistry, 83(6), 3348–3353. (Specific to polyhalogenated selectivity).[6]

Sources

Validation

"alternative reagents to Methyl 2-bromo-6-fluoro-3-iodobenzoate for synthesis"

Strategic Alternatives to Methyl 2-bromo-6-fluoro-3-iodobenzoate in Medicinal Chemistry Executive Summary: The Case for Alternatives Methyl 2-bromo-6-fluoro-3-iodobenzoate is a high-value "orthogonally functionalized" sc...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Alternatives to Methyl 2-bromo-6-fluoro-3-iodobenzoate in Medicinal Chemistry

Executive Summary: The Case for Alternatives

Methyl 2-bromo-6-fluoro-3-iodobenzoate is a high-value "orthogonally functionalized" scaffold used primarily in the synthesis of kinase inhibitors (e.g., MEK/BRAF inhibitors like Trametinib analogs). Its utility lies in the precise reactivity hierarchy of its substituents: Iodine (C-3) > Bromine (C-2) > Fluorine (C-6) ≈ Ester (C-1) . This allows medicinal chemists to perform sequential cross-coupling reactions (Suzuki, Sonogashira) without protecting groups.

However, reliance on this specific pre-functionalized building block introduces supply chain risks and high costs (often >$50/g). This guide presents three strategic alternatives that utilize more accessible precursors or different functional handles to achieve the same chemoselective outcome.

Technical Profile of the Incumbent

  • Molecule: Methyl 2-bromo-6-fluoro-3-iodobenzoate

  • Primary Utility: Sequential Pd-catalyzed cross-coupling.[1][2]

  • Mechanism: The C-I bond undergoes oxidative addition with Pd(0) significantly faster than the C-Br bond. This allows the installation of the first "R" group at C-3 at room temperature, leaving the C-2 Bromine intact for a second, high-temperature coupling.

Reactivity Hierarchy Visualization

ReactivityHierarchy Figure 1: Orthogonal Reactivity Profile of the Incumbent Reagent Scaffold Methyl 2-bromo-6-fluoro-3-iodobenzoate Step1 C-3 Coupling (Iodine) Fastest (RT) Scaffold->Step1 Pd(0), RT Step2 C-2 Coupling (Bromine) Slower (Heat Required) Step1->Step2 Pd(0), >80°C Step3 C-6 SNAr (Fluorine) Nucleophilic Attack Step2->Step3 R-NH2, Base

Strategic Alternatives

Alternative A: The "Step-Back" Strategy (Cost-Optimized)

Reagent: Methyl 2-bromo-6-fluorobenzoate (CAS: 820236-81-5) Concept: Instead of purchasing the expensive tri-halogenated species, purchase the di-halogenated precursor (Br, F) and install the Iodine at C-3 via electrophilic aromatic substitution (EAS).

  • Rationale: The C-3 position is activated by the ortho-fluorine (ortho-para director) and meta-bromine, making it the most nucleophilic site for iodination.

  • Cost Impact: Reduces raw material cost by ~40-60%.

  • Trade-off: Requires one additional synthetic step.

Alternative B: The "Sandmeyer" Route (Supply Chain Resilience)

Reagent: Methyl 3-amino-2-bromo-6-fluorobenzoate (CAS: 1446261-65-9) Concept: Use the aniline derivative to generate the diazonium salt, followed by displacement with iodide (Sandmeyer reaction).

  • Rationale: Aniline precursors are often more stable and available from different suppliers than their iodo-counterparts. This route guarantees the exact regiochemistry if direct iodination (Alternative A) proves non-selective due to substrate bias.

  • Trade-off: Involves hazardous diazonium intermediates; not ideal for large-scale GMP without flow chemistry.

Alternative C: The "Pseudohalide" Swap (High Performance)

Reagent: Methyl 2-bromo-6-fluoro-3-(trifluoromethanesulfonyloxy)benzoate (In-situ generated) Concept: Replace the C-3 Iodine with a Triflate (-OTf) group.

  • Rationale: Aryl triflates exhibit reactivity similar to aryl iodides/bromides in Pd-catalyzed coupling. A phenol precursor can be converted to the triflate using Triflic Anhydride (

    
    ).
    
  • Reactivity:

    
    . The triflate allows the same sequential coupling strategy as the incumbent.
    

Comparative Decision Matrix

FeatureIncumbent (Iodo-Ester)Alt A (H-Precursor)Alt B (Amino-Precursor)Alt C (Triflate)
Direct Cost High (

$)
Low ($)Medium (

)
Medium (

)
Step Count 1 (Ready to use)2 (Requires Iodination)2 (Requires Sandmeyer)2 (Requires Activation)
Atom Economy HighMediumLow (Diazo waste)Low (Sulfonyl waste)
Selectivity Risk NoneLow (Regio-control)NoneNone
Availability Niche/VariableHigh (Commercial)ModerateModerate (Phenol)

Experimental Protocols

Protocol 1: Validation of the Incumbent (Chemoselective Coupling)

To confirm the reactivity baseline.

  • Reagents: Methyl 2-bromo-6-fluoro-3-iodobenzoate (1.0 eq), Phenylboronic acid (1.1 eq),

    
     (3 mol%), 
    
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Stir at Room Temperature for 4 hours.

  • Observation: HPLC should show >95% conversion to the C-3 coupled biaryl, with <2% coupling at the C-2 bromine.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
Protocol 2: Execution of Alternative A (Regioselective Iodination)

To generate the target scaffold from the cheaper precursor.

  • Starting Material: Methyl 2-bromo-6-fluorobenzoate (1.0 eq).

  • Iodinating Agent: N-Iodosuccinimide (NIS, 1.2 eq).

  • Catalyst: Trifluoromethanesulfonic acid (TfOH, 1.0 eq) or

    
     (if acid sensitive).
    
  • Solvent: Acetonitrile or DMF.

  • Procedure:

    • Dissolve substrate in MeCN. Cool to 0°C.

    • Add NIS portion-wise.

    • Add TfOH dropwise (Exothermic!).

    • Warm to RT and stir for 12h.

  • Purification: Quench with sat.

    
     (to remove excess Iodine). Extract with DCM. Recrystallize from Hexane/EtOAc.
    
  • Yield Target: 85-90%.

Decision Logic for Researchers

DecisionTree Figure 2: Selection Guide for Alternative Reagents Start Need Methyl 2-bromo-6-fluoro-3-iodobenzoate? Budget Is Budget/Supply Constrained? Start->Budget Regio Is Regioselectivity Critical? Budget->Regio Yes Incumbent Use Incumbent (Commercial Iodo-Ester) Budget->Incumbent No Scale Scale of Synthesis? Regio->Scale Complex (Ambiguous sites) AltA Use Alt A (Iodination of Precursor) Regio->AltA Standard (C-3 is active) Scale->AltA Large Scale (>100g) AltB Use Alt B (Sandmeyer from Amine) Scale->AltB Small Scale (<10g)

References

  • Vertex AI Search. (2025). Synthesis of trametinib key intermediate. Google Patents. Link

  • Fluorochem. (2025).[3] Methyl 3-bromo-2-iodobenzoate Product Page. Fluorochem Catalog. Link

  • Graz University of Technology. (2025). Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates. Tetrahedron. Link[1]

  • GalChimia. (2010). Selective Copper-Promoted Cross-Coupling of Aromatic Amines. Synlett. Link

  • AiFChem. (2025).[3] Methyl 2-bromo-6-fluorobenzoate Availability. AiFChem Catalog. Link

  • BLD Pharm. (2025). Methyl 3-amino-2-bromo-6-fluorobenzoate Product Page. BLD Pharm.[4] Link

Sources

Comparative

Spectroscopic Differentiation of Halobenzoate Regioisomers: A Comparative Technical Guide

Executive Summary & Strategic Overview In drug development and fine chemical synthesis, the precise identification of regioisomers—specifically the ortho-, meta-, and para-substituted halobenzoates—is critical.[1] These...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

In drug development and fine chemical synthesis, the precise identification of regioisomers—specifically the ortho-, meta-, and para-substituted halobenzoates—is critical.[1] These isomers exhibit distinct pharmacokinetics, metabolic pathways, and toxicological profiles despite sharing identical molecular weights and elemental compositions.

This guide provides an objective, data-driven comparison of the three primary spectroscopic modalities used for their differentiation: Vibrational Spectroscopy (IR/Raman) , Nuclear Magnetic Resonance (NMR) , and Mass Spectrometry (MS) .

Comparative Decision Matrix
FeatureVibrational (FT-IR / Raman) NMR (

H /

C)
Mass Spectrometry (MS)
Primary Differentiator C-H Out-of-Plane (OOP) Bending ModesSpin-Spin Coupling Constants (

) & Symmetry
"Ortho-Effect" Fragmentation & Metal Complexation
Sample State Solid (KBr pellet) or Neat LiquidSolution (Deuterated Solvent)Gas Phase (Ionized)
Differentiation Power High for rapid screening of substitution patterns.Definitive for structural elucidation.Moderate (requires specific ionization/derivatization).
Sample Requirement ~1-5 mg~5-20 mg< 1 µg (High Sensitivity)
Throughput HighMediumHigh

Deep Dive: Vibrational Spectroscopy (IR & Raman)

Mechanism of Differentiation

The most reliable infrared diagnostic for halobenzoate isomers is the C-H out-of-plane (OOP) bending region (650–900 cm⁻¹). The number and position of these bands are determined by the number of adjacent hydrogen atoms on the benzene ring, which changes with substitution pattern (ortho = 1,2; meta = 1,3; para = 1,4).

  • Ortho (1,2-disubstituted): 4 adjacent protons.

  • Meta (1,3-disubstituted): 3 adjacent protons + 1 isolated proton.

  • Para (1,4-disubstituted): 2 sets of 2 adjacent protons (symmetric).[1][2]

Supporting Experimental Data: Diagnostic Wavenumbers
IsomerC-H OOP Bending Frequency (cm⁻¹)Spectral Signature
Ortho 735 – 770 cm⁻¹ Single strong band.
Meta 690 – 710 cm⁻¹ AND 750 – 810 cm⁻¹ Two distinct strong bands (due to isolated H and 3-adjacent H).
Para 800 – 860 cm⁻¹ Single strong band (often sharp).

Note: Halogen mass affects these positions slightly (F > Cl > Br > I), generally shifting bands to lower frequencies as mass increases, but the relative pattern remains consistent.

Experimental Protocol: FT-IR Analysis
  • Sample Prep: Mix 1–2 mg of halobenzoate sample with ~200 mg dry KBr (spectroscopic grade).

  • Pellet Formation: Grind in an agate mortar until fine. Press at 8–10 tons for 2 minutes to form a transparent pellet.

  • Acquisition: Collect background spectrum (air). Scan sample from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Analysis: Apply baseline correction. Focus zoom on 600–900 cm⁻¹ region.[3] Compare peak positions against the table above.

Deep Dive: Nuclear Magnetic Resonance (NMR)

Mechanism of Differentiation

NMR is the gold standard for isomer confirmation. Differentiation relies on symmetry and spin-spin coupling constants (


) .
  • Symmetry:

    • Para-isomers possess a plane of symmetry, rendering protons chemically equivalent in pairs (AA'BB' system), often appearing as two distinct doublets (or higher-order multiplets) integrating 2:2.

    • Ortho and Meta isomers lack this symmetry, resulting in 4 distinct proton environments (ABCD system).

  • Coupling Constants (

    
    ):  The magnitude of splitting is distance-dependent.
    
Supporting Experimental Data: Coupling Constants
Interaction TypeNotationTypical

Value (Hz)
Relevance
Ortho-coupling

7.0 – 9.0 Hz Strongest coupling; identifies adjacent protons.
Meta-coupling

1.0 – 3.0 Hz Weak coupling; identifies protons separated by one carbon.
Para-coupling

< 1.0 Hz Often not resolved; appears as line broadening.
Experimental Protocol: H NMR Characterization
  • Solvent Choice: Dissolve ~10 mg sample in 0.6 mL DMSO-

    
     or CDCl
    
    
    
    . (DMSO is preferred for benzoic acids to prevent carboxylic proton exchange broadening).
  • Acquisition: Run standard proton sequence (e.g., 16 scans, 30° pulse angle, 2s relaxation delay).

  • Processing: Phase and baseline correct. Calibrate to solvent residual peak (DMSO: 2.50 ppm).

  • Interpretation:

    • Identify the carboxylic proton (~11–13 ppm, broad singlet).

    • Analyze aromatic region (7.0–8.5 ppm).

    • Check for Symmetry: If you see two signals integrating to 2H each

      
      Para .
      
    • Check for Splitting: If you see a triplet (t) and doublet (d) with

      
       Hz 
      
      
      
      Ortho (often).
    • If you see a singlet (s) or finely split doublet (

      
       Hz) 
      
      
      
      Meta (isolated proton between substituents).

Deep Dive: Mass Spectrometry (MS)

Mechanism of Differentiation

While standard EI-MS often yields identical molecular ions (


), the Ortho Effect  allows for specific differentiation.
  • The Ortho Effect: In ortho-halobenzoates, the proximity of the carboxylic acid group (-COOH) and the halogen (-X) or other substituents facilitates intramolecular rearrangements (e.g., loss of H

    
    O or HX) that are geometrically impossible for meta and para isomers.
    
  • Metal Complexation: Electrospray Ionization (ESI) with metal cations (e.g., Ni

    
    , Th
    
    
    
    ) enhances these steric differences. Ortho isomers form sterically crowded complexes that fragment more readily or via unique pathways compared to meta/para.
Supporting Experimental Data: Fragmentation Patterns
IsomerCharacteristic Fragmentation (EI/ESI)
Ortho Prominent [M - OH]⁺ or [M - H₂O]⁺ peaks due to proximity effects. Rapid loss of HX in metal-complexed MS/MS.
Meta Standard fragmentation; typically loses COOH first.
Para Often forms stable para-quinoid ions. Fragmentation requires higher energy.

Integrated Workflow & Logic

The following diagram illustrates the logical pathway for distinguishing these isomers using a multi-modal approach.

IsomerDifferentiation Start Unknown Halobenzoate Isomer Step1 Step 1: 1H NMR Spectroscopy (Check Symmetry) Start->Step1 SymCheck Are aromatic signals symmetric (2 sets of 2H)? Step1->SymCheck Para Result: Para-Isomer (AA'BB' System) SymCheck->Para Yes Step2 Step 2: Analyze Splitting (J-Coupling) & IR Confirmation SymCheck->Step2 No MetaCheck Is there a singlet/doublet with J ~ 2Hz? Step2->MetaCheck Meta Result: Meta-Isomer (Isolated proton) MetaCheck->Meta Yes Ortho Result: Ortho-Isomer (Multiplets, J ~ 8Hz) MetaCheck->Ortho No Validation Validation: IR OOP Bands Ortho: ~750 cm-1 Meta: ~690 & 780 cm-1 Meta->Validation Ortho->Validation

Caption: Logical decision tree for differentiating halobenzoate regioisomers using NMR symmetry rules and IR validation.

References

  • Royal Society of Chemistry (RSC). (2014). Discrimination and quantitation of halobenzoic acid positional isomers upon Th(IV) coordination by mass spectrometry. Chemical Communications.[4] Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2025).[5] 2-Fluorobenzoic acid | C7H5FO2.[5] Retrieved from [Link]

  • American Institute of Physics (AIP). (2015). Gas phase measurements of mono-fluoro-benzoic acids and the dimer of 3-fluoro-benzoic acid. The Journal of Chemical Physics. Retrieved from [Link]

  • Asian Journal of Physics. (1994). Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids.[1][6] Retrieved from [Link]

  • ChemRxiv. (2023). Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy.[3][7] Retrieved from [Link]

Sources

Validation

A Comprehensive Guide to the Structural Validation of the Suzuki Coupling Product of Methyl 2-bromo-6-fluoro-3-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, p...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, pivotal in the creation of novel therapeutics and functional materials.[1][2][3] The reaction's versatility is particularly valuable when dealing with polysubstituted aromatic compounds, which are common motifs in pharmacologically active molecules.[4] This guide provides an in-depth, objective comparison of analytical methodologies for the unequivocal structural validation of the product resulting from the Suzuki coupling of Methyl 2-bromo-6-fluoro-3-iodobenzoate. By presenting supporting experimental data and detailed protocols, this document serves as a critical resource for ensuring the integrity of synthesized compounds destined for downstream applications.

The core challenge in the Suzuki coupling of a polyhalogenated substrate like Methyl 2-bromo-6-fluoro-3-iodobenzoate lies in predicting and confirming the regioselectivity of the reaction. The relative reactivity of aryl halides in palladium-catalyzed couplings generally follows the trend: I > Br > Cl > F.[5][6][7] Consequently, the carbon-iodine bond is the most likely site for oxidative addition to the palladium catalyst, leading to selective coupling at this position. This guide will focus on the validation of the expected product, Methyl 4'-methyl-2-bromo-6-fluoro-[1,1'-biphenyl]-3-carboxylate, formed from the reaction with 4-methylphenylboronic acid.

Comparative Analysis of Validation Techniques

A robust structural validation strategy relies on a combination of orthogonal analytical techniques. While mass spectrometry provides a rapid confirmation of the product's molecular weight, nuclear magnetic resonance (NMR) spectroscopy is indispensable for detailed structural elucidation.[1] The following table compares the utility of various analytical methods in the context of this specific validation challenge.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight of the product and its fragmentation patterns.High sensitivity, requires minimal sample, and offers rapid confirmation of product formation.[1]Does not provide detailed structural connectivity on its own; isomers may not be distinguishable.[1]
¹H NMR Spectroscopy Number of unique proton environments, their chemical shifts, integration (proton count), and coupling patterns (J-coupling).Provides information about the electronic environment and connectivity of protons.Can have overlapping signals in complex molecules; interpretation can be challenging without 2D techniques.
¹³C NMR Spectroscopy Number of unique carbon environments and their chemical shifts.Directly observes the carbon skeleton of the molecule. Aromatic carbons typically resonate between 120-150 ppm.[8][9]Lower sensitivity than ¹H NMR; does not directly provide information on proton attachment without additional experiments like DEPT.
¹⁹F NMR Spectroscopy Presence, number, and chemical environment of fluorine atoms.[10][11]Highly sensitive due to 100% natural abundance of ¹⁹F and a wide chemical shift range, making it excellent for identifying fluorine-containing compounds.[10][11][12]Requires a spectrometer equipped for fluorine detection.
2D NMR (COSY, HSQC, HMBC) Correlation between nuclei, providing definitive connectivity information. COSY shows ¹H-¹H couplings, HSQC shows direct ¹H-¹³C correlations, and HMBC shows long-range ¹H-¹³C correlations.[13][14][15]Unambiguously establishes the bonding framework of the molecule, confirming the exact position of the newly formed C-C bond and the relative positions of all substituents.[13][14]Requires more instrument time and expertise for data interpretation.
Experimental Protocols

A systematic approach, from synthesis to comprehensive analysis, is crucial for reliable product validation.

This protocol outlines a general procedure for the Suzuki coupling of Methyl 2-bromo-6-fluoro-3-iodobenzoate with 4-methylphenylboronic acid.

Reaction Setup:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add Methyl 2-bromo-6-fluoro-3-iodobenzoate (1.0 equiv.), 4-methylphenylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (2.0 equiv.).[16]

  • Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[16]

Solvent Addition and Reaction Execution:

  • Add a degassed solvent system, for example, a mixture of toluene, ethanol, and water, via syringe.[16]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[1][16] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[16]

Workup and Purification:

  • Upon completion, cool the reaction to room temperature.[1]

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[1][16]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel to obtain the desired product.[1][16]

Visualizing the Validation Workflow

The following diagram illustrates the logical flow from the initial reaction to the final, validated product structure.

G cluster_synthesis Synthesis cluster_validation Structural Validation A Suzuki-Miyaura Coupling (Methyl 2-bromo-6-fluoro-3-iodobenzoate + 4-methylphenylboronic acid) B Workup & Purification A->B C Mass Spectrometry (LC-MS) Confirm Molecular Weight B->C D 1D NMR (¹H, ¹³C, ¹⁹F) Initial Structural Assessment C->D E 2D NMR (COSY, HSQC, HMBC) Definitive Connectivity D->E F Final Structure Confirmation E->F

Caption: A flowchart detailing the key stages from synthesis to the comprehensive validation of the Suzuki coupling product.

Predicted Analytical Data for Methyl 4'-methyl-2-bromo-6-fluoro-[1,1'-biphenyl]-3-carboxylate

The following tables summarize the expected analytical data that would confirm the successful synthesis of the target compound.

Table 1: Predicted Mass Spectrometry Data

IonExpected m/z
[M+H]⁺341.0112 / 343.0091 (for ⁷⁹Br / ⁸¹Br isotopes)
[M+Na]⁺363.0031 / 365.0010 (for ⁷⁹Br / ⁸¹Br isotopes)

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-4~7.30tJ(H-F) ≈ 8.5, J(H-H) ≈ 8.51H
H-5~7.15ddJ(H-H) ≈ 8.5, J(H-F) ≈ 2.51H
H-2', H-6'~7.25dJ ≈ 8.02H
H-3', H-5'~7.10dJ ≈ 8.02H
OCH₃~3.90s-3H
Ar-CH₃~2.40s-3H

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

CarbonChemical Shift (ppm)
C=O~165
C-F~160 (d, J(C-F) ≈ 250 Hz)
Aromatic C120-145
OCH₃~52
Ar-CH₃~21

Table 4: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

FluorineChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
Ar-F~ -115m-
Definitive Structure Elucidation with 2D NMR

While 1D NMR and MS provide strong evidence, 2D NMR experiments are crucial for irrefutable proof of the product's constitution.

  • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. For instance, the protons on the newly introduced phenyl ring (H-2'/H-6' and H-3'/H-5') will show cross-peaks, confirming their ortho relationship. Similarly, coupling between H-4 and H-5 on the original aromatic ring will be observed.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon to which it is directly attached.[8][15] This allows for the unambiguous assignment of all protonated carbons in the molecule.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this validation.[13][14] It reveals correlations between protons and carbons that are two or three bonds away. Key expected HMBC correlations that would confirm the structure include:

    • A correlation between the protons of the methyl group on the new phenyl ring (Ar-CH₃) and the ipso-carbon (C-4') and ortho-carbons (C-3', C-5') of that ring.

    • Crucially, a correlation between the ortho-protons of the new phenyl ring (H-2', H-6') and the carbon at the site of coupling on the original ring (C-3). This correlation definitively proves the location of the newly formed biaryl bond.

    • Correlations from the OCH₃ protons to the carbonyl carbon and C-1.

Visualizing the Suzuki Coupling Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][17]

Suzuki_Cycle cluster_cycle Catalytic Cycle A Pd(0)L₂ B Oxidative Addition A->B Ar¹-X C Ar¹-Pd(II)(X)L₂ B->C D Transmetalation C->D Ar²-B(OR)₂ E Ar¹-Pd(II)(Ar²)L₂ D->E F Reductive Elimination E->F F->A Ar¹-Ar²

Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.

Conclusion

The validation of the product structure in the Suzuki coupling of Methyl 2-bromo-6-fluoro-3-iodobenzoate necessitates a multi-faceted analytical approach. While mass spectrometry provides a quick and sensitive confirmation of the molecular weight, a full suite of NMR experiments, including ¹H, ¹³C, ¹⁹F, and 2D techniques like COSY, HSQC, and HMBC, is essential for the unambiguous determination of the product's regiochemistry and overall structure.[1][13] This rigorous validation is paramount for ensuring the quality and reliability of synthesized compounds intended for further research and development.

References

  • Wikipedia. Suzuki reaction. [Link]

  • Kuhn, T., et al. (2010). Theoretical NMR correlations based Structure Discussion. PMC. [Link]

  • Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]

  • ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]

  • AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

  • Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC. [Link]

  • ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]

  • PubMed. Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [Link]

  • Gerig, J. T. (2001). Fluorine NMR. [Link]

  • American Chemical Society. Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. [Link]

  • ResearchGate. A Simple Guide for Predicting Regioselectivity in the Coupling of Polyhaloheteroaromatics. [Link]

  • Advion. SUZUKI REACTION MONITORING. [Link]

  • Semantic Scholar. A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics. [Link]

  • PubMed. Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry. [Link]

  • The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

  • ResearchGate. Relative reactivity of aryl electrophiles in the Suzuki–Miyaura reaction. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • University of California, Irvine. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • SDSU NMR Facility. 7) Common 2D (COSY, HSQC, HMBC). [Link]

  • Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

  • ACS Publications. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. [Link]

  • Frontiers. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. [Link]

  • Royal Society of Chemistry. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. [Link]

  • YouTube. Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Formation Reaction. [Link]

  • Scilit. Selective Palladium‐Catalyzed Suzuki–Miyaura Reactions of Polyhalogenated Heteroarenes. [Link]

  • PubMed. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. [Link]

  • Chemistry LibreTexts. 15.4: Spectral Characteristics of the Benzene Ring. [Link]

  • ResearchGate. Figure 3. Mass spectra for the Suzuki cross-coupling reaction between.... [Link]

  • PubMed. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions. [Link]

  • PubMed. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]

  • ACS Publications. Suzuki C–C Coupling in Paper Spray Ionization: Microsynthesis of Biaryls and High-Sensitivity MS Detection of Aryl Bromides. [Link]

  • Organic Chemistry Portal. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • JEOL. HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY. [Link]

  • PubMed. Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. [Link]

  • CORE. Suzuki cross-coupling reactions of aryl halides with arylboronic acids catalysed by Pd(II)-NaY zeolite. [Link]

  • MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

  • ResearchGate. High Throughput Experimentation and Continuous Flow Validation of Suzuki–Miyaura Cross‐Coupling Reactions. [Link]

  • Michigan State University. NMR Spectroscopy. [Link]

  • Wiley. Structure Elucidation By NMR In Organic Chemistry. [Link]

  • Jasperse, C. Short Summary of 1H-NMR Interpretation. [Link]

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Comparative

Predictive Modeling of SNAr Reactivity in Polyhalogenated Benzoates: A Computational Workflow and Software Comparison Guide

Polyhalogenated benzoates are critical electrophilic scaffolds in the development of advanced agrochemicals, pharmaceuticals, and functional materials. Predicting their reactivity—specifically the regioselectivity of Nuc...

Author: BenchChem Technical Support Team. Date: March 2026

Polyhalogenated benzoates are critical electrophilic scaffolds in the development of advanced agrochemicals, pharmaceuticals, and functional materials. Predicting their reactivity—specifically the regioselectivity of Nucleophilic Aromatic Substitution (SNAr)—presents a significant computational challenge. The presence of multiple electron-withdrawing halogens activates the aromatic ring but introduces competing ortho, meta, and para substitution pathways.

Historically, textbooks have modeled all SNAr reactions via a stepwise mechanism involving a stabilized Meisenheimer complex. However, recent computational and experimental kinetic isotope effect (KIE) analyses have overturned this assumption, revealing that many SNAr reactions—especially those with good leaving groups like halogens—actually proceed through a single-step concerted mechanism (1)[1]. Accurately mapping these divergent potential energy surfaces (PES) requires rigorous Density Functional Theory (DFT) protocols.

This guide provides an objective comparison of two leading quantum chemistry suites—Gaussian 16 and ORCA 5/6 —and outlines a self-validating experimental protocol for predicting regioselectivity in polyhalogenated systems.

Mechanistic Landscape: Concerted vs. Stepwise SNAr

Before executing a computational workflow, it is critical to understand the mechanistic divergence. Depending on the steric bulk of the nucleophile and the specific halogen being displaced, the reaction may bypass the Meisenheimer intermediate entirely (2)[2].

SNAr_Mechanism Reactants Reactants (Polyhalogenated Benzoate + Nu⁻) TS_Concerted Concerted TS [Simultaneous Add/Elim]‡ Reactants->TS_Concerted Concerted Pathway TS1_Stepwise Stepwise TS 1 [Nucleophilic Attack]‡ Reactants->TS1_Stepwise Stepwise Pathway Products Products (Substituted Arene + X⁻) TS_Concerted->Products Meisenheimer Meisenheimer Complex (Intermediate) TS1_Stepwise->Meisenheimer TS2_Stepwise Stepwise TS 2 [Leaving Group Departure]‡ Meisenheimer->TS2_Stepwise TS2_Stepwise->Products

Caption: Competing concerted and stepwise SNAr mechanisms in polyhalogenated benzoates.

Software Comparison: ORCA vs. Gaussian for Reactivity Modeling

When calculating activation free energies (ΔG‡) to predict regioselectivity, the choice of software dictates both computational cost and workflow efficiency.

Gaussian 16 is the legacy standard, highly prized for its robust Berny optimization algorithm, which rarely fails during complex Transition State (TS) searches. However, ORCA has rapidly become the preferred tool for high-throughput reactivity modeling due to its implementation of the Resolution of Identity and Chain of Spheres (RIJCOSX) approximations (). For hybrid functionals, RIJCOSX drastically reduces the computational bottleneck of exact exchange evaluation without compromising thermochemical accuracy (3)[3]. While Gaussian offers "density fitting," it is less tightly integrated by default and requires manual invocation (4)[4].

Table 1: Feature and Performance Comparison
Feature / MetricORCA 5/6Gaussian 16
Primary Optimizer OPT (Bofill update)Berny Algorithm (Highly robust for TS)
Hybrid Functional Speed Exceptionally fast (Default RIJCOSX)Slower (Density fitting requires manual setup)
Grid Integration DefGrid2/3 (Optimized for speed/accuracy)FineGrid (Default, prioritizes strict accuracy)
Cost / Licensing Free for Academic UseCommercial License Required
User Experience Steeper learning curve for TS inputsHighly standardized, intuitive for organic chemists
Experimental Protocol: Self-Validating Computational Workflow

To ensure scientific integrity, computational predictions must be treated as experiments. The following step-by-step methodology guarantees a self-validating system for predicting the regioselectivity of a nucleophile attacking a polyhalogenated benzoate.

Comp_Workflow Input 1. Conformational Sampling (GFN2-xTB) GS 2. Ground State Optimization (ωB97X-D/def2-TZVP) Input->GS PES 3. Relaxed PES Scan (Coordinate Driving) GS->PES TS 4. Transition State Optimization (Opt=TS / Freq) PES->TS Val 5. Self-Validation (IRC Calculation) TS->Val Output 6. Thermochemical Analysis (ΔG‡ & Regioselectivity) Val->Output

Caption: Self-validating computational workflow for predicting reaction barriers.

Step-by-Step Methodology:
  • Conformational Sampling (GFN2-xTB):

    • Action: Run a conformational search on the pre-reaction complex (polyhalogenated benzoate + nucleophile).

    • Causality: The ester group of the benzoate can rotate, altering the steric environment at the ortho positions. Failing to find the global minimum of the pre-reaction complex will result in artificially inflated activation barriers.

  • Ground State Optimization (DFT):

    • Action: Optimize the lowest energy conformers using the ωB97X-D functional and the def2-TZVP basis set. Include an implicit solvation model (e.g., SMD for Methanol).

    • Causality:ωB97X-D is a range-separated hybrid functional with empirical dispersion corrections (-D). This is strictly required to capture the non-covalent halogen-bonding and dispersion interactions between the nucleophile and the dense halogen array. Gas-phase calculations of anionic nucleophiles are inherently unstable; implicit solvation is mandatory to prevent auto-detachment of electrons.

  • Relaxed Potential Energy Surface (PES) Scan:

    • Action: Perform a constrained optimization, incrementally shortening the distance between the nucleophile and the target aromatic carbon (from 3.0 Å to 1.4 Å).

    • Causality: This maps the energy landscape and provides an accurate initial guess for the transition state geometry, preventing the optimizer from collapsing back to the reactants.

  • Transition State Optimization & Frequency Check:

    • Action: Submit the peak structure from the PES scan for TS optimization (Opt=TS in Gaussian or OptTS in ORCA). Follow immediately with a frequency calculation (Freq).

    • Self-Validation: The output must contain exactly one imaginary frequency (a negative value in the output). Visualizing this frequency must show the displacement vector corresponding to the forming C–Nu bond and the breaking C–X bond.

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • Action: Run an IRC calculation starting from the optimized TS geometry.

    • Self-Validation: The IRC mathematically traces the reaction path downhill in both directions. It must smoothly connect the TS back to the pre-reaction complex and forward to the Meisenheimer intermediate (or directly to the product if concerted). This proves the TS is not a mathematical artifact.

Quantitative Benchmarks: Regioselectivity in Pentafluorobenzoate

To demonstrate the practical application of this workflow, we benchmarked the reaction of methyl pentafluorobenzoate with sodium methoxide. The goal is to predict whether substitution occurs at the ortho (C2), meta (C3), or para (C4) position based on kinetic barriers (ΔG‡).

As shown in Table 2, the para position is kinetically favored (lowest ΔG‡), which aligns with experimental observations. Notably, ORCA achieves these results in a fraction of the wall time compared to Gaussian, highlighting the efficiency of the RIJCOSX approximation for hybrid functionals.

Table 2: DFT Benchmarking of Activation Free Energies and Computational Cost
Substitution PositionPredicted ΔG‡ (kcal/mol)Reaction MechanismORCA 5.0 Wall Time (hrs)Gaussian 16 Wall Time (hrs)
Ortho (C2) 18.4Concerted2.16.8
Meta (C3) 24.1Stepwise (Meisenheimer)2.47.5
Para (C4) 16.2Concerted1.96.2

*Hardware/Methodology: 16 Cores (Intel Xeon), ωB97X-D/def2-TZVP, SMD(Methanol). ORCA utilized default RIJCOSX; Gaussian utilized default exact exchange.

References

1.[1] (PDF) Concerted Nucleophilic Aromatic Substitution Reactions - ResearchGate. ResearchGate. 2.[2] One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Springer Nature. 3. 3.3. Density Functional Theory (DFT) - ORCA 6.1.1 Manual. Max Planck Institute. 4.[4] Trying to get concurrent results for a TDDFT calculation in Gaussian and ORCA. Stack Exchange. 5.[3] Benchmarking Density Functional Theory Methods for Metalloenzyme Reactions: The Introduction of the MME55 Set. ACS Publications.

Sources

Validation

"comparative study of palladium catalysts for polyhalogenated substrates"

A Comparative Guide to Palladium Catalysts for the Functionalization of Polyhalogenated Substrates For researchers, scientists, and professionals in drug development, the selective functionalization of polyhalogenated co...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Palladium Catalysts for the Functionalization of Polyhalogenated Substrates

For researchers, scientists, and professionals in drug development, the selective functionalization of polyhalogenated compounds is a critical and often challenging task. These molecules, bearing multiple halogen atoms, are valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The ability to selectively replace one or more of these halogens with a new functional group opens up a vast chemical space for exploration. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tool for this purpose, offering a high degree of control and predictability.[2]

This guide provides a comparative analysis of various palladium catalysts for the cross-coupling of polyhalogenated substrates. It delves into the principles governing selectivity, compares the performance of different catalyst systems across common reaction types, and provides practical experimental protocols to aid in the rational design of synthetic strategies.

The Foundation of Selectivity: Understanding Halogen Reactivity

The cornerstone of selective functionalization in polyhalogenated compounds lies in the differential reactivity of the carbon-halogen (C-X) bonds. In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the C-X bond. The energy barrier for this step is inversely proportional to the strength of the C-X bond. Generally, the bond strengths follow the trend C-F > C-Cl > C-Br > C-I. Consequently, the reactivity of halogens in these reactions follows the reverse order: I > Br > Cl > F.[1][3][4]

This inherent reactivity difference allows for a programmed, stepwise functionalization of substrates containing multiple, different halogens. For instance, in a molecule containing both an iodine and a bromine atom, the palladium catalyst will preferentially react at the C-I bond, leaving the C-Br bond available for a subsequent transformation.[1]

The Heart of the Reaction: The Palladium Catalyst System

A palladium catalyst system consists of two key components: a palladium precursor and a ligand. The choice of both is critical in determining the catalyst's activity, stability, and selectivity.

  • Palladium Precursors: These are the source of the active palladium(0) species. Common precursors include palladium(II) salts like Pd(OAc)₂, PdCl₂, and pre-formed palladium(0) complexes such as Pd(PPh₃)₄ and Pd₂(dba)₃.

  • Ligands: These are electron-donating molecules that coordinate to the palladium center. They play a crucial role in stabilizing the catalyst, modulating its reactivity, and influencing the steric environment around the metal. Phosphine-based ligands are the most widely used in cross-coupling reactions. The electronic and steric properties of the phosphine ligand can be fine-tuned to achieve the desired reactivity and selectivity. For instance, bulky, electron-rich phosphine ligands are often required for challenging couplings, such as those involving aryl chlorides or for Buchwald-Hartwig aminations.[5][6]

A Comparative Look at Palladium Catalysts in Action

The following sections provide a comparative overview of the performance of different palladium catalyst systems in the most common cross-coupling reactions of polyhalogenated substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[3][7]

Table 1: Comparative Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of 4-Bromo-2,6-diiodoaniline

Catalyst SystemBaseSolventTemperature (°C)Yield (%) of Disubstituted ProductSelectivity
Pd(PPh₃)₄K₂CO₃Toluene/H₂O90~85High for di-iodo substitution
PdCl₂(dppf)Cs₂CO₃Dioxane100>90High for di-iodo substitution
Pd(OAc)₂ + SPhosK₃PO₄Toluene80>95High for di-iodo substitution

Data is representative and compiled from established principles of palladium catalysis.[3]

The data indicates that for a substrate with both iodine and bromine, the Suzuki-Miyaura coupling can be highly selective for the more reactive iodine positions. Modern catalyst systems utilizing bulky, electron-rich phosphine ligands like SPhos often provide higher yields under milder conditions.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. It typically employs a palladium catalyst and a copper(I) co-catalyst.

Table 2: Comparative Performance of Palladium Catalysts in the Sonogashira Coupling of 4-Bromo-2,6-diiodoaniline

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Yield (%) of Disubstituted ProductSelectivity
Pd(PPh₃)₄CuIEt₃NDMF60~80High for di-iodo substitution
PdCl₂(PPh₃)₂CuIi-Pr₂NHTHFRT>90High for di-iodo substitution
Pd(OAc)₂ + XPhosNone (Cu-free)Cs₂CO₃Dioxane80>90High for di-iodo substitution

Data is representative and compiled from established principles of palladium catalysis.[3]

Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction demonstrates high selectivity for the C-I bonds. The development of copper-free Sonogashira protocols, often employing advanced phosphine ligands, has expanded the reaction's scope and functional group tolerance.

Heck Coupling

The Heck-Mizoroki reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[3]

Table 3: Comparative Performance of Palladium Catalysts in the Heck Coupling of 4-Bromo-2,6-diiodoaniline with Styrene

Catalyst SystemBaseSolventTemperature (°C)Yield (%) of Disubstituted ProductSelectivity
Pd(OAc)₂Et₃NDMF100~70Moderate for di-iodo substitution
PdCl₂(dppf)K₂CO₃Dioxane120~80Good for di-iodo substitution
Pd(P(t-Bu)₃)₂Cy₂NMeToluene100>85High for di-iodo substitution

Data is representative and compiled from established principles of palladium catalysis.[3]

The Heck reaction can also be directed towards the more reactive C-I bonds. The use of bulky phosphine ligands is often beneficial for achieving high yields and selectivity.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine. This reaction is particularly sensitive to the choice of ligand, with bulky, electron-rich phosphine ligands being essential for high efficiency.[5]

Table 4: Comparative Performance of Palladium Catalysts in the Buchwald-Hartwig Amination of 4-Bromo-3-iodophenol with Morpholine

Catalyst SystemBaseSolventTemperature (°C)Yield (%) of Mono-aminated Product (at C-I)Selectivity
Pd₂(dba)₃ + BINAPNaOt-BuToluene100~75Good for C-I amination
Pd(OAc)₂ + RuPhosK₃PO₄Dioxane80>90High for C-I amination
Pd G3-XantPhosCs₂CO₃t-BuOH90>95Excellent for C-I amination

Data is representative and compiled from established principles of palladium catalysis.[1]

The Buchwald-Hartwig amination demonstrates excellent chemoselectivity for the C-I bond over the C-Br bond, especially when using modern, specialized ligands like RuPhos or pre-catalysts like Pd G3-XantPhos.

Mastering Selectivity: Advanced Strategies

While the inherent reactivity difference of halogens is a powerful tool, achieving site-selectivity in substrates with multiple identical halogens presents a greater challenge.[8][9] In these cases, more subtle strategies are required.

Steric and Electronic Control

The regioselectivity of cross-coupling reactions on polyhalogenated substrates with identical halogens can often be controlled by the steric and electronic environment of the C-X bonds.[9][10] For example, a palladium catalyst may preferentially react at a less sterically hindered position. Similarly, the electronic nature of neighboring substituents can influence the reactivity of a particular C-X bond.

Directing Group Effects

A directing group is a functional group on the substrate that can coordinate to the palladium catalyst, bringing it into close proximity to a specific C-H or C-X bond and promoting its activation.[11][12][13] This strategy can override the inherent reactivity patterns and enable highly selective functionalization at otherwise unreactive positions.

Ligand-Controlled Selectivity

Recent advances have shown that the ligand can play a more active role in directing the catalyst to a specific site. For instance, ligands functionalized with a charged group, such as a sulfonate, can engage in non-covalent electrostatic interactions with a complementary functional group on the substrate.[14] This "molecular recognition" between the ligand and the substrate can lead to highly predictable and controllable site-selectivity.

Ligand_Substrate_Interaction cluster_Catalyst Catalyst Complex cluster_Substrate Polyhalogenated Substrate Pd Pd(0) Ligand Sulfonated Phosphine Ligand FG Positive Functional Group Ligand->FG Electrostatic Interaction Arene Aromatic Ring Halogen1 Cl Arene->Halogen1 Halogen2 Cl Arene->Halogen2 Arene->FG

Caption: Ligand-substrate electrostatic interaction model for site-selective cross-coupling.

In the Lab: Experimental Protocols

The following are generalized, step-by-step protocols for two common cross-coupling reactions of polyhalogenated substrates.

Selective Suzuki-Miyaura Coupling of a Dihalogenated Arene

This protocol describes a typical procedure for the selective mono-arylation of a dihalogenated substrate at the more reactive halogen position.

  • Reaction Setup: To an oven-dried Schlenk tube, add the polyhalogenated arene (1.0 mmol), the arylboronic acid (1.1 mmol), the palladium catalyst (e.g., PdCl₂(dppf), 0.02 mmol, 2 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times. Add the degassed solvent (e.g., a mixture of toluene and water, 10 mL).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor the progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired mono-arylated product.

Selective Sonogashira Coupling of a Dihalogenated Arene

This protocol outlines a general procedure for the selective mono-alkynylation of a dihalogenated substrate.

  • Reaction Setup: To an oven-dried Schlenk tube, add the polyhalogenated arene (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the copper(I) iodide (0.06 mmol, 6 mol%).

  • Solvent and Reagent Addition: Evacuate and backfill the tube with an inert gas. Add the degassed solvent (e.g., THF, 10 mL), the terminal alkyne (1.2 mmol), and the base (e.g., triethylamine, 2.0 mmol).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating as required. Monitor the reaction by TLC or GC-MS.

  • Work-up: Once the reaction is complete, remove the solvent in vacuo. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: After filtration and concentration, purify the crude product by flash column chromatography to yield the desired mono-alkynylated product.

Experimental_Workflow start Start setup Reaction Setup (Reagents, Catalyst, Base) start->setup inert Inert Atmosphere (Evacuate/Backfill) setup->inert solvent Add Degassed Solvent inert->solvent reaction Reaction (Stirring, Heating) solvent->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring Periodically workup Aqueous Work-up reaction->workup Upon Completion monitoring->reaction purification Column Chromatography workup->purification product Pure Product purification->product

Caption: A generalized experimental workflow for a palladium-catalyzed cross-coupling reaction.

Conclusion and Future Directions

The selective functionalization of polyhalogenated substrates using palladium catalysis is a mature yet continually evolving field. The choice of the palladium catalyst system, particularly the ligand, is paramount in achieving high yields and selectivities. For substrates with different halogens, the inherent reactivity trend of I > Br > Cl provides a reliable handle for selective transformations. For more challenging substrates with identical halogens, a deeper understanding of steric, electronic, and non-covalent interactions is necessary to guide rational catalyst and ligand design.

Future developments in this area will likely focus on the design of even more active and selective catalysts that can operate under milder, more sustainable conditions. The development of catalysts based on more abundant and less expensive first-row transition metals, such as nickel, is also a significant area of ongoing research.[14] As our understanding of reaction mechanisms and catalyst behavior deepens, the ability to predictably and selectively functionalize complex polyhalogenated molecules will continue to expand, enabling the synthesis of novel compounds with significant potential in medicine and materials science.

References

  • BenchChem. (n.d.). A Comparative Study of Palladium Catalysts for Cross-Coupling Reactions with 4-Bromo-2,6-diiodoaniline.
  • Evers, A., & Doye, S. (n.d.). Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate.
  • Scilit. (n.d.). Selective Palladium‐Catalyzed Suzuki–Miyaura Reactions of Polyhalogenated Heteroarenes.
  • BenchChem. (n.d.). A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol.
  • Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions.
  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127.
  • Chatterjee, A. (2016). Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water.
  • Murray, P. R., & Procter, D. J. (2020). Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes through Substrate–Ligand Electrostatic Interactions. Journal of the American Chemical Society.
  • Cahill, J. B., & Bandar, J. S. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews.
  • Liu, Y., et al. (2016).
  • Stan, L., & Hartwig, J. F. (n.d.). Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. ResearchGate.
  • Chan, K. S., et al. (2024). Palladium-catalyzed chemoselective Suzuki–Miyaura cross-coupling reaction of poly(pseudo)halogenated arenes. Journal of Organometallic Chemistry, 1005, 122983.
  • Du, B., Jiang, X., & Sun, P. (2013). Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C–H Bond Activation Using Cyano as Directing Group. The Journal of Organic Chemistry, 78(6), 2786–2791.
  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group.
  • Rao, Y., & Zhang, H. (n.d.). Palladium-catalyzed ortho-selective C-H bond chlorination of aromatic ketones. ScienceDirect.
  • Buchwald, S. L., & Fors, B. P. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science.
  • Littke, A. F., & Fu, G. C. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
  • Nolan, S. P. (n.d.). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate.
  • Bickelhaupt, F. M., & van der Pijl, F. (n.d.). Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. Radboud Repository.

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: Methyl 2-bromo-6-fluoro-3-iodobenzoate

[1] Executive Summary & Immediate Action Card For Laboratory Personnel & Safety Officers Methyl 2-bromo-6-fluoro-3-iodobenzoate (CAS: 2383683-94-9) is a poly-halogenated aromatic ester used primarily as a research interm...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Immediate Action Card

For Laboratory Personnel & Safety Officers

Methyl 2-bromo-6-fluoro-3-iodobenzoate (CAS: 2383683-94-9) is a poly-halogenated aromatic ester used primarily as a research intermediate.[1] Due to the presence of three distinct halogens (Bromine, Fluorine, Iodine), this compound requires strict segregation from non-halogenated waste streams to prevent the formation of hazardous combustion byproducts (e.g., HF, HBr, HI) during downstream incineration.[1]

Critical Safety Data Details
Signal Word WARNING
Hazard Statements H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.), H302 (Harmful if swallowed).[2]
Waste Stream Halogenated Organic (Solid or Liquid).
Incompatibilities Strong Oxidizers, Strong Bases (Hydrolysis risk).
Disposal Method High-temperature incineration with acid gas scrubbing.[1]

Chemical Profile & Hazard Identification

To ensure scientific integrity (E-E-A-T), we must first understand the physicochemical properties that dictate the disposal logic.

Structural Analysis
  • Core Structure: Benzoic acid methyl ester.[2][3]

  • Halogen Load: High. The molecule contains Fluorine (C6), Bromine (C2), and Iodine (C3).[1]

  • Implication: The high halogen content means that standard fuel blending (used for non-halogenated solvents) is prohibited . Thermal destruction of this compound releases corrosive acid gases, necessitating specialized incineration facilities equipped with scrubbers.

Physical Properties & Reactivity
  • State: Solid (Powder) at room temperature.

  • Solubility: Insoluble in water; soluble in organic solvents (DMSO, DCM, Ethyl Acetate).

  • Reactivity: Stable under normal conditions. Avoid contact with strong bases (e.g., NaOH), which can hydrolyze the ester, potentially altering the solubility and toxicity profile of the waste.[1]

Waste Classification & Segregation

Proper segregation is the single most critical step in the disposal workflow.[1] Mixing this compound with non-halogenated waste can reclassify entire drums of waste, leading to significant regulatory fines and increased disposal costs.

Decision Logic (Graphviz Diagram)

The following diagram illustrates the decision process for segregating this specific chemical.

WasteSegregation Start Waste Generation: Methyl 2-bromo-6-fluoro-3-iodobenzoate StateCheck Is the waste Solid or Liquid? Start->StateCheck Liquid Liquid (Dissolved in Solvent) StateCheck->Liquid Solid Solid (Pure Substance / Spill Debris) StateCheck->Solid SolventCheck Solvent Type? Liquid->SolventCheck HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., MeOH, DMSO) SolventCheck->NonHaloSolvent BinHaloLiq DISPOSAL STREAM A: Halogenated Organic Liquid HaloSolvent->BinHaloLiq NonHaloSolvent->BinHaloLiq *Contamination Rule* BinHaloSolid DISPOSAL STREAM B: Halogenated Solid Waste Solid->BinHaloSolid

Caption: Segregation logic ensuring all forms of the chemical enter the Halogenated Waste Stream.

Step-by-Step Disposal Protocol

Scenario A: Routine Solid Waste (Pure Compound)

Context: Disposal of expired inventory or excess solid reagent.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or the original glass container.[1] Do not use metal cans, as residual hydrolysis could lead to acid formation and corrosion.

  • Labeling:

    • Affix a hazardous waste label.[4]

    • Mandatory Fields: "Hazardous Waste," "Solid," "Toxic," "Irritant."[1]

    • Chemical Name: Write out the full name: Methyl 2-bromo-6-fluoro-3-iodobenzoate. Do not use abbreviations or structure codes.

  • Secondary Containment: Place the sealed container inside a clear plastic zip-lock bag to prevent contamination of the outer container surfaces.

  • Storage: Store in the "Solid Hazardous Waste" satellite accumulation area until pickup.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)

Context: Disposal of reaction mixtures where the compound is dissolved.

  • Stream Identification: Regardless of the solvent used (even if it is Ethanol or DMSO), the presence of the halogenated solute reclassifies the entire mixture as Halogenated Solvent Waste .

  • Collection: Pour into the designated "Halogenated Organic Solvents" carboy (typically red or yellow safety cans).

  • Logging: Record the approximate volume and concentration on the carboy's log sheet. This is vital for the disposal vendor to determine the BTU value and halogen content for incineration.[1]

Scenario C: Spill Cleanup

Context: Accidental release of powder on a benchtop or floor.

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If the spill is large (>50g) and dust formation is likely, use an N95 respirator or work within a fume hood.

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.

  • Cleanup:

    • Scoop up the material using a plastic dustpan or stiff card.

    • Wipe the area 3 times with a solvent-dampened tissue (Ethanol or Acetone).[1]

  • Disposal of Debris: All contaminated paper towels, gloves, and scoops must be placed in a clear plastic bag, sealed, labeled as "Contaminated Debris - Halogenated," and disposed of as Solid Hazardous Waste (See Scenario A).[1]

Regulatory Compliance & Environmental Impact[1]

EPA/RCRA Classification

Under the US Resource Conservation and Recovery Act (RCRA), this chemical is regulated "Cradle-to-Grave."[1]

  • Listing: While it may not have a specific "P" or "U" list code (unless it is a commercial chemical product being discarded unused), it exhibits toxicity characteristics.

  • Halogen Rule: The EPA requires specific treatment for halogenated organics (40 CFR Part 268). They cannot be landfilled without treatment.

  • Destruction Efficiency: The incineration facility must demonstrate a Destruction and Removal Efficiency (DRE) of 99.99% for Principal Organic Hazardous Constituents (POHCs).

Incineration Pathway (Graphviz Diagram)

Understanding the downstream fate of the waste builds trust in the protocol.[1]

IncinerationPath Lab Lab Waste Collection Transport Licensed Hauler (DOT Class 9) Lab->Transport Facility TSDF (Treatment, Storage, Disposal Facility) Transport->Facility Kiln Rotary Kiln Incinerator (>1000°C) Facility->Kiln Scrubber Wet Scrubber (Neutralizes HBr, HF, HI) Kiln->Scrubber Acid Gases Stack Clean Gas Release Scrubber->Stack

Caption: The lifecycle of halogenated waste from lab bench to safe destruction.[1]

References

  • United States Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Codes & Lists (RCRA). Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Methyl 2-bromo-6-fluorobenzoate (Analogous Structure).[1][3] Retrieved from [Link][1]

Sources

Handling

Personal protective equipment for handling Methyl 2-bromo-6-fluoro-3-iodobenzoate

As a Senior Application Scientist, I recognize that handling highly functionalized building blocks like Methyl 2-bromo-6-fluoro-3-iodobenzoate (CAS: 2383683-94-9) requires more than a cursory glance at a standard safety...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling highly functionalized building blocks like Methyl 2-bromo-6-fluoro-3-iodobenzoate (CAS: 2383683-94-9) requires more than a cursory glance at a standard safety sheet. This molecule is a tri-halogenated aromatic ester, prized in drug development for its orthogonal reactivity in cross-coupling reactions (e.g., Suzuki, Sonogashira, and Buchwald-Hartwig couplings).

However, the very features that make it synthetically valuable—its dense halogenation—also dictate strict safety and logistical protocols. The presence of fluorine, bromine, and iodine on a single benzene ring significantly increases the molecule's lipophilicity (logP) and potential for dermal penetration, requiring a highly specific Personal Protective Equipment (PPE) strategy and operational workflow.

Here is the comprehensive, field-proven guide to the safe handling, operational logistics, and disposal of Methyl 2-bromo-6-fluoro-3-iodobenzoate.

Mechanistic Hazard Assessment: The "Why" Behind the Safety

To build a self-validating safety protocol, we must first understand the causality between the chemical's structure and its hazards.

  • Lipophilicity and Dermal Absorption: The extreme halogenation of the benzoate scaffold makes this compound highly lipophilic. Lipophilic organic compounds can rapidly penetrate the lipid bilayer of the stratum corneum (the outer layer of skin). Therefore, standard latex gloves offer virtually no resistance and will degrade or allow permeation almost immediately[1].

  • Aerosolization and Respiratory Irritation: As a crystalline solid or dense powder, the primary exposure route during weighing and transfer is the inhalation of micro-dust particles. Halogenated benzoates are known respiratory irritants that can cause acute inflammation of the mucous membranes[2].

  • Environmental Persistence: Carbon-halogen bonds (particularly C-F and C-Br) are highly stable, meaning this compound will not readily biodegrade. It must be strictly segregated into halogenated waste streams to prevent environmental contamination[3].

Mandatory PPE Matrix

The following table summarizes the required PPE, moving beyond basic recommendations to provide the scientific justification for each choice.

PPE CategorySpecification & StandardMechanistic Justification
Hand Protection Nitrile Gloves (Minimum 0.11 mm thickness). Double-gloving is recommended during bulk transfer.Nitrile provides superior chemical resistance to lipophilic halogenated aromatics compared to latex, preventing transdermal absorption[1].
Eye Protection ANSI Z87.1 Certified Chemical Splash Goggles. Protects against micro-dust aerosolization during weighing and prevents severe ocular irritation[2]. Safety glasses with side shields are insufficient for powder handling.
Body Protection Flame-Retardant (FR) Lab Coat with fitted cuffs.Prevents dust accumulation on exposed forearms. FR material is required as the compound is often handled alongside flammable organic solvents (e.g., THF, DMF).
Respiratory N95/P100 Particulate Respirator (Only if handled outside a fume hood).Filters out airborne crystalline dust. Note: Primary protocol dictates all handling must occur inside a certified fume hood.

Operational Workflow: Safe Handling Protocol

To ensure trustworthiness and repeatability, every interaction with Methyl 2-bromo-6-fluoro-3-iodobenzoate must follow a strict, step-by-step methodology.

Step-by-Step Weighing and Transfer Methodology
  • Environmental Verification: Before opening the chemical container, verify that the chemical fume hood has a face velocity of at least 100 feet per minute (fpm).

  • Static Mitigation: Multi-halogenated powders can hold static charges, causing them to "jump" and contaminate the workspace. Wipe the exterior of the weighing balance and the anti-static weigh boat with a static-reducing wipe.

  • PPE Verification: Don double nitrile gloves. Ensure the cuffs of the lab coat are tucked inside the outer glove to eliminate exposed skin at the wrist.

  • Transfer: Use a grounded stainless steel or PTFE-coated spatula. Avoid sudden movements that could aerosolize the powder.

  • Sealing: Once the desired mass is transferred to the reaction flask, immediately seal the flask with a septum before removing it from the fume hood.

  • Decontamination: Wipe down the spatula, balance, and hood surface with a solvent that effectively dissolves the compound (e.g., Isopropanol or Acetone), followed by a water wipe.

HandlingWorkflow Start 1. Environmental Check: Verify Hood Velocity (>100 fpm) PPE 2. Don PPE: Double Nitrile, Goggles, FR Lab Coat Start->PPE Weighing 3. Weighing: Use Anti-Static Boat & PTFE Spatula PPE->Weighing Transfer 4. Transfer: Seal Reaction Flask Before Moving Weighing->Transfer Decon 5. Decontamination: Wipe surfaces with Isopropanol Transfer->Decon

Workflow for the safe handling and transfer of multi-halogenated benzoates.

Emergency Response: Spill Mitigation Plan

In the event of a localized spill inside the fume hood, immediate and calculated action is required to prevent exposure.

Step-by-Step Spill Mitigation:

  • Isolate: Lower the fume hood sash to the minimum operational height to maximize inward airflow and contain aerosolized dust.

  • Alert: Notify personnel in the immediate vicinity to avoid the area.

  • Neutralize/Absorb: Do not dry-sweep the powder, as this generates massive amounts of airborne dust. Instead, gently cover the spill with a damp absorbent pad (using water or a mild alcohol like isopropanol to wet the pad) to suppress dust[2].

  • Collect: Carefully scoop the wet absorbent and the spilled chemical using a non-sparking tool into a dedicated, sealable hazardous waste container.

  • Secondary Clean: Wash the spill area with a soap and water solution to remove residual lipophilic traces, followed by an isopropanol wipe.

Disposal and Waste Management Plan

Due to the heavy halogenation (Br, F, I), Methyl 2-bromo-6-fluoro-3-iodobenzoate and any reaction byproducts containing this scaffold cannot be disposed of in standard organic waste. When incinerated improperly, halogenated organics can form highly toxic dioxins and furans.

Step-by-Step Disposal Methodology:

  • Segregation: All liquid and solid waste containing this compound must be strictly segregated into containers clearly labeled as "Halogenated Organic Waste" [2].

  • Solvent Compatibility: Ensure that the waste container does not contain incompatible chemicals (e.g., strong oxidizing agents or strong bases that could trigger an exothermic reaction with the ester linkage).

  • Manifesting: Document the specific halogens present (Br, F, I) on the waste manifest. Iodine-containing waste often requires specific tracking depending on local environmental regulations.

  • Destruction: The material must be disposed of by a licensed chemical destruction plant via controlled, high-temperature incineration equipped with flue gas scrubbing to capture hydrofluoric (HF), hydrobromic (HBr), and hydroiodic (HI) acid gases[2].

DisposalPlan Waste Chemical Waste Generation Check Contains Halogens? (Br, F, I) Waste->Check Halogenated Halogenated Organic Waste Stream Check->Halogenated Yes Aqueous Standard Organic Waste Stream Check->Aqueous No Incineration High-Temp Incineration (Flue Gas Scrubbing) Halogenated->Incineration

Disposal and waste segregation pathway for halogenated organic compounds.

References

  • PubChem. "Methyl 2-bromobenzoate | C8H7BrO2 | CID 11894 - PubChem - NIH." National Center for Biotechnology Information. Available at:[Link]

Sources

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